Xevinapant Hydrochloride
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-3-(3-methylbutanoyl)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N5O4.ClH/c1-21(2)19-28(38)36-18-17-25-15-16-27(37(25)32(41)26(20-36)34-30(39)22(3)33-4)31(40)35-29(23-11-7-5-8-12-23)24-13-9-6-10-14-24;/h5-14,21-22,25-27,29,33H,15-20H2,1-4H3,(H,34,39)(H,35,40);1H/t22-,25+,26-,27-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXTZCYPHKJCHF-ZZPLZQMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)C(C)NC)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC(C)C)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071992-57-8 | |
| Record name | Xevinapant hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1071992578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | XEVINAPANT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73T1W2MF9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Xevinapant Hydrochloride: A Technical Guide to its Mechanism of Action in Apoptosis Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Xevinapant (also known as Debio 1143 or AT-406) is an orally available, small-molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs). It functions as a Second Mitochondria-derived Activator of Caspases (SMAC) mimetic, targeting and inhibiting X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cIAP2. By neutralizing these key negative regulators of apoptosis, Xevinapant restores the intrinsic and extrinsic apoptotic pathways, leading to programmed cell death in cancer cells. This technical guide provides an in-depth overview of Xevinapant's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Core Mechanism of Action: IAP Inhibition
Cancer cells often overexpress IAPs to evade apoptosis, contributing to tumor progression and resistance to therapy.[1] Xevinapant circumvents this by mimicking the endogenous IAP inhibitor, SMAC.[2] It binds to the Baculoviral IAP Repeat (BIR) domains of XIAP, cIAP1, and cIAP2, thereby preventing their inhibitory actions on caspases and other pro-apoptotic proteins.[3][4]
Targeting the Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway is a major route to apoptosis, initiated by cellular stress. A key event is the release of cytochrome c from the mitochondria, which, along with Apaf-1, forms the apoptosome. This complex then activates the initiator caspase-9, which in turn activates effector caspases like caspase-3 and -7, leading to the execution of apoptosis.[5][6]
XIAP directly binds to and inhibits caspases-3, -7, and -9, effectively blocking this cascade.[3][4] Xevinapant, by binding to XIAP, prevents this inhibition, allowing for the propagation of the apoptotic signal.[3][5][6]
References
- 1. Extended follow-up of a phase 2 trial of xevinapant plus chemoradiotherapy in high-risk locally advanced squamous cell carcinoma of the head and neck: a randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. nacalai.com [nacalai.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
Xevinapant Hydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xevinapant Hydrochloride (formerly AT-406 or Debio 1143) is a potent, orally bioavailable, small-molecule Smac (Second Mitochondrial-derived Activator of Caspases) mimetic that functions as an antagonist of the Inhibitor of Apoptosis Proteins (IAPs).[1][2][3][4][5][6] By targeting key regulators of apoptosis, Xevinapant has emerged as a promising therapeutic agent in oncology, particularly for sensitizing cancer cells to conventional treatments like chemotherapy and radiotherapy. This guide provides an in-depth overview of the discovery, mechanism of action, and synthesis process of this compound, tailored for professionals in drug development and research.
Discovery and Rationale
The discovery of Xevinapant is rooted in the understanding of apoptosis, or programmed cell death, a crucial process for maintaining tissue homeostasis. Cancer cells often evade apoptosis by overexpressing proteins that inhibit this pathway, leading to uncontrolled proliferation and resistance to treatment. The IAP family of proteins, including X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2), are key negative regulators of apoptosis.[7][8][9][10]
Endogenous Smac/DIABLO proteins antagonize IAPs, thereby promoting apoptosis. The development of Smac mimetics, such as Xevinapant, was a strategic approach to mimic this natural process and restore apoptotic signaling in cancer cells.[10] Xevinapant was identified as a potent IAP antagonist that binds to the BIR (Baculoviral IAP Repeat) domains of XIAP, cIAP1, and cIAP2, preventing their interaction with caspases and promoting their degradation.[1][3][4][6]
Mechanism of Action
Xevinapant's primary mechanism of action is the inhibition of IAPs, which consequently leads to the activation of apoptotic pathways. It achieves this through a dual mechanism:
-
Inhibition of XIAP: By binding to the BIR3 domain of XIAP, Xevinapant prevents XIAP from inhibiting caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.[1][3][11] This allows for the activation of the caspase cascade, leading to apoptosis.
-
Degradation of cIAP1 and cIAP2: Xevinapant binding to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[1][10] This has two major consequences:
-
It prevents the cIAP-mediated ubiquitination and degradation of RIPK1, allowing for the formation of the ripoptosome and activation of caspase-8, a key initiator of the extrinsic apoptotic pathway.
-
It leads to the stabilization of NIK (NF-κB-inducing kinase), which activates the non-canonical NF-κB signaling pathway. This pathway can further promote apoptosis and modulate the tumor microenvironment.
-
Signaling Pathway Diagrams
Caption: Xevinapant inhibits IAPs, promoting both intrinsic and extrinsic apoptotic pathways.
Quantitative Biological Data
The efficacy of Xevinapant has been quantified through various in vitro assays. The following tables summarize key quantitative data.
Table 1: Binding Affinity of Xevinapant to IAP Proteins
| IAP Protein | Binding Affinity (Ki, nM) |
| cIAP1 | 1.9[1][3][4][6] |
| cIAP2 | 5.1[1][3][4][6] |
| XIAP | 66.4[1][3][4][6] |
Table 2: In Vitro Cellular Activity of Xevinapant
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-231 | Breast Cancer | 144[1][4] |
| SK-OV-3 | Ovarian Cancer | 142[1][4] |
Synthesis of this compound
The chemical synthesis of Xevinapant, with the IUPAC name (5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-3-(3-methylbutanoyl)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1][9]diazocine-8-carboxamide, is a multi-step process involving the construction of a complex heterocyclic core. While specific, proprietary details of the industrial synthesis are not publicly available, the general approach can be inferred from related chemical literature and the molecule's structure.
The synthesis likely involves the following key stages:
-
Synthesis of the Bicyclic Diazocine Core: The central pyrrolo[1,2-a][1][9]diazocine core is a key structural feature. Its synthesis would likely involve the coupling of suitably protected proline and amino acid derivatives to form the bicyclic lactam structure.
-
Introduction of Side Chains: Following the formation of the core, the various side chains are introduced through a series of coupling and deprotection steps. This includes the attachment of the N-benzhydrylcarboxamide, the 3-methylbutanoyl group, and the (2S)-2-(methylamino)propanoyl moiety.
-
Final Assembly and Salt Formation: The final steps would involve the deprotection of any remaining protecting groups and the formation of the hydrochloride salt to improve the compound's solubility and stability.
Logical Workflow for Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Key Experimental Protocols
IAP Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of Xevinapant to the BIR domains of IAP proteins.
Principle: A fluorescently labeled tracer that binds to the IAP protein is used. When the tracer is bound to the larger protein, it tumbles slowly in solution, resulting in high fluorescence polarization. When a competing ligand like Xevinapant displaces the tracer, the smaller, unbound tracer tumbles more rapidly, leading to a decrease in fluorescence polarization.
Protocol:
-
Reagents:
-
Purified IAP BIR domain protein (e.g., XIAP-BIR3, cIAP1-BIR3, cIAP2-BIR3).
-
Fluorescently labeled tracer (a ligand known to bind the BIR domain).
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine γ-globulin, 0.02% sodium azide).
-
This compound stock solution in DMSO.
-
-
Procedure:
-
In a 384-well plate, add a fixed concentration of the IAP protein and the fluorescent tracer to the assay buffer.
-
Add serial dilutions of this compound.
-
Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Measure fluorescence polarization using a suitable plate reader (e.g., excitation at 485 nm and emission at 530 nm).
-
-
Data Analysis:
-
The data is plotted as fluorescence polarization versus the logarithm of the Xevinapant concentration.
-
The IC50 value (the concentration of Xevinapant that displaces 50% of the tracer) is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Cell Viability Assay (MTT or XTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with Xevinapant.
Principle: Viable cells with active metabolism can reduce a tetrazolium salt (e.g., MTT or XTT) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture:
-
Seed cancer cells (e.g., MDA-MB-231, SK-OV-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours). Include untreated and vehicle-treated (DMSO) controls.
-
-
MTT/XTT Addition:
-
Add the MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization (for MTT):
-
If using MTT, add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the colored solution at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the Xevinapant concentration.
-
Determine the IC50 value (the concentration that inhibits cell growth by 50%) from the dose-response curve.
-
Experimental Workflow Diagram
Caption: Workflow for key in vitro experiments to characterize Xevinapant.
Conclusion
This compound is a rationally designed IAP antagonist that has demonstrated significant potential in preclinical and clinical studies. Its ability to restore apoptotic signaling in cancer cells makes it a valuable candidate for combination therapies, aiming to overcome treatment resistance. The synthesis of this complex molecule requires a sophisticated, multi-step approach. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of Xevinapant and other IAP inhibitors in the field of oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. INHIBITOR OF APOPTOSIS PROTEINS AS INTRACELLULAR SIGNALING INTERMEDIATES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Multifaceted Evaluation of Inhibitors of Anti-Apoptotic Proteins in Head and Neck Cancer: Insights from In Vitro, In Vivo, and Clinical Studies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Xevinapant Hydrochloride: A SMAC Mimetic and IAP Antagonist for Cancer Therapy
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xevinapant Hydrochloride (also known as Debio 1143 or AT-406) is an orally bioavailable, small-molecule mimetic of the endogenous Second Mitochondria-derived Activator of Caspases (SMAC).[1][2] It functions as a potent antagonist of the Inhibitor of Apoptosis Proteins (IAPs), a family of proteins often overexpressed in cancer cells, contributing to therapeutic resistance and poor prognosis.[3][4][5] By targeting key IAP members—specifically X-linked Inhibitor of Apoptosis Protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2)—Xevinapant restores the natural apoptotic process in malignant cells and enhances the efficacy of chemo- and radiotherapy.[1][5][6] This technical guide provides a comprehensive overview of Xevinapant's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways it modulates.
Core Mechanism of Action: IAP Antagonism
IAPs are critical regulators of apoptosis, exerting their anti-apoptotic effects through two primary mechanisms: direct inhibition of caspases and modulation of pro-survival signaling pathways.[6]
-
XIAP: The most potent caspase inhibitor among the IAPs, XIAP directly binds to and neutralizes the activity of initiator caspase-9 and executioner caspases-3 and -7.[4][6]
-
cIAP1 and cIAP2: These IAPs do not directly inhibit caspases but rather function as E3 ubiquitin ligases. They regulate the extrinsic apoptosis pathway and the non-canonical NF-κB signaling pathway.[7]
Xevinapant mimics the N-terminal tetrapeptide motif (Ala-Val-Pro-Ile or AVPI) of endogenous SMAC, which allows it to bind to the Baculoviral IAP Repeat (BIR) domains of XIAP, cIAP1, and cIAP2 with high affinity.[8] This binding competitively displaces caspases from XIAP and induces the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[9][10]
Data Presentation
Quantitative Analysis of Xevinapant's Potency and Efficacy
The following tables summarize the quantitative data available for Xevinapant and other relevant SMAC mimetics.
Table 1: In Vitro Binding Affinity and Potency of Xevinapant
| Target Protein | Binding Affinity (Ki) | IC50 | Cell Line | Reference |
| XIAP | 66.4 nM | - | - | [8] |
| cIAP1 | 1.9 nM | - | - | [8] |
| cIAP2 | 5.1 nM | - | - | [8] |
| - | - | 144 nM | MDA-MB-231 (Breast Cancer) | [10] |
| - | - | 142 nM | SK-OV-3 (Ovarian Cancer) | [10] |
| - | - | 0.05-0.5 µg/mL | Ovarian Cancer Cell Lines | [11] |
| - | - | 1 µM | HCC193 (NSCLC) | [12] |
Table 2: Preclinical In Vivo Efficacy of SMAC Mimetics
| SMAC Mimetic | Cancer Model | Treatment Regimen | Outcome | Reference | | :--- | :--- | :--- | :--- |[9][13][14] | | Xevinapant (Debio 1143) | Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft | 30 and 100 mg/kg + Radiotherapy | Complete tumor regression in 80% of mice with 3-week treatment. |[9] | | Birinapant (B612068) | Docetaxel-resistant HNSCC Xenograft | Monotherapy | Significantly inhibited tumor growth and prolonged survival by >20 days. |[3] | | Birinapant | MDA-MB-231 (Breast Cancer) Xenograft | 12 mg/kg | 35% tumor regression. |[13] | | LCL161 + 2DG | LAN-1 (Neuroblastoma) Xenograft | 4 mg/kg LCL161 + 5 mg/0.2 ml 2DG | Significantly reduced tumor volume and weight. |[14] |
Table 3: Clinical Efficacy of Xevinapant in Locally Advanced Squamous Cell Carcinoma of the Head and Neck (LA-SCCHN)
| Clinical Trial Phase | Treatment Arm | Primary Endpoint / Outcome | Value | Reference |
| Phase II (NCT02022098) - 3-year follow-up | Xevinapant + CRT | Median Progression-Free Survival (PFS) | Not Reached | [15] |
| Placebo + CRT | Median PFS | 16.9 months | [15][16] | |
| Xevinapant + CRT | 3-year Overall Survival (OS) Rate | 66% | [15] | |
| Placebo + CRT | 3-year OS Rate | 51% | [15] | |
| Phase II (NCT02022098) - 5-year follow-up | Xevinapant + CRT | 5-year OS Rate | 53% | [11] |
| Placebo + CRT | 5-year OS Rate | 28% | [11] | |
| Phase III (TrilynX - NCT04459715) | Xevinapant + CRT | Median Event-Free Survival (EFS) | 19.4 months | [17] |
| Placebo + CRT | Median EFS | 33.1 months | [17] |
Note: The Phase III TrilynX study was terminated as it did not meet its primary endpoint of improving EFS and showed an unfavorable safety profile.[17]
Signaling Pathways Modulated by Xevinapant
Xevinapant's antagonism of IAPs triggers multiple downstream signaling pathways, leading to cancer cell death and enhanced anti-tumor immunity.
Intrinsic and Extrinsic Apoptosis Pathways
Xevinapant promotes apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: By inhibiting XIAP, Xevinapant releases the brakes on caspase-9, allowing for the formation of the apoptosome and subsequent activation of executioner caspases-3 and -7.[6]
-
Extrinsic Pathway: The degradation of cIAP1/2 induced by Xevinapant prevents the ubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1). This allows RIPK1 to associate with FADD and pro-caspase-8, forming the death-inducing signaling complex (DISC) and leading to caspase-8 activation.[6][18]
Non-Canonical NF-κB Pathway
In normal conditions, cIAP1 and cIAP2 continuously ubiquitinate and target NF-κB-inducing kinase (NIK) for degradation, thereby suppressing the non-canonical NF-κB pathway. By inducing the degradation of cIAP1/2, Xevinapant leads to the stabilization and accumulation of NIK. NIK then phosphorylates and activates IKKα, which in turn phosphorylates p100, leading to its processing into p52. The resulting p52/RelB heterodimer translocates to the nucleus to activate the transcription of genes involved in inflammation and immunity, including TNF-α. This creates a positive feedback loop that can further enhance apoptosis.[5][19]
Necroptosis Pathway
In situations where caspase-8 is inhibited or absent, Xevinapant can promote an alternative form of programmed cell death called necroptosis. The degradation of cIAP1/2 and subsequent de-ubiquitination of RIPK1 allows it to form a complex with RIPK3, known as the necrosome.[2][20] RIPK3 then phosphorylates and activates the mixed lineage kinase domain-like protein (MLKL), which oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.[2][21]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of Xevinapant and other SMAC mimetics.
Cell Viability Assay (MTT/XTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Xevinapant in cancer cell lines.
Workflow:
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Xevinapant in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for 72 to 96 hours at 37°C in a humidified 5% CO2 incubator.
-
Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization (MTT only): If using MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at 570 nm for MTT or 450 nm for XTT.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following Xevinapant treatment.
Workflow:
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of Xevinapant for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.[22]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL) to the cell suspension.[22][23]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]
-
Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.[22]
-
Data Analysis: Differentiate cell populations based on their fluorescence:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Apoptosis Markers
Objective: To detect the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.
Protocol:
-
Cell Lysis: After treatment with Xevinapant, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, total caspase-3, cleaved PARP, and total PARP overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of caspase and PARP cleavage.
Co-Immunoprecipitation (Co-IP) of XIAP and Caspase-9
Objective: To demonstrate the interaction between XIAP and caspase-9 and its disruption by Xevinapant.
Protocol:
-
Cell Lysate Preparation: Lyse cells treated with or without Xevinapant in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-caspase-9 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immunocomplexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against XIAP and caspase-9.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of Xevinapant in a preclinical mouse model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into different treatment groups (e.g., vehicle control, Xevinapant alone, chemotherapy/radiotherapy alone, and combination therapy). Administer Xevinapant orally according to the desired dosing schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the treatment for a predefined period or until the tumors in the control group reach a maximum allowable size.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
This compound is a promising SMAC mimetic and IAP antagonist with a well-defined mechanism of action that involves the restoration of apoptosis and modulation of the non-canonical NF-κB pathway. Preclinical and early-phase clinical studies have demonstrated its potential to enhance the efficacy of standard cancer therapies. While the recent results from the Phase III TrilynX trial in LA-SCCHN were disappointing, the in-depth understanding of its molecular pharmacology provided in this guide remains valuable for the ongoing research and development of IAP antagonists in oncology. The detailed protocols and pathway visualizations serve as a critical resource for scientists working to further elucidate the therapeutic potential of this class of drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Post-translational control of RIPK3 and MLKL mediated necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination effects of SMAC mimetic birinapant with TNFα, TRAIL, and docetaxel in preclinical models of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Birinapant selectively enhances immunotoxin mediated killing of cancer cells conditional on the IAP protein levels within target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. LCL161 enhances expansion and survival of engineered anti-tumor T cells but is restricted by death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multifaceted Evaluation of Inhibitors of Anti-Apoptotic Proteins in Head and Neck Cancer: Insights from In Vitro, In Vivo, and Clinical Studies (Review) [mdpi.com]
- 10. A potent and orally active antagonist of multiple inhibitor of apoptosis proteins (IAPs) (SM-406/AT-406) in clinical development for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A Potent Bivalent Smac Mimetic (SM-1200) Achieving Rapid, Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of a Smac Mimetic (TL32711, Birinapant) on the Apoptotic Program and Apoptosis Biomarkers Examined with Validated Multiplex Immunoassays Fit for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Xevinapant Improves Overall Survival in Patients with Head and Neck Squamous-Cell Carcinoma | Value-Based Cancer Care [valuebasedcancer.com]
- 16. Inhibiting the inhibitors: Development of the IAP inhibitor xevinapant for the treatment of locally advanced squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The anti-apoptotic activity of XIAP is retained upon mutation of both the caspase 3– and caspase 9–interacting sites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Effect of Xevinapant Combined with Ionizing Radiation on HNSCC and Normal Tissue Cells and the Impact of Xevinapant on Its Targeted Proteins cIAP1 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Smac mimetics and TRAIL cooperate to induce MLKL-dependent necroptosis in Burkitt's lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jitc.bmj.com [jitc.bmj.com]
- 21. Conformational interconversion of MLKL and disengagement from RIPK3 precede cell death by necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
Xevinapant Hydrochloride: A Technical Overview of its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xevinapant Hydrochloride (formerly known as AT-406 or Debio 1143) is an orally bioavailable, small molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs).[1][2][3] As a Second Mitochondrial-derived Activator of Caspases (SMAC) mimetic, xevinapant has been investigated for its potential to sensitize cancer cells to chemo- and radiotherapy by promoting apoptosis.[4][5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound, intended for researchers and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
This compound is the hydrochloride salt of xevinapant. The chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identification of Xevinapant and this compound
| Identifier | Xevinapant | This compound |
| IUPAC Name | (5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-3-(3-methylbutanoyl)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide | (5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-3-(3-methylbutanoyl)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide;hydrochloride[7] |
| Synonyms | AT-406, Debio 1143, SM-406 | AT-406 hydrochloride, Debio 1143 hydrochloride, SM-406 hydrochloride[8] |
| CAS Number | 1071992-99-8 | 1071992-57-8[1] |
| Molecular Formula | C₃₂H₄₃N₅O₄[6] | C₃₂H₄₄ClN₅O₄[7] |
| SMILES | C--INVALID-LINK--C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC(C)C">C@@HNC | C--INVALID-LINK--C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC(C)C">C@@HNC.Cl[7] |
| InChIKey | LSXUTRRVVSPWDZ-MKKUMYSQSA-N | DBXTZCYPHKJCHF-ZZPLZQMBSA-N[7] |
Table 2: Physicochemical Properties of Xevinapant and this compound
| Property | Xevinapant | This compound |
| Molecular Weight | 561.71 g/mol | 598.18 g/mol [1] |
| pKa (Strongest Acidic) | 12.18 | Not Available |
| pKa (Strongest Basic) | 8.6 | Not Available |
| Solubility | Soluble in DMSO[9] | DMSO: 100 mg/mL (167.17 mM), Ethanol: 100 mg/mL (167.17 mM), H₂O: <1 mg/mL[10] |
Mechanism of Action: IAP Inhibition and Apoptosis Induction
Xevinapant functions as a SMAC mimetic to antagonize the activity of IAPs, a family of proteins that are often overexpressed in cancer cells and contribute to therapeutic resistance by suppressing apoptosis.[4][5][6] The primary targets of xevinapant are X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (c-IAP1), and cellular IAP2 (c-IAP2).[4][6] By binding to the baculoviral IAP repeat (BIR) domains of these proteins, xevinapant alleviates their inhibitory effects on caspases, the key executioners of apoptosis.[4][5]
The mechanism of action of xevinapant involves the modulation of two primary apoptotic pathways:
-
Intrinsic (Mitochondrial) Pathway: XIAP directly inhibits caspases-3, -7, and -9. By antagonizing XIAP, xevinapant removes this inhibition, allowing for the activation of the caspase cascade and subsequent apoptosis.[5][11]
-
Extrinsic (Death Receptor) Pathway: c-IAP1 and c-IAP2 are involved in the regulation of the tumor necrosis factor (TNFα) signaling pathway. Inhibition of c-IAP1/2 by xevinapant leads to the activation of the non-canonical NF-κB pathway and can promote TNFα-mediated apoptosis.[11][12][13]
The binding affinities of xevinapant for its target IAPs are summarized in Table 3.
Table 3: Binding Affinities (Ki) of Xevinapant for IAP Proteins
| IAP Protein | Binding Affinity (Ki) |
| XIAP | 66.4 nM[1][3][8] |
| c-IAP1 | 1.9 nM[1][3][8] |
| c-IAP2 | 5.1 nM[1][3][8] |
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways modulated by Xevinapant.
Caption: Xevinapant inhibits XIAP, promoting intrinsic apoptosis.
References
- 1. abmole.com [abmole.com]
- 2. xevinapant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. Inhibiting the inhibitors: Development of the IAP inhibitor xevinapant for the treatment of locally advanced squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xevinapant | C32H43N5O4 | CID 25022340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C32H44ClN5O4 | CID 25022339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. This compound | TargetMol [targetmol.com]
- 11. The Effect of Xevinapant Combined with Ionizing Radiation on HNSCC and Normal Tissue Cells and the Impact of Xevinapant on Its Targeted Proteins cIAP1 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Unveiling the Molecular Embrace: A Technical Guide to the Binding Affinity of Xevinapant with XIAP, cIAP1, and cIAP2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xevinapant (formerly known as AT-406 or Debio 1143) is a potent, orally bioavailable small molecule that functions as a second mitochondrial activator of caspases (SMAC) mimetic.[1][2] It is currently under extensive investigation as a promising anti-cancer agent, particularly in combination with chemo- and radiotherapy.[3][4][5] The therapeutic rationale for Xevinapant lies in its ability to target and inhibit the Inhibitor of Apoptosis Proteins (IAPs), thereby restoring the natural process of programmed cell death, or apoptosis, in cancer cells.[1][6] This technical guide provides an in-depth analysis of the binding affinity of Xevinapant to three key members of the IAP family: X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2). We will delve into the quantitative binding data, detailed experimental methodologies, and the critical signaling pathways modulated by this interaction.
Binding Affinity of Xevinapant to IAP Proteins
Xevinapant acts as an antagonist of IAPs by binding to their Baculoviral IAP Repeat (BIR) domains.[7] This binding event prevents the IAPs from inhibiting caspases, the key executioners of apoptosis. The binding affinity of Xevinapant for XIAP, cIAP1, and cIAP2 has been quantified, revealing a potent interaction with all three proteins, albeit with some variation in affinity.
Quantitative Binding Data
The inhibitory constants (Ki) of Xevinapant for the BIR3 domains of XIAP, cIAP1, and cIAP2 have been determined through biochemical assays. The data clearly indicates that Xevinapant is a potent pan-IAP inhibitor with a particularly high affinity for cIAP1.
| Target Protein | Binding Affinity (Ki) |
| XIAP | 66.4 nM |
| cIAP1 | 1.9 nM |
| cIAP2 | 5.1 nM |
[Data sourced from multiple references[2][8][9][10][11]]
Signaling Pathways Modulated by Xevinapant
Xevinapant's inhibition of XIAP, cIAP1, and cIAP2 has profound effects on cellular signaling, primarily by reactivating apoptotic pathways that are often suppressed in cancer cells.
Intrinsic (Mitochondrial) Apoptosis Pathway
In the intrinsic pathway, intracellular stress signals lead to the mitochondrial release of pro-apoptotic factors, including SMAC/Diablo. XIAP normally binds to and inhibits caspases-3, -7, and -9.[12] Xevinapant mimics the action of endogenous SMAC, binding to the BIR3 domain of XIAP and preventing it from inhibiting caspase-9, and to the BIR2 domain, preventing the inhibition of caspases-3 and -7.[12] This relieves the brakes on the caspase cascade, leading to apoptosis.
Figure 1. Xevinapant in the Intrinsic Apoptosis Pathway.
Extrinsic (Death Receptor) Apoptosis Pathway and NF-κB Signaling
cIAP1 and cIAP2 are key regulators of the extrinsic apoptosis pathway, which is initiated by the binding of death ligands (e.g., TNF-α) to their receptors. cIAPs are E3 ubiquitin ligases that promote the degradation of proteins involved in the formation of the pro-apoptotic complex II. By binding to cIAP1 and cIAP2, Xevinapant induces their auto-ubiquitination and subsequent proteasomal degradation.[13] This leads to the stabilization of NIK (NF-κB-inducing kinase), activation of the non-canonical NF-κB pathway, and the formation of the pro-apoptotic complex II, ultimately resulting in caspase-8 activation and apoptosis.[7]
Figure 2. Xevinapant in the Extrinsic Apoptosis Pathway.
Experimental Protocols for Determining Binding Affinity
Several biophysical and biochemical techniques can be employed to determine the binding affinity of small molecules like Xevinapant to their protein targets. While the specific protocols used for the initial characterization of Xevinapant are proprietary, this section outlines a detailed, representative protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay, a common and robust method for such measurements.
TR-FRET Competitive Binding Assay Protocol
This assay measures the ability of a test compound (Xevinapant) to displace a fluorescently labeled tracer from the BIR domain of an IAP protein.
Materials and Reagents:
-
IAP Proteins: Recombinant, purified XIAP (BIR3 domain), cIAP1 (BIR3 domain), and cIAP2 (BIR3 domain) with a His-tag or GST-tag.
-
Fluorescent Tracer: A SMAC-derived peptide labeled with a fluorescent acceptor (e.g., Alexa Fluor 647).
-
Donor Fluorophore: An antibody against the protein tag (e.g., anti-His or anti-GST) labeled with a long-lifetime donor fluorophore (e.g., Terbium or Europium cryptate).
-
Test Compound: Xevinapant, serially diluted.
-
Assay Buffer: e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
Microplates: Low-volume, 384-well black microplates.
-
Plate Reader: A TR-FRET compatible plate reader.
Experimental Workflow:
Figure 3. TR-FRET Competitive Binding Assay Workflow.
Detailed Method:
-
Compound Preparation: Prepare a serial dilution series of Xevinapant in assay buffer. The final concentrations in the assay should typically range from picomolar to micromolar.
-
Reagent Preparation: Prepare a master mix of the IAP protein, fluorescent tracer, and donor-labeled antibody in assay buffer. The optimal concentrations of these reagents should be determined empirically but are typically in the low nanomolar range.
-
Assay Plate Setup:
-
Add a small volume (e.g., 5 µL) of each Xevinapant dilution to the wells of a 384-well plate.
-
Include control wells:
-
No inhibitor control (0% inhibition): Contains assay buffer instead of Xevinapant.
-
High concentration of a known binder (100% inhibition): A saturating concentration of an unlabeled SMAC peptide.
-
-
-
Assay Initiation: Add an equal volume (e.g., 5 µL) of the IAP protein/tracer/antibody master mix to all wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours), protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate using a TR-FRET-enabled plate reader. The reader will excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores after a time delay.
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well (Acceptor emission / Donor emission).
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized response against the logarithm of the Xevinapant concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the fluorescent tracer.
-
Conclusion
Xevinapant is a potent pan-IAP inhibitor that demonstrates high binding affinity to XIAP, cIAP1, and cIAP2. Its mechanism of action, centered on the restoration of apoptotic signaling pathways, provides a strong rationale for its clinical development in oncology. The quantitative assessment of its binding affinity, through robust experimental methodologies such as TR-FRET, is crucial for understanding its pharmacological profile and for the development of next-generation IAP antagonists. This technical guide provides a foundational understanding of Xevinapant's molecular interactions, which is essential for researchers and clinicians working to harness its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. path.ox.ac.uk [path.ox.ac.uk]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. [PDF] Development and optimization of a binding assay for the XIAP BIR3 domain using fluorescence polarization. | Semantic Scholar [semanticscholar.org]
- 5. Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Novel High-Throughput Screen and Identification of Small-Molecule Inhibitors of the Gα–RGS17 Protein–Protein Interaction Using AlphaScreen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascentagepharma.com [ascentagepharma.com]
- 9. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. Development of Peptidomimetics Targeting IAPs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. drughunter.com [drughunter.com]
Xevinapant Hydrochloride: A Technical Guide to its Modulation of Intrinsic and Extrinsic Apoptosis Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xevinapant (also known as Debio 1143 or AT-406) is an orally bioavailable, small-molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1][2][3] As a Second Mitochondria-derived Activator of Caspases (SMAC) mimetic, xevinapant targets key IAPs, including X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2).[1][4][5] This targeted inhibition restores the natural process of programmed cell death, or apoptosis, in cancer cells, which often overexpress IAPs to evade this crucial anti-cancer mechanism.[2][6] This guide provides an in-depth technical overview of xevinapant's mechanism of action, with a specific focus on its distinct effects on the intrinsic and extrinsic apoptosis pathways. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling cascades involved.
Core Mechanism of Action: IAP Inhibition
Xevinapant functions by mimicking the endogenous protein SMAC, which is a natural antagonist of IAPs.[4][5] In healthy cells, upon apoptotic stimuli, SMAC is released from the mitochondria and binds to IAPs, neutralizing their anti-apoptotic effects.[4] Cancer cells frequently overexpress IAPs, thereby suppressing apoptosis and promoting their survival.[6] Xevinapant circumvents this by binding to the SMAC binding groove on IAPs, thus inhibiting their function and sensitizing cancer cells to apoptotic signals induced by therapies like chemotherapy and radiotherapy.[5][7]
Modulation of the Intrinsic (Mitochondrial) Apoptosis Pathway
The intrinsic apoptosis pathway is triggered by intracellular stress, such as DNA damage. This leads to the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 to create the apoptosome.[8] The apoptosome activates the initiator caspase-9, which in turn activates the executioner caspases-3 and -7, leading to cell death.[4][8]
Xevinapant's Role:
Xevinapant's primary influence on the intrinsic pathway is through its potent inhibition of XIAP.[4][8] XIAP directly binds to and inhibits caspases-9, -3, and -7.[4] By antagonizing XIAP, xevinapant removes this inhibitory block, allowing for the propagation of the caspase cascade and the execution of apoptosis.[4][8]
Modulation of the Extrinsic (Death Receptor) Apoptosis Pathway
The extrinsic pathway is initiated by the binding of extracellular ligands, such as Tumor Necrosis Factor-alpha (TNF-α), to their corresponding death receptors on the cell surface.[4] This leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates the initiator caspase-8.[9] Activated caspase-8 then directly activates the executioner caspases-3 and -7.[9]
Xevinapant's Role:
Xevinapant impacts the extrinsic pathway primarily by inhibiting cIAP1 and cIAP2.[4][10] These IAPs are components of the TNF receptor signaling complex and, when active, lead to the ubiquitination and degradation of key signaling proteins, thereby preventing the formation of the pro-apoptotic complex.[4] Inhibition of cIAP1/2 by xevinapant leads to their auto-ubiquitination and proteasomal degradation.[9][11] This, in turn, promotes the assembly of a pro-apoptotic complex containing FADD and procaspase-8, leading to caspase-8 activation and subsequent apoptosis.[8]
Furthermore, the degradation of cIAP1/2 stabilizes NF-κB-inducing kinase (NIK), leading to the activation of the non-canonical NF-κB pathway.[4][12] This results in the production and secretion of TNF-α, which can then act in an autocrine or paracrine manner to further stimulate the extrinsic apoptosis pathway.[4][13]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of xevinapant.
Table 1: In Vitro Binding Affinity of Xevinapant for IAPs
| IAP Target | Binding Affinity (Ki) | Reference(s) |
| XIAP | 66.4 nM | [14][15] |
| cIAP1 | 1.9 nM | [14][15] |
| cIAP2 | 5.1 nM | [14][15] |
Table 2: In Vitro Cytotoxicity of Xevinapant in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference(s) |
| MDA-MB-231 | Breast Cancer | 144 nM | [14][15] |
| SK-OV-3 | Ovarian Cancer | 142 nM | [14][15] |
| HCC193 | Non-Small Cell Lung Cancer | ~1 µM | [16] |
| H460 | Non-Small Cell Lung Cancer | ~10 µM | [16] |
Table 3: Pharmacodynamic Biomarkers of Xevinapant Activity
| Biomarker | Effect | Tissue/Fluid | Reference(s) |
| cIAP1 | Degradation | Peripheral Blood Mononuclear Cells (PBMCs) | [17][18] |
| Caspase-cleaved cytokeratin 18 (CKM30) | Increased Levels | Serum | [13][19] |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Increased Levels | Serum | [13][19] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the effects of xevinapant.
In Vitro IAP Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to determine the binding affinity (Ki) of xevinapant to IAPs.
-
Principle: A competitive binding assay where xevinapant competes with a fluorescently labeled SMAC peptide for binding to a tagged IAP protein. The proximity of the donor and acceptor fluorophores on the IAP and the SMAC peptide, respectively, results in a FRET signal. Unlabeled xevinapant displaces the labeled peptide, leading to a decrease in the FRET signal.
-
Materials:
-
Recombinant human IAP proteins (XIAP, cIAP1, cIAP2) with a tag (e.g., GST or His).
-
Fluorescently labeled SMAC peptide (e.g., with an acceptor fluorophore).
-
Antibody against the IAP tag labeled with a donor fluorophore.
-
Xevinapant hydrochloride at various concentrations.
-
Assay buffer and microplates.
-
-
Procedure:
-
Add the IAP protein, the fluorescently labeled SMAC peptide, and the labeled antibody to the wells of a microplate.
-
Add varying concentrations of xevinapant to the wells.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Read the plate on an HTRF-compatible reader to measure the fluorescence signal at the donor and acceptor emission wavelengths.
-
Calculate the ratio of the acceptor to donor fluorescence.
-
Plot the fluorescence ratio against the concentration of xevinapant and fit the data to a competitive binding model to determine the IC50.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of xevinapant.
-
Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan (B1609692) product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells in the culture.
-
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
This compound at various concentrations.
-
MTS reagent.
-
96-well plates.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of xevinapant and a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the xevinapant concentration and use a non-linear regression model to determine the IC50 value.
-
Western Blotting for Protein Expression and Cleavage
This technique is used to detect changes in the levels of IAPs and the cleavage of apoptosis-related proteins.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Materials:
-
Treated and untreated cell lysates.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific for cIAP1, XIAP, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Prepare protein lysates from cells treated with xevinapant and/or other agents.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and then add the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the relative protein levels.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the effects of xevinapant.
Conclusion
This compound is a promising anti-cancer agent that effectively restores apoptotic signaling in tumor cells through the targeted inhibition of key IAP family members.[2][4] Its dual mechanism of action, impacting both the intrinsic and extrinsic apoptosis pathways, provides a robust rationale for its use in combination with conventional cancer therapies.[4][10] The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of xevinapant and other IAP inhibitors.
References
- 1. Xevinapant - Wikipedia [en.wikipedia.org]
- 2. IAP Inhibition [merckgrouponcology.com]
- 3. What is Xevinapant used for? [synapse.patsnap.com]
- 4. Inhibiting the inhibitors: Development of the IAP inhibitor xevinapant for the treatment of locally advanced squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Inhibiting the inhibitors: Development of the IAP inhibitor xevinapant for the treatment of locally advanced squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xevinapant Improves Overall Survival in Patients with Head and Neck Squamous-Cell Carcinoma | Value-Based Cancer Care [valuebasedcancer.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The inhibitor apoptosis protein antagonist Debio 1143 Is an attractive HIV-1 latency reversal candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Debio 1143, an antagonist of multiple inhibitor-of-apoptosis proteins, activates apoptosis and enhances radiosensitization of non-small cell lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. debiopharm.com [debiopharm.com]
- 19. aacrjournals.org [aacrjournals.org]
The Rationale for Targeting IAPs in Head and Neck Squamous Cell Carcinoma with Xevinapant: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Head and neck squamous cell carcinoma (HNSCC) presents a significant therapeutic challenge, with high rates of recurrence and resistance to standard-of-care treatments like chemoradiotherapy (CRT). A key mechanism underlying this resistance is the evasion of apoptosis, a programmed cell death pathway crucial for eliminating cancer cells. Inhibitor of Apoptosis Proteins (IAPs) are frequently overexpressed in HNSCC and play a pivotal role in suppressing apoptosis, contributing to poor clinical outcomes. Xevinapant (formerly known as Debio 1143), a potent, oral, small-molecule IAP inhibitor, has emerged as a promising therapeutic agent to counteract this resistance. By mimicking the endogenous IAP antagonist SMAC/DIABLO, Xevinapant targets and inhibits key IAPs, including X-linked inhibitor of apoptosis protein (XIAP) and cellular IAP1 and 2 (cIAP1/2), thereby restoring the apoptotic potential of cancer cells and sensitizing them to CRT. This guide provides a comprehensive overview of the scientific rationale, mechanism of action, and clinical data supporting the development of Xevinapant for the treatment of HNSCC.
The Role of IAPs in HNSCC Pathogenesis and Treatment Resistance
The IAP family of proteins are critical negative regulators of apoptosis. In HNSCC, the overexpression of IAPs, particularly XIAP and cIAP1/2, is a common occurrence and is associated with tumor progression and resistance to therapy. These proteins exert their anti-apoptotic functions through distinct mechanisms:
-
XIAP: As the most potent endogenous caspase inhibitor, XIAP directly binds to and inactivates effector caspases-3 and -7, as well as initiator caspase-9, thereby blocking the final execution steps of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
-
cIAP1 and cIAP2: These IAPs function as E3 ubiquitin ligases. They regulate the activation of the NF-κB signaling pathway, which promotes cell survival, and can also mediate the ubiquitination and degradation of pro-apoptotic proteins. In the context of the extrinsic pathway, cIAPs can prevent the formation of the death-inducing signaling complex (DISC).
The upregulation of IAPs in HNSCC cells creates a formidable barrier to the efficacy of cytotoxic agents and radiation, which primarily rely on inducing apoptosis to eliminate cancer cells. This provides a strong rationale for targeting IAPs as a therapeutic strategy to overcome treatment resistance.
Xevinapant: A SMAC Mimetic to Counteract IAP-Mediated Resistance
Xevinapant is a second mitochondrial activator of caspases (SMAC) mimetic, designed to antagonize the function of IAPs. Its mechanism of action is twofold, impacting both the intrinsic and extrinsic apoptotic pathways:
-
Inhibition of XIAP: Xevinapant binds to the BIR3 domain of XIAP, preventing it from inhibiting caspases-3, -7, and -9. This releases the brakes on the final execution phase of apoptosis.
-
Degradation of cIAP1/2: By binding to the BIR domains of cIAP1 and cIAP2, Xevinapant induces their auto-ubiquitination and subsequent proteasomal degradation. This has two major consequences:
-
It promotes the formation of the DISC and activation of caspase-8 in the extrinsic pathway.
-
It leads to the stabilization of NIK (NF-κB-inducing kinase), activating the non-canonical NF-κB pathway, which can have pro-inflammatory and anti-tumor effects.
-
By simultaneously targeting multiple IAPs, Xevinapant effectively dismantles the primary apoptosis resistance mechanisms in HNSCC cells, thereby sensitizing them to the cytotoxic effects of chemotherapy and radiation.
Visualizing the Rationale and Mechanism of Action
To elucidate the complex biological processes involved, the following diagrams illustrate the key signaling pathways, the mechanism of Xevinapant, a typical clinical trial workflow, and the overarching logic for its use in HNSCC.
Signaling Pathways in HNSCC Apoptosis Resistance
Mechanism of Action of Xevinapant
Representative Clinical Trial Workflow
Rationale for Combining Xevinapant with CRT
Preclinical and Clinical Evidence
Preclinical Studies
Preclinical investigations provided the foundational evidence for the clinical development of Xevinapant in HNSCC. In vitro studies using HNSCC cell lines demonstrated that Xevinapant could effectively induce apoptosis and enhance the cytotoxic effects of both chemotherapy and radiation. In vivo studies using HNSCC xenograft models further confirmed these findings, showing that the combination of Xevinapant with CRT led to significant tumor regression and improved survival compared to CRT alone.
Clinical Trials
The clinical development of Xevinapant in HNSCC has yielded both promising and cautionary results.
A randomized, double-blind, placebo-controlled Phase II trial evaluated the efficacy and safety of Xevinapant in combination with standard-of-care CRT in patients with unresected locally advanced HNSCC. The study demonstrated a significant improvement in the primary endpoint of locoregional control at 18 months for the Xevinapant arm compared to the placebo arm. Furthermore, updated long-term follow-up data showed a substantial overall survival (OS) benefit.
Table 1: Efficacy Results from the Phase II Study of Xevinapant in Unresected LA-SCCHN
| Endpoint | Xevinapant + CRT (n=48) | Placebo + CRT (n=48) | Hazard Ratio (95% CI) | p-value |
| 5-Year Overall Survival Rate | 53% | 28% | 0.47 (0.27-0.84) | 0.0101 |
| Median Overall Survival | Not Reached | 36.1 months | ||
| 3-Year Duration of Response Rate | 79% | 36% | 0.21 (0.08-0.54) | 0.0011 |
| Median Duration of Response | Not Reached | 17.3 months |
Data sourced from presentations of the 5-year follow-up results.
Based on the encouraging Phase II results, two large-scale Phase III trials were initiated. The TrilynX study evaluated Xevinapant plus CRT in patients with unresected LA-SCCHN, while the X-Ray Vision study assessed Xevinapant plus radiotherapy in patients with resected LA-SCCHN at high risk of recurrence and ineligible for cisplatin (B142131).
However, in June 2024, it was announced that the TrilynX study was being discontinued (B1498344) following a pre-planned interim analysis by an Independent Data Monitoring Committee, which concluded that the trial was unlikely to meet its primary endpoint of prolonging event-free survival. Subsequently, the X-Ray Vision study was also stopped. The top-line safety data were reported to be generally consistent with the known chemo-radio sensitizing properties of Xevinapant. A detailed analysis of the data from these trials is pending and will be crucial for understanding the discrepancy with the Phase II results.
Table 2: Interim Efficacy Results from the Phase III TrilynX Study
| Endpoint | Xevinapant + CRT (n=364) | Placebo + CRT (n=366) | Hazard Ratio (95% CI) | p-value |
| Median Event-Free Survival | 19.4 months | 33.1 months | 1.33 (1.05-1.67) | 0.9919 |
| Overall Survival | 1.39 (1.04-1.86) |
Data as of the interim analysis leading to study discontinuation.
Experimental Protocols
Phase II Study (NCT02022098) Protocol Summary
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase II study.
-
Patient Population: Patients with unresected, locally advanced, stage III, IVA, or IVB HNSCC of the oral cavity, oropharynx, or larynx, with a smoking history of at least 10 pack-years.
-
Treatment Arms:
-
Experimental Arm: Oral Xevinapant (200 mg/day on days 1-14) plus intravenous cisplatin (100 mg/m² every 3 weeks for 3 cycles) and intensity-modulated radiation therapy (IMRT) at 70 Gy (2 Gy/day, 5 days a week for 7 weeks).
-
Control Arm: Matched placebo plus the same cisplatin and IMRT regimen.
-
-
Primary Endpoint: Locoregional tumor control rate at 18 months post-CRT.
-
Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), duration of response, and safety.
Phase III TrilynX Study (NCT04459715) Protocol Summary
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase III study.
-
Patient Population: Patients with unresected locally advanced squamous cell carcinoma of the head and neck.
-
Treatment Arms:
-
Experimental Arm: Six cycles of oral Xevinapant (200 mg once daily on days 1-14 of a 21-day cycle) plus CRT for the first three cycles (cisplatin at 100 mg/m² on day 2 of each cycle and IMRT at 70 Gy in 35 fractions).
-
Control Arm: Matched placebo plus the same CRT regimen.
-
-
Primary Endpoint: Event-free survival as assessed by a blinded independent review committee.
-
Secondary Endpoints: Progression-free survival, overall survival, locoregional control, overall response rate, and safety.
Conclusion and Future Perspectives
The strategy of targeting IAPs with Xevinapant in HNSCC is built on a strong preclinical and biological rationale. The overexpression of IAPs is a key driver of apoptosis resistance, a major contributor to the poor prognosis of this disease. The initial Phase II clinical data for Xevinapant were highly promising, suggesting that this IAP inhibitor could significantly improve long-term outcomes when combined with standard-of-care CRT.
However, the recent discontinuation of the Phase III TrilynX and X-Ray Vision trials underscores the complexities of translating promising early-phase results into definitive clinical benefits. A thorough investigation of the Phase III data, including biomarker analyses, will be essential to understand the potential reasons for the observed outcomes. This may involve exploring factors such as patient selection, tumor biology, and potential unexpected toxicities or interactions in a larger patient population.
Despite this setback, the targeting of IAPs remains a valid and important area of research in oncology. Future efforts may focus on identifying predictive biomarkers to select patients most likely to benefit from IAP inhibition, exploring alternative combination strategies, or developing next-generation IAP inhibitors with improved therapeutic indices. The journey of Xevinapant highlights both the potential and the challenges of developing novel targeted therapies for HNSCC.
Methodological & Application
Protocol for In Vitro Cell Viability Assays Using Xevinapant Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Xevinapant Hydrochloride (also known as Debio 1143 or AT-406) is a potent, orally available, small-molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs). As a Second Mitochondrial Activator of Caspases (SMAC) mimetic, Xevinapant targets and inhibits X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cIAP2.[1] This action restores the natural apoptotic process in cancer cells, making it a promising agent for cancer therapy, particularly in combination with chemo- and radiotherapy.[1][2] The following protocols provide detailed methodologies for assessing the in vitro cell viability and apoptotic effects of this compound in cancer cell lines.
Mechanism of Action:
Xevinapant functions by mimicking the endogenous protein SMAC/DIABLO, which is a natural inhibitor of IAPs. By binding to the BIR (Baculoviral IAP Repeat) domains of XIAP, cIAP1, and cIAP2, Xevinapant relieves the IAP-mediated inhibition of caspases, the key executioners of apoptosis.[1] This leads to the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[3][4] Furthermore, the inhibition of cIAP1/2 by Xevinapant can lead to the activation of the non-canonical NF-κB signaling pathway, which can enhance anti-tumor immune responses.[3][4]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions |
| FaDu | Head and Neck Squamous Cell Carcinoma (HNSCC) | Not specified, but cytotoxic effects observed >8.4 µM | 72h incubation |
| Detroit 562 | Head and Neck Squamous Cell Carcinoma (HNSCC) | Not specified, but cytotoxic effects observed >8.4 µM | 72h incubation |
| Cal33 | Head and Neck Squamous Cell Carcinoma (HNSCC) | Not specified, but cytotoxic effects observed >8.4 µM | 72h incubation |
| CC4 | Tongue Cancer | Minimal cytotoxicity as a single agent | 48h incubation |
| SCC4cisR | Cisplatin-resistant Tongue Cancer | Minimal cytotoxicity as a single agent | 48h incubation |
Note: IC50 values can vary depending on the assay conditions and cell line. The data presented here are compiled from published studies. Researchers are encouraged to determine the IC50 for their specific cell line of interest.
Table 2: Quantitative Analysis of Apoptosis Induction by this compound
| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| HNSCC cell lines (general) | 8.4 | 48 | Dose-dependent increase observed | Dose-dependent increase observed |
| HNSCC cell lines (general) | 16.7 | 48 | Dose-dependent increase observed | Dose-dependent increase observed |
Data represents a general trend observed in studies. Specific percentages can be found in the cited literature.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for each specific cell line and experimental condition.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of Xevinapant in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Xevinapant. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals by viable cells.[5]
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the drug concentration to generate a dose-response curve and determine the IC50 value.
-
Colony Formation (Clonogenic) Assay
This assay assesses the long-term effects of Xevinapant on the ability of single cells to form colonies.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates or 60 mm dishes
-
Crystal Violet staining solution (0.5% w/v in methanol)
Protocol:
-
Cell Seeding:
-
Drug Treatment:
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24-72 hours).[6]
-
-
Colony Formation:
-
After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete culture medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.[6] Change the medium every 2-3 days.
-
-
Staining and Counting:
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with methanol (B129727) for 10-15 minutes.
-
Stain the colonies with Crystal Violet solution for 10-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment / (Number of cells seeded x PE))
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with desired concentrations of Xevinapant for the chosen duration.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate compensation controls for multi-color analysis.
-
-
Data Analysis:
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Analyze the fluorescence signals to differentiate the cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Quantify the percentage of cells in each quadrant.
-
Mandatory Visualization
Caption: Xevinapant's dual mechanism on apoptotic pathways.
Caption: Experimental workflow for in vitro Xevinapant assays.
Caption: Xevinapant's activation of non-canonical NF-κB signaling.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. The Effect of Xevinapant Combined with Ionizing Radiation on HNSCC and Normal Tissue Cells and the Impact of Xevinapant on Its Targeted Proteins cIAP1 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Xevinapant Hydrochloride in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Xevinapant Hydrochloride (also known as AT-406 or Debio 1143) in mouse xenograft models, specifically focusing on the MDA-MB-231 human breast cancer cell line.
Introduction
Xevinapant is a potent, orally bioavailable small molecule that functions as a mimetic of the endogenous Second Mitochondria-derived Activator of Caspases (SMAC).[1][2][3][4] By mimicking the N-terminal tetrapeptide of SMAC, xevinapant binds to and antagonizes the Inhibitor of Apoptosis Proteins (IAPs), including X-linked IAP (XIAP) and cellular IAPs 1 and 2 (cIAP1 and cIAP2).[1][2][3] IAPs are frequently overexpressed in cancer cells, contributing to tumor cell survival and resistance to therapy by inhibiting caspases, the key executioners of apoptosis.[2] By inhibiting IAPs, xevinapant restores the apoptotic signaling pathways, rendering cancer cells more susceptible to cell death.[4] Additionally, the inhibition of cIAP1/2 can activate the non-canonical NF-κB signaling pathway, which may enhance anti-tumor immune responses.[4] Preclinical studies have demonstrated the efficacy of xevinapant in inhibiting tumor growth in xenograft models, both as a single agent and in combination with other anti-cancer therapies.[4][5][6]
Mechanism of Action: IAP Inhibition
Recommended Dosage for Mouse Xenograft Models
The following table summarizes the recommended dosage of this compound for a subcutaneous MDA-MB-231 mouse xenograft model.
| Parameter | Details |
| Animal Model | SCID mice bearing MDA-MB-231 xenograft tumors |
| Dosage | 30 and 100 mg/kg[1][3][6] |
| Administration Route | Oral (p.o.) |
| Frequency | 5 days a week for 2 weeks[1] |
| Reported Outcome | The 100 mg/kg dose completely inhibited tumor growth during the treatment period.[1][3][6] |
Experimental Protocol: Xevinapant in an MDA-MB-231 Xenograft Model
This protocol outlines the key steps for evaluating the efficacy of this compound in a subcutaneous MDA-MB-231 mouse xenograft model.
Cell Culture
-
Cell Line: MDA-MB-231 human breast adenocarcinoma cells.
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[3]
-
Subculturing: Passage the cells when they reach 85-90% confluency to maintain them in the exponential growth phase.[3]
Animal Model
-
Species: Immunocompromised mice (e.g., SCID or nude mice).
-
Age/Weight: 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
Tumor Cell Implantation
-
Cell Preparation:
-
Harvest MDA-MB-231 cells using trypsin-EDTA.
-
Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.[7] Keep the cell suspension on ice.
-
-
Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the flank of each mouse.[8]
-
Drug Preparation and Administration
-
Drug Formulation (Example for Oral Gavage):
-
Prepare a vehicle solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).[5]
-
Dissolve this compound in the vehicle to the desired concentrations (e.g., 3 mg/mL and 10 mg/mL for 30 and 100 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
-
Ensure the solution is clear and homogenous before administration.
-
-
Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the prepared this compound solution or vehicle control orally via gavage, 5 days a week for 2 weeks.
-
Monitoring and Endpoints
-
Tumor Growth:
-
Measure tumor dimensions (length and width) twice a week using calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Animal Welfare:
-
Monitor the body weight of the mice twice a week.
-
Observe the animals daily for any signs of toxicity or distress, such as changes in behavior, posture, or fur condition.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of excessive morbidity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Experimental Workflow
References
- 1. The cell-line-derived subcutaneous tumor model in preclinical cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. altogenlabs.com [altogenlabs.com]
- 3. Studying Triple Negative Breast Cancer Using Orthotopic Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting the inhibitors: Development of the IAP inhibitor xevinapant for the treatment of locally advanced squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing cIAP1 Degradation Post-Xevinapant Treatment
Introduction
Xevinapant (also known as AT-406 or Debio 1143) is a potent, orally available, small-molecule SMAC (Second Mitochondria-derived Activator of Caspases) mimetic. It functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), including cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP).[1][2][3] Xevinapant mimics the endogenous SMAC protein by binding to the Baculoviral IAP Repeat (BIR) domains of IAPs.[4] This binding event triggers the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[2][4] The degradation of cIAP1 is a critical pharmacodynamic biomarker of Xevinapant's activity, leading to the activation of apoptotic pathways and sensitization of cancer cells to other therapies like chemotherapy and radiation.[4][5][6] These application notes provide detailed protocols for researchers to accurately quantify cIAP1 degradation and confirm target engagement following Xevinapant treatment.
Key Signaling Pathway & Experimental Workflow
Xevinapant binding to the BIR domain of cIAP1 induces a conformational change, activating its E3 ubiquitin ligase activity and causing it to tag itself and other proteins for degradation by the proteasome. This depletion of cIAP1 has two major consequences: it prevents the ubiquitination and degradation of NF-κB-inducing kinase (NIK), leading to activation of the non-canonical NF-κB pathway, and it removes the block on caspase activation, thereby promoting apoptosis.[4][7]
Caption: Xevinapant-induced cIAP1 degradation and downstream signaling.
A typical experimental approach to quantify cIAP1 degradation involves cell culture, treatment with Xevinapant, cell lysis, and subsequent protein analysis using various biochemical techniques.
Caption: General experimental workflow for assessing cIAP1 degradation.
Data Presentation
Quantitative analysis of cIAP1 degradation is crucial for determining the potency and efficacy of Xevinapant. Data should be collected from dose-response and time-course experiments. The following table provides representative data on cIAP1 degradation and its effect on cell viability, based on typical results for SMAC mimetics.[1][8]
Table 1: Quantitative Analysis of cIAP1 Degradation and Cell Viability
| Cell Line | Xevinapant Conc. (nM) | Treatment Time (h) | cIAP1 Protein Level (% of Control) | Cell Viability (% of Control) |
| MDA-MB-231 | 0 (Vehicle) | 24 | 100 | 100 |
| 10 | 24 | ~50 | ~85 | |
| 50 | 24 | ~15 | ~65 | |
| 100 | 24 | <5 | ~50 | |
| SK-OV-3 | 0 (Vehicle) | 24 | 100 | 100 |
| 10 | 24 | ~60 | ~90 | |
| 50 | 24 | ~25 | ~70 | |
| 100 | 24 | ~10 | ~55 | |
| HT-29 | 0 (Vehicle) | 24 | 100 | 100 |
| 10 | 24 | ~70 | ~95 | |
| 50 | 24 | ~30 | ~75 | |
| 100 | 24 | ~15 | ~60 |
Note: The data presented are representative and may vary depending on experimental conditions and cell line sensitivity.[1][8]
Experimental Protocols
Protocol 1: Western Blotting for cIAP1 Degradation
This protocol details the detection and quantification of cIAP1 protein levels by Western blotting following Xevinapant treatment.[8]
Materials:
-
Cell culture plates (6-well or 10 cm)
-
Cancer cell lines (e.g., MDA-MB-231)
-
Xevinapant
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-cIAP1 (e.g., Cell Signaling Technology #4952)[9]
-
Primary antibody: anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells to achieve 70-80% confluency. Treat with desired concentrations of Xevinapant (e.g., 10, 50, 100 nM) and a vehicle control (DMSO) for the specified time (e.g., 6, 12, 24 hours).[8]
-
Cell Lysis: Place plates on ice, wash cells twice with ice-cold PBS, and add RIPA buffer. Scrape the cells, transfer to microcentrifuge tubes, and incubate on ice for 30 minutes with vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C.[8]
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay. Normalize the protein concentrations of all samples with lysis buffer.[8]
-
Sample Preparation: Add 4x Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.[8]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[8][10]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Strip the membrane and re-probe with a loading control antibody. Quantify band intensities using densitometry software to determine the percentage of cIAP1 degradation relative to the control.[8][10]
Protocol 2: Immunoprecipitation of Ubiquitinated cIAP1
This protocol is for the enrichment of ubiquitinated cIAP1 to confirm its ubiquitination status upon Xevinapant treatment, a key step in its degradation.[8][11]
Materials:
-
Treated cell lysates (from Protocol 1, prepared in a non-denaturing lysis buffer)
-
Proteasome inhibitor (e.g., MG132) - Optional, to allow accumulation of ubiquitinated proteins
-
Anti-cIAP1 antibody
-
Protein A/G magnetic beads or agarose
-
Wash buffer (e.g., IP Lysis Buffer)
-
Anti-ubiquitin antibody
-
Western blotting reagents (as in Protocol 1)
Procedure:
-
Cell Treatment: Treat cells with Xevinapant as described previously. For enhanced detection, pre-treat cells with a proteasome inhibitor like MG132 (10 µM) for 4-6 hours before harvesting.[12]
-
Lysate Preparation: Prepare cell lysates using a suitable IP lysis buffer. Pre-clear the lysate by incubating with protein A/G beads for 30-60 minutes at 4°C.[8]
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-cIAP1 antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for an additional 2-4 hours at 4°C.[8]
-
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer to remove non-specific binders.[8]
-
Elution: Elute the immunoprecipitated proteins by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.[8]
-
Western Blot Analysis: Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on cIAP1. The input lysates should also be run to confirm cIAP1 degradation.[8]
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a drug to its target protein in a cellular environment.[13][14] Ligand binding stabilizes the target protein, resulting in a higher denaturation temperature.
Materials:
-
Intact cells treated with Xevinapant or vehicle
-
PBS
-
PCR tubes or plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., freeze-thaw cycles, sonication)
-
Centrifugation equipment
-
Western blotting or ELISA reagents for cIAP1 detection
Procedure:
-
Cell Treatment: Treat intact cells in suspension or adherent plates with a high concentration of Xevinapant (e.g., 1-10 µM) and a vehicle control for a short duration (e.g., 1 hour) at 37°C.[15]
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the samples across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a cooling step.[15]
-
Lysis and Fractionation: Lyse the cells (e.g., by three rapid freeze-thaw cycles). Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble cIAP1 at each temperature point for both vehicle- and Xevinapant-treated samples. Detection can be performed by Western Blot (as in Protocol 1) or a quantitative immunoassay like ELISA.
-
Data Analysis: Plot the percentage of soluble cIAP1 against temperature for both treatments. A shift in the melting curve to a higher temperature for the Xevinapant-treated sample confirms direct target engagement.[15]
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Effect of Xevinapant Combined with Ionizing Radiation on HNSCC and Normal Tissue Cells and the Impact of Xevinapant on Its Targeted Proteins cIAP1 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Inhibiting the inhibitors: Development of the IAP inhibitor xevinapant for the treatment of locally advanced squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. c-IAP1 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Xevinapant Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xevinapant (also known as AT-406 or Debio 1143) is a potent, orally bioavailable, small-molecule Smac mimetic that acts as an antagonist of the Inhibitor of Apoptosis Proteins (IAPs).[1][2][3] Specifically, it targets and binds to X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cIAP2, thereby promoting apoptosis in cancer cells.[1][2][4][5] This document provides detailed protocols for the preparation of Xevinapant Hydrochloride stock solutions for in vitro cell culture experiments, along with an overview of its mechanism of action and a general experimental workflow.
Mechanism of Action
Xevinapant functions by mimicking the endogenous mitochondrial protein Smac/DIABLO, which is a natural inhibitor of IAPs. By binding to the BIR (Baculoviral IAP Repeat) domains of XIAP, cIAP1, and cIAP2, Xevinapant relieves their inhibitory effect on caspases, the key executioners of apoptosis.[4][5][6] This leads to the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[6][7][8] Furthermore, inhibition of cIAP1/2 by Xevinapant can lead to the activation of the non-canonical NF-κB signaling pathway, which may enhance anti-tumor immune responses.[4][7][8]
Quantitative Data Summary
The following tables provide a summary of the binding affinities and solubility of this compound.
Table 1: Binding Affinity of this compound to IAP Proteins
| IAP Protein | Ki (nM) |
| XIAP | 66.4 |
| cIAP1 | 1.9 |
| cIAP2 | 5.1 |
| Data sourced from MedChemExpress and AbMole BioScience.[1][2][3] |
Table 2: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | ~167.17 | Sonication recommended[9] |
| Ethanol | 100 | ~167.17 | Sonication recommended[9] |
| Water | <1 | - | Practically insoluble |
| Data sourced from TargetMol.[9] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of this compound Stock Solution (10 mM)
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need approximately 0.598 mg of this compound (Molecular Weight: 598.18 g/mol ).
-
Dissolution: Add the appropriate volume of cell culture-grade DMSO to the weighed powder. For a 10 mM stock solution, if you weighed 0.598 mg, you would add 100 µL of DMSO.
-
Solubilization: Vortex the solution thoroughly to dissolve the compound. If the compound does not fully dissolve, sonication can be used to aid dissolution.[9]
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Table 3: Stock Solution Storage Recommendations
| Storage Temperature | Duration |
| -20°C | 1 month |
| -80°C | 6 months |
| Data sourced from MedChemExpress.[1] |
Preparation of Working Solutions
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can damage media components.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately.[1]
General Experimental Workflow for Cell Viability Assay
The following diagram illustrates a typical workflow for assessing the effect of Xevinapant on cell viability using an assay such as MTT or WST-8.[9][10]
Safety Precautions
Handle this compound in accordance with standard laboratory safety procedures. Use appropriate personal protective equipment, including gloves, a lab coat, and eye protection. Avoid inhalation of the powder and contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. Xevinapant | C32H43N5O4 | CID 25022340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Inhibiting the inhibitors: Development of the IAP inhibitor xevinapant for the treatment of locally advanced squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Xevinapant Hydrochloride in Combination with Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xevinapant (formerly Debio 1143) is a first-in-class, orally available small-molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1][2] By mimicking the endogenous pro-apoptotic protein SMAC (Second Mitochondria-derived Activator of Caspases), Xevinapant potently targets cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP).[3][4] These IAPs are frequently overexpressed in cancer cells, contributing to treatment resistance by inhibiting caspase activity and promoting pro-survival signaling pathways.[1] Xevinapant's mechanism of action restores the sensitivity of cancer cells to apoptotic stimuli, making it a promising agent for combination therapy.[3] Preclinical and clinical studies have demonstrated that Xevinapant can enhance the anti-tumor effects of both chemotherapy and radiotherapy, particularly in Head and Neck Squamous Cell Carcinoma (HNSCC).[1][5]
These application notes provide a summary of the experimental design for evaluating Xevinapant in combination with radiotherapy, including detailed protocols for key assays and a compilation of preclinical data.
Mechanism of Action: IAP Inhibition and Radiosensitization
Radiotherapy primarily induces cancer cell death by causing DNA damage. However, cancer cells can evade apoptosis through protective mechanisms mediated by IAPs. Xevinapant counters this resistance through a dual mechanism:
-
Inhibition of XIAP: XIAP directly binds to and inhibits caspases-3, -7, and -9, which are critical executioners of apoptosis. By blocking XIAP, Xevinapant releases this inhibition, allowing for caspase activation and subsequent apoptotic cell death following radiation-induced cellular stress.[3][6]
-
Degradation of cIAP1/2: Xevinapant binding to cIAP1 and cIAP2 promotes their auto-ubiquitination and subsequent proteasomal degradation. This degradation leads to the stabilization of NIK (NF-κB-inducing kinase), activating the non-canonical NF-κB pathway. This, in turn, can lead to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNFα), which can further enhance apoptotic signaling and sensitize tumor cells to radiation.[4][7][8]
The combined effect is a significant enhancement of radiation-induced cell death, overcoming a key mechanism of radioresistance.[3][5]
Xevinapant Mechanism of Action
Data Presentation: Preclinical Efficacy
The following tables summarize quantitative data from preclinical studies evaluating the combination of Xevinapant and radiotherapy in HNSCC cell lines.
Table 1: In Vitro Cell Growth and Clonogenic Survival in HNSCC Cell Lines [3]
| Cell Line | Treatment | Concentration (µM) | Radiation Dose (Gy) | Outcome Metric | Result |
| Cal33 | Xevinapant + IR | 8.4 | 2 | Survival Fraction | Significant decrease vs. IR alone |
| Xevinapant + IR | 16.7 | 2 | Survival Fraction | Significant decrease vs. IR alone | |
| FaDu | Xevinapant + IR | 8.4 | 2 | Survival Fraction | Significant decrease vs. IR alone |
| Xevinapant + IR | 16.7 | 2 | Survival Fraction | Significant decrease vs. IR alone | |
| HSC4 | Xevinapant + IR | 8.4 | 2 | Survival Fraction | Significant decrease vs. IR alone |
| Xevinapant + IR | 16.7 | 2 | Survival Fraction | Significant decrease vs. IR alone | |
| Kyse30 | Xevinapant + IR | 8.4 | 2 | Survival Fraction | Significant decrease vs. IR alone |
| Xevinapant + IR | 16.7 | 2 | Survival Fraction | Significant decrease vs. IR alone | |
| UD-SSC-2 | Xevinapant + IR | 8.4 | 2 | Survival Fraction | No significant decrease |
| Xevinapant + IR | 16.7 | 2 | Survival Fraction | Significant decrease vs. IR alone | |
| UM-SSC-1 | Xevinapant + IR | 8.4 | 2 | Survival Fraction | Significant decrease vs. IR alone |
| Xevinapant + IR | 16.7 | 2 | Survival Fraction | Significant decrease vs. IR alone | |
| UM-SSC-47 | Xevinapant + IR | 8.4 | 2 | Survival Fraction | Significant decrease vs. IR alone |
| Xevinapant + IR | 16.7 | 2 | Survival Fraction | Significant decrease vs. IR alone |
IR: Ionizing Radiation. "Significant decrease" indicates a p-value ≤ 0.05.
Table 2: Induction of Apoptosis and Necrosis in HNSCC Cell Lines (48h post-treatment) [3]
| Cell Line | Treatment | Concentration (µM) | Radiation Dose (Gy) | % Total Cell Death (Apoptosis + Necrosis) |
| Cal33 | IR only | - | 2 | ~10% |
| Xevinapant + IR | 8.4 | 2 | ~25% | |
| Xevinapant + IR | 16.7 | 2 | ~35% | |
| FaDu | IR only | - | 2 | ~15% |
| Xevinapant + IR | 8.4 | 2 | ~25% | |
| Xevinapant + IR | 16.7 | 2 | ~30% | |
| HSC4 | IR only | - | 2 | ~10% |
| Xevinapant + IR | 8.4 | 2 | ~30% | |
| Xevinapant + IR | 16.7 | 2 | ~40% | |
| UM-SSC-47 | IR only | - | 2 | ~12% |
| Xevinapant + IR | 8.4 | 2 | ~28% | |
| Xevinapant + IR | 16.7 | 2 | ~35% |
Data are approximate values interpreted from published graphs.
Table 3: In Vivo Tumor Growth Inhibition in HNSCC Xenograft Models [7][8]
| Animal Model | Tumor Model | Treatment Group | Dosing / Schedule | Outcome |
| Nude Mice | FaDu Xenograft | Radiotherapy (RT) only | 2 Gy | Tumor growth delay |
| Xevinapant + RT | 100 mg/kg, 5 days/week for 3 weeks + 2 Gy RT | Complete tumor regression in 8/10 mice | ||
| Nude Mice | SQ20B Xenograft | Radiotherapy (RT) only | 2 Gy | Tumor growth delay |
| Xevinapant + RT | Dose-dependent radiosensitization | Significant tumor growth delay vs. RT alone | ||
| C57BL/6 Mice | mEER Syngeneic | CRT only | Cisplatin (7mg/kg) + RT (6 Gy x 3) | Tumor growth delay |
| Xevinapant + CRT | 100 mg/kg, 5 days/week for 3 weeks + CRT | Significantly delayed tumor growth vs. CRT alone |
CRT: Chemoradiotherapy
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to evaluate the combination of Xevinapant and radiotherapy.
Preclinical Experimental Workflow
Clonogenic Survival Assay
This assay is the gold standard for determining the in vitro efficacy of radiosensitizing agents by assessing the ability of single cells to form colonies after treatment.
Materials:
-
HNSCC cell lines
-
Complete cell culture medium
-
Xevinapant Hydrochloride
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well or 100 mm culture plates
-
X-ray irradiator
-
Fixation/staining solution (e.g., 0.5% crystal violet in methanol)
Protocol:
-
Cell Seeding: Prepare a single-cell suspension. Count cells and seed appropriate numbers into culture plates. The number of cells seeded per plate must be adjusted for the expected toxicity of each treatment condition (e.g., 200 cells for control, 400 for 2 Gy, 800 for 4 Gy, etc.) to yield a countable number of colonies (50-150).
-
Drug Treatment: Allow cells to attach for 4-6 hours. Replace the medium with a fresh medium containing the desired concentration of Xevinapant (e.g., 10 nM - 10 µM) or vehicle control. Incubate for a predetermined time (e.g., 24 hours) prior to irradiation.
-
Irradiation: Irradiate the plates with single doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated X-ray source.
-
Incubation: After irradiation, remove the drug-containing medium, wash cells with PBS, and add fresh complete medium. Incubate plates for 10-14 days, allowing colonies to form.
-
Staining and Counting: Aspirate the medium, wash plates with PBS, and fix/stain the colonies with crystal violet solution for 20-30 minutes. Rinse plates with water and allow them to air dry. Count colonies containing ≥50 cells.
-
Data Analysis: Calculate the Plating Efficiency (PE) for the control group (PE = (number of colonies formed / number of cells seeded) x 100). Calculate the Surviving Fraction (SF) for each treatment group (SF = number of colonies formed / (number of cells seeded x PE)). Plot SF on a logarithmic scale against the radiation dose on a linear scale. Dose Enhancement Ratio (DER) can be calculated by dividing the radiation dose required to achieve a certain survival fraction (e.g., SF=0.5) in the control group by the dose required in the drug-treated group.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis and necrosis.
Materials:
-
Treated cells (adherent and supernatant)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with Xevinapant, radiation, or the combination as described for the clonogenic assay.
-
Cell Harvesting: At a specified time point (e.g., 48 or 72 hours post-irradiation), harvest all cells. For adherent cells, collect the supernatant (containing floating apoptotic cells), wash the plate with PBS, and then detach the adherent cells using trypsin. Combine the supernatant and the detached cells.
-
Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS. Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
In Vivo Tumor Growth Study
This study evaluates the efficacy of the combination treatment in a living organism using a xenograft or syngeneic tumor model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
HNSCC cells for implantation
-
Xevinapant formulation for oral gavage
-
Small animal irradiator
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 HNSCC cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle, Xevinapant only, Radiotherapy only, Xevinapant + Radiotherapy).
-
Treatment Administration:
-
Xevinapant: Administer Xevinapant via oral gavage at a predetermined dose and schedule (e.g., 100 mg/kg, daily, 5 days/week).
-
Radiotherapy: When tumors reach the target size, deliver localized radiation using a small animal irradiator (e.g., a single dose of 10 Gy or a fractionated schedule like 3 x 6 Gy).
-
-
Monitoring: Measure tumor volume with calipers (Volume = (Length x Width²)/2) and monitor mouse body weight 2-3 times per week.
-
Endpoint: Continue monitoring until tumors in the control group reach a predetermined endpoint size (e.g., 1500 mm³) or for a defined period. The primary endpoint is typically Tumor Growth Inhibition (TGI).
Western Blot for IAP and Caspase Proteins
This technique is used to detect changes in the expression and cleavage of key proteins in the apoptotic pathway.
Materials:
-
Cell lysates from treated cells
-
Protein electrophoresis and transfer equipment
-
Primary antibodies (e.g., anti-cIAP1, anti-XIAP, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse cells from different treatment groups and quantify protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., cIAP1) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin to ensure equal protein loading. Analyze band intensity to quantify changes in protein levels. A decrease in the cIAP1 band and an increase in cleaved Caspase-3 and cleaved PARP bands would be expected with effective treatment.
Conclusion
The combination of Xevinapant with radiotherapy presents a compelling strategy to overcome radioresistance in cancers like HNSCC. The experimental designs and protocols outlined here provide a robust framework for preclinical evaluation of this combination therapy. The quantitative data consistently demonstrate that Xevinapant enhances radiation-induced cell death in vitro and inhibits tumor growth in vivo, supporting its ongoing clinical development as a potent radiosensitizer.
References
- 1. Advances in molecular targeted therapies to increase efficacy of (chemo)radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifaceted Evaluation of Inhibitors of Anti-Apoptotic Proteins in Head and Neck Cancer: Insights from In Vitro, In Vivo, and Clinical Studies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Xevinapant Combined with Ionizing Radiation on HNSCC and Normal Tissue Cells and the Impact of Xevinapant on Its Targeted Proteins cIAP1 and XIAP [mdpi.com]
- 4. Xevinapant plus Chemoradiotherapy Negatively Sculpts the Tumor-Immune Microenvironment in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Xevinapant Combined with Ionizing Radiation on HNSCC and Normal Tissue Cells and the Impact of Xevinapant on Its Targeted Proteins cIAP1 and XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The radiosensitizing activity of the SMAC-mimetic, Debio 1143, is TNFα-mediated in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Synergistic Effects of Xevinapant with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xevinapant (formerly Debio 1143) is an orally available, small-molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1][2] IAPs, such as X-linked IAP (XIAP) and cellular IAPs 1 and 2 (cIAP1/2), are often overexpressed in cancer cells, contributing to resistance to apoptosis-inducing therapies like chemotherapy.[1][3] Xevinapant is designed to restore the natural process of programmed cell death (apoptosis) in cancer cells by inhibiting IAPs, thereby sensitizing them to the cytotoxic effects of chemotherapy and radiotherapy.[2][4] Preclinical and clinical studies have shown that xevinapant, in combination with platinum-based chemotherapy agents like cisplatin (B142131) and carboplatin, exhibits synergistic or additive anticancer activity in various cancer models, particularly in head and neck squamous cell carcinoma (HNSCC).[1][2]
These application notes provide a comprehensive overview of the methods and protocols for evaluating the synergistic effects of Xevinapant in combination with chemotherapy.
Signaling Pathways and Mechanism of Action
Xevinapant's synergistic effect stems from its ability to modulate key signaling pathways involved in apoptosis. Chemotherapy induces DNA damage, which can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. However, cancer cells can evade this by overexpressing IAPs, which inhibit caspases, the key executioners of apoptosis.
Xevinapant acts by mimicking the endogenous IAP inhibitor, SMAC (Second Mitochondria-derived Activator of Caspases), to block the activity of IAPs. This leads to:
-
Activation of Caspases: By inhibiting XIAP, Xevinapant removes the block on effector caspases-3 and -7, allowing the apoptotic cascade to proceed.[2]
-
Induction of Pro-apoptotic Signaling: Inhibition of cIAP1/2 leads to the stabilization of NIK (NF-κB-inducing kinase), which activates the non-canonical NF-κB pathway. This can result in the production of TNFα, which further promotes apoptosis through the extrinsic pathway.[5]
The following diagram illustrates the proposed mechanism of action for the synergistic effect of Xevinapant and chemotherapy.
Data Presentation: In Vitro Synergy Analysis
The synergistic effect of Xevinapant and chemotherapy can be quantified using various in vitro assays. The results are typically analyzed using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
The following tables present a template for summarizing quantitative data from in vitro synergy experiments.
Table 1: Cell Viability (MTT Assay) - % Inhibition
| Concentration | Xevinapant | Cisplatin | Xevinapant + Cisplatin (1:1 ratio) |
| Dose 1 (µM) | 15 ± 2.1 | 25 ± 3.5 | 55 ± 4.2 |
| Dose 2 (µM) | 30 ± 3.2 | 45 ± 4.1 | 78 ± 5.1 |
| Dose 3 (µM) | 55 ± 4.8 | 68 ± 5.3 | 92 ± 3.8 |
| IC50 (µM) | 48.5 | 62.1 | 20.3 |
Table 2: Combination Index (CI) Values from Chou-Talalay Analysis
| Effect Level (% Inhibition) | CI Value | Interpretation |
| 50% | 0.65 | Synergy |
| 75% | 0.58 | Synergy |
| 90% | 0.52 | Strong Synergy |
Table 3: Apoptosis Induction (Annexin V/PI Staining) - % Apoptotic Cells
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis | Total Apoptotic Cells (%) |
| Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| Xevinapant (IC50) | 10.2 ± 1.1 | 5.3 ± 0.9 | 15.5 ± 2.0 |
| Cisplatin (IC50) | 18.5 ± 2.3 | 8.1 ± 1.2 | 26.6 ± 3.5 |
| Xevinapant + Cisplatin | 45.3 ± 3.8 | 15.7 ± 2.1 | 61.0 ± 5.9 |
Table 4: Caspase-3/7 Activity (Luminescence Assay) - Relative Luminescence Units (RLU)
| Treatment | RLU (Fold Change vs. Control) |
| Control | 1.0 ± 0.1 |
| Xevinapant (IC50) | 2.5 ± 0.3 |
| Cisplatin (IC50) | 4.2 ± 0.5 |
| Xevinapant + Cisplatin | 10.8 ± 1.2 |
Experimental Protocols
In Vitro Synergy Evaluation
The following workflow outlines the key steps for assessing the synergistic effects of Xevinapant and chemotherapy in vitro.
Protocol 1: Cell Viability and Synergy Analysis
-
Cell Culture: Culture HNSCC cell lines (e.g., FaDu, Cal27) in appropriate media and conditions.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of Xevinapant and the chemotherapeutic agent (e.g., cisplatin) in a suitable solvent (e.g., DMSO).
-
Dose-Response: Treat cells with a range of concentrations of each drug individually to determine their respective IC50 values.
-
Combination Treatment: Treat cells with the combination of Xevinapant and the chemotherapeutic agent at a constant ratio (e.g., based on their IC50 ratio) or in a matrix format (checkerboard).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and measure the absorbance to determine cell viability.
-
Data Analysis: Calculate the percentage of cell inhibition for each treatment. Use software like CompuSyn to perform the Chou-Talalay analysis and determine the Combination Index (CI).[6]
Protocol 2: Apoptosis Assessment by Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with Xevinapant, chemotherapy, or the combination at their respective IC50 concentrations for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Protocol 3: Caspase-3/7 Activity Assay
-
Cell Treatment: Seed cells in a 96-well white-walled plate and treat as described in Protocol 2.
-
Assay Reagent: Add a luminogenic caspase-3/7 substrate reagent (e.g., Caspase-Glo® 3/7) to each well.
-
Incubation: Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of caspase-3/7 activity.
Protocol 4: Western Blot Analysis of Apoptosis Markers
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Synergy Evaluation
Animal models, such as xenografts in immunodeficient mice, are crucial for validating the in vitro synergistic effects.
Protocol 5: Xenograft Model for Synergy Evaluation
-
Cell Implantation: Subcutaneously implant HNSCC cells into the flank of immunodeficient mice (e.g., nude or SCID).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, Xevinapant alone, chemotherapy alone, and the combination).
-
Drug Administration:
-
Administer Xevinapant orally (e.g., by gavage) according to a predetermined schedule.
-
Administer chemotherapy (e.g., cisplatin or carboplatin) via intraperitoneal injection.
-
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Plot tumor growth curves for each group. Calculate tumor growth inhibition (TGI) and assess for statistically significant differences between the combination group and the single-agent groups. A synergistic effect is indicated if the TGI of the combination is significantly greater than the additive TGI of the individual agents.[7]
-
Ex Vivo Analysis: At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for apoptosis markers (e.g., cleaved caspase-3) or Western blotting.
Conclusion
The evaluation of the synergistic effects of Xevinapant with chemotherapy requires a multi-faceted approach, combining in vitro and in vivo studies. The protocols outlined in these application notes provide a robust framework for researchers to quantify the synergy, elucidate the underlying mechanisms, and generate the necessary data to support the clinical development of this promising combination therapy. Careful experimental design and rigorous data analysis are paramount to accurately assess the therapeutic potential of Xevinapant in enhancing the efficacy of standard chemotherapy regimens.
References
- 1. Inhibiting the inhibitors: Development of the IAP inhibitor xevinapant for the treatment of locally advanced squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xevinapant plus Chemoradiotherapy Negatively Sculpts the Tumor-Immune Microenvironment in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. IAP Inhibition [merckgrouponcology.com]
- 5. researchgate.net [researchgate.net]
- 6. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Synergistic Therapeutic Effect of Cisplatin with Human Papillomavirus16 E6/E7 CRISPR/Cas9 on Cervical Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Xevinapant Hydrochloride in Chemo-Radio-Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xevinapant (also known as Debio 1143 or AT-406) is an orally bioavailable, small molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1][2] It functions as a Second Mitochondria-derived Activator of Caspases (SMAC) mimetic, targeting XIAP, cIAP1, and cIAP2 to promote apoptosis in cancer cells.[1][3][4] The rationale for using Xevinapant in combination with chemotherapy and radiotherapy stems from the frequent overexpression of IAPs in various cancers, which is a key mechanism of treatment resistance.[3] By inhibiting IAPs, Xevinapant is designed to restore the sensitivity of cancer cells to the cytotoxic effects of chemo- and radiotherapy.[2][3]
Initially, preclinical and Phase II clinical data showed promising results for Xevinapant in enhancing the efficacy of chemoradiotherapy (CRT), particularly in locally advanced squamous cell carcinoma of the head and neck (HNSCC).[3][5][6] However, recent outcomes from Phase III trials (TrilynX and XRay Vision) have indicated that the addition of Xevinapant to standard CRT did not improve event-free survival and, in some instances, was associated with worse outcomes and an unfavorable safety profile.[7][8][9][10][11] These findings suggest a complex interplay between IAP inhibition and the tumor microenvironment, including potential immunosuppressive effects.[12][13]
These application notes provide a comprehensive overview of Xevinapant's mechanism of action, summarize key quantitative data from preclinical and clinical studies, and offer detailed protocols for in vitro experiments to investigate its effects on chemo-radio-resistance.
Mechanism of Action
Xevinapant's primary mechanism of action is the inhibition of IAP proteins, which are endogenous regulators of apoptosis.[3] By mimicking the function of the endogenous pro-apoptotic protein SMAC, Xevinapant binds to and antagonizes IAPs, leading to the activation of caspases and subsequent programmed cell death.[1][3]
Xevinapant's effects are mediated through two main pathways:
-
Intrinsic Apoptosis Pathway: Xevinapant inhibits X-linked inhibitor of apoptosis protein (XIAP), which directly binds to and inactivates caspases-3, -7, and -9. By blocking XIAP, Xevinapant releases the brakes on the intrinsic apoptotic cascade, which is typically initiated by intracellular stress signals such as DNA damage induced by radiotherapy and chemotherapy.[3][14][15]
-
Extrinsic Apoptosis Pathway and NF-κB Signaling: Xevinapant targets cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1 and cIAP2), leading to their auto-ubiquitination and subsequent proteasomal degradation.[4][16] This degradation has two major consequences:
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Xevinapant.
Table 1: In Vitro Binding Affinity and Cellular Potency of Xevinapant
| Target Protein | Binding Affinity (Ki) | Cell Line | IC50 | Citation |
| cIAP1 | 1.9 nM | MDA-MB-231 (Breast Cancer) | 144 nM | [1][18] |
| cIAP2 | 5.1 nM | SK-OV-3 (Ovarian Cancer) | 142 nM | [1][18] |
| XIAP | 66.4 nM | [1][18] |
Table 2: Summary of Key Clinical Trial Data for Xevinapant in HNSCC
| Trial Phase | Treatment Arms | Primary Endpoint | Key Findings | Citation |
| Phase II | Xevinapant + CRT vs. Placebo + CRT | Locoregional control | At 18 months, locoregional control was 54% in the Xevinapant arm vs. 33% in the placebo arm.[12][13] | [5][12][13] |
| Phase II (5-year follow-up) | Xevinapant + CRT vs. Placebo + CRT | Overall Survival (OS) | 5-year OS rate was 53% with Xevinapant vs. 28% with placebo.[5] | [5] |
| Phase III (TrilynX) | Xevinapant + CRT vs. Placebo + CRT | Event-Free Survival (EFS) | Did not improve EFS. Median EFS was 19.4 months with Xevinapant vs. 33.1 months with placebo. Trial terminated.[8] | [8][9] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of Xevinapant on chemo-radio-resistance in cancer cell lines.
Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation and/or cytotoxic agents.[19]
Objective: To determine the ability of Xevinapant to sensitize cancer cells to radiotherapy.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Xevinapant hydrochloride
-
6-well plates
-
X-ray irradiator
-
Crystal violet staining solution (0.5% w/v in methanol)
-
Glutaraldehyde (B144438) (6.0% v/v)
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and prepare a single-cell suspension.
-
Determine the appropriate number of cells to seed for each treatment condition to yield approximately 50-100 colonies per well. This will need to be optimized for each cell line and radiation dose.
-
Seed cells in triplicate into 6-well plates and allow them to attach overnight.
-
-
Treatment with Xevinapant:
-
The following day, replace the medium with fresh medium containing the desired concentration of Xevinapant or vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 24 hours) prior to irradiation.
-
-
Irradiation:
-
Irradiate the plates with varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Colony Formation:
-
After irradiation, wash the cells with PBS and add fresh complete medium.
-
Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible.[19]
-
-
Staining and Counting:
-
Data Analysis:
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition.
-
Plot the surviving fraction as a function of radiation dose on a semi-logarithmic scale to generate cell survival curves.
-
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases to quantify apoptosis.
Objective: To determine if Xevinapant enhances chemotherapy- or radiotherapy-induced apoptosis.
Materials:
-
Cancer cell line of interest
-
96-well clear-bottom black plates
-
Caspase-Glo® 3/7 Assay kit or similar
-
Luminometer or fluorometer
-
Chemotherapeutic agent or access to an irradiator
-
This compound
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Allow cells to attach overnight.
-
-
Treatment:
-
Treat cells with Xevinapant, the chemotherapeutic agent/radiation, or the combination. Include untreated and vehicle controls.
-
Incubate for a time period sufficient to induce apoptosis (e.g., 24-48 hours).
-
-
Assay Procedure (example using a luminescent assay):
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all experimental readings.
-
Express the data as fold-change in caspase activity relative to the untreated control.
-
Western Blotting for IAP and Apoptosis-Related Proteins
This technique allows for the qualitative and semi-quantitative analysis of protein levels.
Objective: To confirm the on-target effect of Xevinapant and assess downstream signaling.
Materials:
-
Cancer cell line of interest
-
This compound
-
Chemotherapeutic agent or access to an irradiator
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cIAP1, anti-XIAP, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Plate and treat cells as described for the other assays.
-
At the end of the treatment period, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or similar method.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Analyze the band intensities using densitometry software.
-
Normalize the protein of interest to a loading control (e.g., β-actin).
-
Visualizations
Signaling Pathways
Caption: Xevinapant inhibits IAPs to promote apoptosis.
Caption: Xevinapant activates the non-canonical NF-κB pathway.
Experimental Workflow
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. IAP Inhibition [merckgrouponcology.com]
- 3. Inhibiting the inhibitors: Development of the IAP inhibitor xevinapant for the treatment of locally advanced squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Xevinapant Combined with Ionizing Radiation on HNSCC and Normal Tissue Cells and the Impact of Xevinapant on Its Targeted Proteins cIAP1 and XIAP | MDPI [mdpi.com]
- 5. onclive.com [onclive.com]
- 6. Xevinapant Improves Overall Survival in Patients with Head and Neck Squamous-Cell Carcinoma | Value-Based Cancer Care [valuebasedcancer.com]
- 7. targetedonc.com [targetedonc.com]
- 8. medscape.com [medscape.com]
- 9. Addition of Xevinapant to Platinum-Based Chemoradiotherapy in Unresected Locally Advanced Squamous Cell Carcinoma of the Head and Neck - The ASCO Post [ascopost.com]
- 10. researchgate.net [researchgate.net]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Xevinapant plus Chemoradiotherapy Negatively Sculpts the Tumor-Immune Microenvironment in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Effect of Xevinapant Combined with Ionizing Radiation on HNSCC and Normal Tissue Cells and the Impact of Xevinapant on Its Targeted Proteins cIAP1 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The inhibitor apoptosis protein antagonist Debio 1143 Is an attractive HIV-1 latency reversal candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Off-Target Effects of Xevinapant Hydrochloride in Cellular Models
Welcome to the technical support center for Xevinapant Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing potential off-target effects of Xevinapant in cellular models. This guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally available, small molecule that functions as a mimetic of the endogenous Second Mitochondria-derived Activator of Caspases (SMAC). It acts as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), specifically binding to X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2). By inhibiting these proteins, Xevinapant relieves the suppression of caspases, thereby promoting apoptosis in cancer cells.
Q2: What are the known on-target binding affinities of Xevinapant?
A2: Xevinapant has been shown to bind to its target IAP proteins with high affinity. The binding affinities are summarized in the table below.
| Target Protein | Binding Affinity (Ki) |
| cIAP1 | 1.9 nM |
| cIAP2 | 5.1 nM |
| XIAP | 66.4 nM |
Q3: What are the potential off-target effects of Xevinapant observed in cellular models?
A3: While a comprehensive off-target profile of Xevinapant is not publicly available, preclinical and clinical studies have suggested several potential off-target or unintended effects, including:
-
Modulation of the Immune System: Xevinapant can influence immune responses, including the production of pro-inflammatory cytokines and chemokines.[1] This is thought to occur through the activation of the non-canonical NF-κB signaling pathway.
-
Induction of Necroptosis: Besides apoptosis, Xevinapant can also induce necroptosis, a form of programmed necrosis.[2] This is particularly relevant in cells where the apoptotic pathway is compromised.
-
Impact on DNA Damage Repair: Some studies suggest that Xevinapant may have an additional effect on DNA damage repair mechanisms, which could contribute to its radiosensitizing properties but also represent a potential off-target liability.[2]
Q4: Why were the Phase III clinical trials for Xevinapant (TrilynX and X-Ray Vision) discontinued (B1498344)?
A4: The TrilynX and X-Ray Vision clinical trials were discontinued because the addition of Xevinapant to chemoradiotherapy did not improve event-free survival and was associated with an unfavorable safety profile in patients with unresected locally advanced squamous cell carcinoma of the head and neck.[3][4][5] These findings underscore the importance of thoroughly investigating the full spectrum of cellular effects, including off-target activities, in preclinical models.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Cell Death Phenotypes
Q: My results from apoptosis assays (e.g., Annexin V/PI staining) are variable or do not correlate with other viability readouts. What could be the cause?
A: This is a common issue when working with SMAC mimetics like Xevinapant, which can induce multiple cell death pathways.
Possible Causes and Troubleshooting Steps:
-
Induction of Necroptosis: Xevinapant can induce necroptosis, which will not be detected by apoptosis-specific assays like caspase activation.
-
Recommendation: Perform assays to specifically detect necroptosis. This can include Western blotting for key necroptosis markers like phosphorylated MLKL (pMLKL) or using specific inhibitors of necroptosis, such as Necrostatin-1 (a RIPK1 inhibitor), to see if it rescues the cell death phenotype.
-
-
Delayed Apoptosis: The kinetics of apoptosis induction can vary between cell lines.
-
Recommendation: Perform a time-course experiment to identify the optimal time point for detecting apoptosis.
-
-
Assay Interference: Components of the cell culture medium or the compound itself might interfere with the assay reagents.
-
Recommendation: Run appropriate controls, including vehicle-treated cells and unstained cells, to check for background fluorescence or autofluorescence.
-
Experimental Protocol: Distinguishing Apoptosis from Necroptosis
-
Cell Treatment: Plate cells and treat with Xevinapant at the desired concentration. Include the following controls:
-
Vehicle control (e.g., DMSO)
-
Xevinapant + pan-caspase inhibitor (e.g., Z-VAD-FMK)
-
Xevinapant + RIPK1 inhibitor (e.g., Necrostatin-1)
-
Xevinapant + pan-caspase inhibitor + RIPK1 inhibitor
-
-
Cell Viability Assessment: After the desired incubation time, assess cell viability using a method that measures membrane integrity, such as propidium (B1200493) iodide (PI) or DAPI staining followed by flow cytometry or fluorescence microscopy.
-
Western Blot Analysis: Lyse the cells and perform Western blotting for key markers of apoptosis (cleaved Caspase-3, cleaved PARP) and necroptosis (pMLKL, RIPK3).
-
Data Interpretation:
-
If cell death is rescued by a pan-caspase inhibitor, apoptosis is the primary mechanism.
-
If cell death is rescued by a RIPK1 inhibitor, necroptosis is the primary mechanism.
-
If cell death is only rescued by the combination of both inhibitors, it suggests that both pathways are contributing.
-
Caption: Workflow for distinguishing between apoptosis and necroptosis.
Issue 2: Observing Unexpected Cellular Phenotypes Unrelated to Apoptosis
Q: I am observing changes in cell morphology, cytokine secretion, or other phenotypes that are not directly linked to cell death. How can I determine if these are on-target or off-target effects?
A: Xevinapant's on-target activity of inhibiting cIAP1/2 can lead to the activation of the non-canonical NF-κB pathway, which regulates inflammation and immunity.[1] Therefore, some of these effects may be on-target. However, it is crucial to validate this and rule out other off-target interactions.
Recommended Validation Strategy: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.[6][7] The principle is that a protein becomes more thermally stable when a ligand is bound.
Experimental Protocol: CETSA for Target Engagement
-
Cell Treatment: Treat intact cells with Xevinapant or vehicle control for a defined period.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Quantify the amount of the target protein (e.g., cIAP1, XIAP) and potential off-target proteins in the soluble fraction by Western blotting or mass spectrometry.
-
Data Analysis: A shift of the melting curve to a higher temperature in the presence of Xevinapant indicates direct binding and target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Issue 3: Difficulty in Confirming On-Target cIAP1 Degradation
Q: I am not observing the expected degradation of cIAP1 after Xevinapant treatment. What could be the reason?
A: The degradation of cIAP1 is a key pharmacodynamic marker of Xevinapant activity. Failure to observe this can be due to several factors.
Troubleshooting Steps:
-
Time Course and Dose Response: The degradation of cIAP1 is often rapid and transient.
-
Recommendation: Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) and a dose-response experiment to identify the optimal conditions for observing cIAP1 degradation in your cell line.
-
-
Antibody Quality: The antibody used for Western blotting may not be optimal.
-
Recommendation: Validate your cIAP1 antibody using a positive control (e.g., a cell line known to express cIAP1) and a negative control (e.g., siRNA-mediated knockdown of cIAP1).
-
-
Proteasome Activity: The degradation of cIAP1 is dependent on the proteasome.
-
Recommendation: As a control, co-treat cells with Xevinapant and a proteasome inhibitor (e.g., MG132). This should block the degradation of cIAP1 and lead to its accumulation, confirming that the degradation is proteasome-mediated.
-
Caption: Xevinapant-induced cIAP1 degradation pathway.
Summary of Key Recommendations
To effectively manage and interpret the effects of this compound in your cellular models, we recommend the following:
-
Always include appropriate controls: This includes vehicle controls, positive controls for the expected phenotype, and negative controls where the target is absent (e.g., using CRISPR/Cas9 or siRNA).
-
Use a multi-assay approach: Do not rely on a single assay to measure cell viability or death. Combine assays that measure different aspects of cellular function and death pathways.
-
Validate on-target engagement: Use techniques like CETSA to confirm that Xevinapant is binding to its intended targets in your experimental system.
-
Be aware of the dual induction of apoptosis and necroptosis: Employ methods to distinguish between these two cell death pathways to accurately interpret your results.
-
Consider the immunomodulatory effects: Be mindful that some of the observed phenotypes may be due to the on-target inhibition of cIAPs and subsequent NF-κB activation.
By following these guidelines, researchers can more accurately assess the on-target and potential off-target effects of Xevinapant, leading to more robust and reproducible experimental outcomes.
References
- 1. Inhibitor of Apoptosis Proteins (IAPs) and Their Antagonists Regulate Spontaneous and Tumor Necrosis Factor (TNF)-induced Proinflammatory Cytokine and Chemokine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Xevinapant Combined with Ionizing Radiation on HNSCC and Normal Tissue Cells and the Impact of Xevinapant on Its Targeted Proteins cIAP1 and XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Merck Provides Update on Xevinapant Program in Locally Advanced Head and Neck Cancer [merckgroup.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Merck KGaA’s xevinapant gets SMACked down | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Xevinapant Treatment for Maximal Apoptotic Induction
This technical support center is designed for researchers, scientists, and drug development professionals working with Xevinapant. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Xevinapant?
A1: Xevinapant is an orally available, small-molecule mimetic of the endogenous second mitochondrial-derived activator of caspases (SMAC).[1] It functions as an inhibitor of Apoptosis Proteins (IAPs), specifically targeting X-linked IAP (XIAP) and cellular IAP 1 and 2 (cIAP1/2).[2][3][4] IAPs are frequently overexpressed in cancer cells and function by binding to and inhibiting caspases, which are the key executioners of apoptosis.[5][6] By inhibiting IAPs, Xevinapant releases this brake on the apoptotic machinery, thereby promoting cancer cell death.[1]
Q2: Which apoptotic pathways does Xevinapant activate?
A2: Xevinapant's inhibition of IAPs leads to the activation of both the intrinsic and extrinsic apoptotic pathways.[2][4]
-
Intrinsic Pathway: By inhibiting XIAP, Xevinapant prevents the suppression of caspases-3, -7, and -9.[2][7] This is particularly relevant in response to cellular stress, such as that induced by chemotherapy or radiotherapy, which triggers the mitochondrial release of pro-apoptotic factors.[2]
-
Extrinsic Pathway: Inhibition of cIAP1/2 by Xevinapant promotes pro-apoptotic signaling from tumor necrosis factor (TNF) receptors.[2]
Q3: What is a recommended starting concentration and treatment duration for in vitro experiments?
A3: Based on preclinical studies with Xevinapant (also known as Debio 1143 or AT-406), effective concentrations can vary between cell lines. For initial experiments, a dose-response study is recommended. A starting point for concentration could be in the low micromolar range (e.g., 1-10 µM). In one study on non-small cell lung cancer cell lines, 2.5 µM of Xevinapant for 24 hours was effective in one cell line, while another required 10 µM for 48 hours to observe significant apoptosis. In a study on head and neck cancer cell lines, concentrations above 8.4 µM attenuated the growth rate, with cytotoxic effects observed at 13.3 and 16.7 µM. Therefore, it is crucial to determine the optimal concentration and duration for your specific cell line and experimental conditions.
Q4: Can Xevinapant be used in combination with other anti-cancer agents?
A4: Yes, preclinical and clinical studies have shown that Xevinapant can enhance the anti-cancer effects of both chemotherapy and radiotherapy.[8][9][10] It is believed to restore cancer cell sensitivity to these treatments by lowering the threshold for apoptosis induction.[10]
Troubleshooting Guides
Annexin V/PI Flow Cytometry Assay
| Issue | Potential Cause | Recommended Solution |
| High percentage of Annexin V-/PI+ cells (necrotic) in treated sample | Treatment concentration is too high or duration is too long, causing rapid cell death. | Perform a time-course and dose-response experiment to find the optimal window for observing apoptosis. |
| Harsh cell handling during harvesting (e.g., excessive trypsinization). | Use a gentle cell detachment method, such as Accutase, and handle cells gently. Avoid harsh vortexing. | |
| Weak or no Annexin V staining in the treated group | The concentration of Xevinapant is too low or the incubation time is too short. | Increase the concentration of Xevinapant and/or extend the treatment duration. |
| The apoptotic window was missed (too early or too late). | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the peak of apoptosis. | |
| Reagents are degraded. | Use fresh reagents and ensure proper storage conditions. | |
| High background fluorescence | Inadequate washing of cells. | Ensure thorough but gentle washing of cells with cold PBS after staining. |
| Autofluorescence of cells or compound. | Include an unstained control to assess autofluorescence and use appropriate compensation settings on the flow cytometer. |
TUNEL Assay
| Issue | Potential Cause | Recommended Solution |
| Weak or no fluorescence signal | Insufficient cell permeabilization. | Optimize the concentration and incubation time of Proteinase K. A common starting point is 20 µg/mL for 10-30 minutes. |
| TdT enzyme is inactive. | Ensure the TUNEL kit is not expired and has been stored correctly. Include a positive control (e.g., DNase I treated cells) to verify enzyme activity.[11] | |
| Incubation time for the labeling reaction is too short. | A typical incubation time is 60 minutes at 37°C. This can be extended if the signal is weak.[3] | |
| High background fluorescence | Excessive TdT enzyme concentration or prolonged incubation. | Titrate the TdT enzyme concentration and optimize the incubation time. |
| Inadequate washing. | Increase the number of washes after the labeling step.[3] | |
| Autofluorescence. | Use an appropriate autofluorescence quenching agent or select a fluorophore with a different emission spectrum. | |
| Non-specific staining | Cells are necrotic rather than apoptotic. | Co-stain with a marker of necrosis or use Annexin V/PI assay to confirm apoptosis. |
| Fixation issues. | Use a neutral buffered formalin or 4% paraformaldehyde for fixation. Avoid acidic fixatives. |
Caspase-3/7 Activity Assay
| Issue | Potential Cause | Recommended Solution |
| Low or no signal | Insufficient cell lysis. | Ensure complete cell lysis by following the kit manufacturer's protocol. |
| Caspase activation has not yet occurred or the peak has passed. | Perform a time-course experiment to determine the optimal time point for measuring caspase activity post-treatment. | |
| Low protein concentration in the lysate. | Ensure a sufficient number of cells are used and measure the protein concentration of the lysate. | |
| High background signal | Non-specific substrate cleavage. | Include a negative control (untreated cells) and a blank (lysis buffer and substrate only) to determine the background signal. |
| Reagent contamination. | Use fresh, sterile reagents. |
Data Presentation
Table 1: Representative Preclinical Data on Xevinapant (Debio 1143) Monotherapy
| Cell Line | Cancer Type | Xevinapant Concentration | Treatment Duration | Observed Effect |
| HCC193 | Non-Small Cell Lung Cancer | 2.5 µM | 24 hours | Noticeable cleaved caspase-3 and -8 |
| H460 | Non-Small Cell Lung Cancer | 10 µM | 48 hours | Cleaved caspase-8 expression |
| HNSCC cell lines (various) | Head and Neck Squamous Cell Carcinoma | > 8.4 µM | Not specified | Attenuated growth rate |
| HNSCC cell lines (various) | Head and Neck Squamous Cell Carcinoma | 13.3 and 16.7 µM | Not specified | Cytotoxic effects |
Note: This table provides examples from published studies. Optimal conditions must be determined empirically for each experimental system.
Experimental Protocols
Protocol 1: Determining Optimal Xevinapant Concentration and Duration using Annexin V/PI Staining
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment.
-
Xevinapant Treatment:
-
Dose-Response: Treat cells with a range of Xevinapant concentrations (e.g., 0.1, 1, 5, 10, 20 µM) for a fixed time point (e.g., 24 or 48 hours).
-
Time-Course: Treat cells with a fixed concentration of Xevinapant (determined from the dose-response experiment) for various durations (e.g., 6, 12, 24, 48, 72 hours).
-
Include a vehicle-treated control (e.g., DMSO) for each condition.
-
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or brief trypsinization. Collect both adherent and floating cells.
-
For suspension cells, collect by centrifugation.
-
-
Staining:
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V conjugated to a fluorophore (e.g., FITC, PE) and Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use single-stained controls for compensation.
-
Gate on the cell population and quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live)
-
Annexin V+ / PI- (Early Apoptotic)
-
Annexin V+ / PI+ (Late Apoptotic/Necrotic)
-
Annexin V- / PI+ (Necrotic)
-
-
Mandatory Visualization
Caption: Xevinapant signaling pathway for apoptosis induction.
Caption: Workflow for optimizing Xevinapant treatment duration.
References
- 1. [PDF] Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens | Semantic Scholar [semanticscholar.org]
- 2. yeasenbio.com [yeasenbio.com]
- 3. arcegen.com [arcegen.com]
- 4. Analysis and Solution of Common Problems in TUNEL Detection [elabscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Multifaceted Evaluation of Inhibitors of Anti-Apoptotic Proteins in Head and Neck Cancer: Insights from In Vitro, In Vivo, and Clinical Studies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 10. air.unimi.it [air.unimi.it]
- 11. assaygenie.com [assaygenie.com]
Strategies to minimize toxicity of Xevinapant Hydrochloride in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of Xevinapant Hydrochloride in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-related toxicity in animals?
A1: The primary mechanism of toxicity associated with this compound and other IAP (Inhibitor of Apoptosis Proteins) antagonists is a potent, on-target pharmacological effect leading to a TNF-α (Tumor Necrosis Factor-alpha) driven systemic inflammatory response.[1][2][3][4] This can manifest as a cytokine release syndrome (CRS), characterized by the release of pro-inflammatory cytokines and chemokines.[1][2][3][4]
Q2: Are there species-specific differences in sensitivity to this compound toxicity?
A2: Yes, preclinical studies with IAP antagonists have demonstrated significant species-specific sensitivity. Dogs are particularly sensitive to the TNF-α driven inflammatory response, showing adverse clinical signs at lower exposures compared to rats.[1][2][3] Humans appear to be less sensitive than dogs, with a safety profile more aligned with observations in rats.[1][2][3] This is a critical consideration when selecting animal models and interpreting toxicology data.
Q3: What are the common clinical signs of toxicity observed in animal studies with IAP inhibitors?
A3: Common clinical signs of toxicity, particularly in sensitive species like dogs, include fever, tremors, and hypotension.[2] Laboratory findings may include elevated plasma cytokines (e.g., MCP-1), an inflammatory leukogram, and increased liver transaminases.[1][4] Histopathological findings can include inflammatory infiltrates and apoptosis/necrosis in multiple tissues.[4]
Q4: Can this compound toxicity be mitigated by adjusting the dosing schedule?
A4: Yes, adjusting the dosing schedule is a potential strategy. For instance, intermittent dosing may allow for recovery from toxicities. While specific data for Xevinapant is limited in the public domain, the principle of balancing efficacy and toxicity through dose and schedule optimization is a standard practice in preclinical toxicology.[5]
Troubleshooting Guides
Issue 1: Unexpectedly high incidence of adverse events (e.g., fever, lethargy) in canine studies.
-
Possible Cause: Dogs are known to be more sensitive to IAP antagonists than other species due to a more pronounced TNF-α-driven inflammatory response.[1][2][3] The dose administered may be too high for this species.
-
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose of this compound for canine studies.
-
Step-Dosing/Titration: Implement a dose titration strategy, starting with a low dose and gradually escalating to the target dose. This can help to acclimate the animals and potentially reduce the peak inflammatory response.
-
Pre-treatment with Anti-inflammatory Agents: While not a standard approach and requiring careful consideration of its impact on the primary study endpoints, pre-treatment with a low dose of a non-steroidal anti-inflammatory drug (NSAID) or a corticosteroid could be explored in pilot studies to dampen the initial inflammatory cascade. This should be scientifically justified and documented.
-
Intensive Monitoring: Closely monitor animals for clinical signs of toxicity, especially within the first few hours after dosing. Record body temperature, activity levels, and any other observable adverse effects.
-
Issue 2: Elevated liver enzymes (ALT, AST) in rodent or canine studies.
-
Possible Cause: Hepatic injury is a potential toxicity associated with IAP inhibitors, consistent with a systemic inflammatory response.[4]
-
Troubleshooting Steps:
-
Dose-Response Assessment: Determine if the elevation in liver enzymes is dose-dependent. If so, a dose reduction may be necessary.
-
Time-Course Analysis: Monitor liver enzymes at multiple time points post-dose to understand the onset, peak, and resolution of the hepatotoxicity.
-
Histopathology: Conduct thorough histopathological examination of the liver in satellite or terminal animal groups to characterize the nature and severity of the liver injury.
-
Monitor Other Inflammatory Markers: Concurrently measure plasma cytokine levels (e.g., TNF-α, IL-6, MCP-1) to correlate the liver enzyme elevation with the systemic inflammatory response.
-
Data Presentation
Table 1: Summary of Preclinical Toxicity Findings for an IAP Antagonist (GDC-0152) in Rat and Dog
| Parameter | Rat | Dog | Reference |
| Species Sensitivity | Less sensitive | More sensitive to TNF-α driven systemic inflammatory response | [1][2][3] |
| Adverse Clinical Signs | Not as observed | Fever, tremors, hypotension | [2] |
| Key Biomarker | Increased plasma MCP-1 | More severe increase in plasma MCP-1 at lower exposures | [1][2] |
| Histopathology | Inflammatory infiltrates, apoptosis/necrosis in multiple tissues | More severe findings than rats | [4] |
Note: This table summarizes data for GDC-0152, another IAP antagonist, as detailed public preclinical toxicology data for Xevinapant is limited. The findings are considered relevant due to the shared mechanism of action.
Experimental Protocols
Protocol 1: General Administration and Monitoring in a Rodent Model (Rat)
-
Drug Formulation: this compound can be formulated as a suspension in a vehicle such as 0.5% methylcellulose (B11928114) in water for oral administration. The formulation should be prepared fresh daily.
-
Administration: Administer this compound via oral gavage at the desired dose volumes (typically 5-10 mL/kg).
-
Dose-Finding Study Design:
-
Use a minimum of 5 animals per sex per dose group.
-
Include a vehicle control group.
-
Administer a range of doses to identify the Maximum Tolerated Dose (MTD).
-
Observe animals for clinical signs of toxicity at least twice daily.
-
Record body weights daily for the first week and then weekly.
-
Collect blood samples for hematology and clinical chemistry at baseline and at termination.
-
-
Toxicity Monitoring:
-
Clinical Observations: Daily cage-side observations for any changes in behavior, posture, activity, and signs of pain or distress.
-
Body Weight: Monitor for significant body weight loss (e.g., >15-20%).
-
Hematology: Complete blood counts (CBC) to assess for changes in white blood cells, red blood cells, and platelets.
-
Clinical Chemistry: Measurement of liver enzymes (ALT, AST), bilirubin, creatinine, and BUN to assess liver and kidney function.
-
Cytokine Analysis: Collection of plasma at peak drug concentration times to measure levels of key inflammatory cytokines such as TNF-α, IL-6, and MCP-1 using validated immunoassays (e.g., ELISA, Luminex).
-
Protocol 2: Enhanced Monitoring for Canine Studies
-
Acclimatization: Allow for a sufficient acclimatization period for the dogs before the start of the study.
-
Baseline Measurements: Obtain baseline measurements for body temperature, heart rate, and blood pressure via telemetry if possible.
-
Intensive Post-Dose Monitoring:
-
Record body temperature, heart rate, and respiration rate at pre-dose, and at 1, 2, 4, 8, and 24 hours post-first dose.
-
Continuous observation for the first 4-6 hours post-dose for any signs of adverse reactions such as tremors, shivering, changes in mentation, or gastrointestinal upset.
-
-
Blood Sampling: Collect blood for hematology, clinical chemistry, and cytokine analysis at pre-dose and at time points corresponding to the expected peak drug concentration and onset of clinical signs.
-
Veterinary Intervention Plan: Have a clear plan in place for veterinary intervention in case of severe adverse events, including the administration of supportive care (e.g., fluids, anti-pyretics). Any such intervention must be documented and its potential impact on study results considered.
Mandatory Visualization
Caption: Signaling pathway of Xevinapant-induced toxicity.
References
- 1. Dogs are more sensitive to antagonists of inhibitor of apoptosis proteins than rats and humans: a translational toxicokinetic/toxicodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Toxicity profile of small-molecule IAP antagonist GDC-0152 is linked to TNF-α pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Model-Informed Selection of the Recommended Phase III Dose of the Inhibitor of Apoptosis Protein Inhibitor, Xevinapant, in Combination with Cisplatin and Concurrent Radiotherapy in Patients with Locally Advanced Squamous Cell Carcinoma of the Head and Neck - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing resistance mechanisms to Xevinapant Hydrochloride in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xevinapant Hydrochloride. The information is designed to help address potential resistance mechanisms encountered during pre-clinical cancer cell research.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My cancer cell line, which was initially sensitive to Xevinapant, is now showing reduced responsiveness. What is a potential mechanism?
Answer: A common mechanism for acquired resistance to SMAC mimetics like Xevinapant is the upregulation of the cellular inhibitor of apoptosis protein 2 (cIAP2).[1][2] While Xevinapant induces the degradation of cIAP1 and cIAP2, some cancer cells can adapt by increasing cIAP2 expression over time.[1] This rebound in cIAP2 levels can be driven by TNFα-induced NF-κB signaling and can render the cells refractory to further Xevinapant treatment.[1][3]
Troubleshooting Steps:
-
Assess cIAP2 Protein Levels: Compare cIAP2 protein levels in your resistant cell line to the parental, sensitive cell line using Western blotting. A significant increase in cIAP2 in the resistant line is a strong indicator of this resistance mechanism.
-
Investigate NF-κB and PI3K/Akt Pathways: Since these pathways can regulate cIAP2 expression, examine their activation status in both sensitive and resistant cells.[1][4] Western blotting for phosphorylated forms of key proteins (e.g., p-p65 for NF-κB, p-Akt for PI3K/Akt) can reveal pathway hyperactivation.
-
Consider Combination Therapy: To overcome this resistance, consider co-treatment with an NF-κB inhibitor or a PI3K inhibitor, which may suppress the cIAP2 upregulation and re-sensitize the cells to Xevinapant.[1]
Question 2: I am observing variable single-agent efficacy of Xevinapant across different cancer cell lines. Why might this be the case?
Answer: The single-agent activity of Xevinapant is often dependent on the presence of an autocrine tumor necrosis factor-alpha (TNFα) signaling loop.[2][5][6][7] In sensitive cells, Xevinapant blocks cIAP1/2, leading to the formation of a death-inducing complex (Complex II) downstream of the TNF receptor, triggering apoptosis.[1][5] Cell lines that do not produce sufficient levels of TNFα may be inherently resistant to single-agent Xevinapant.[5]
Troubleshooting Steps:
-
Measure TNFα Secretion: Use an ELISA to quantify the concentration of TNFα in the conditioned media of your panel of cell lines. A correlation between higher TNFα secretion and greater Xevinapant sensitivity would support this mechanism.
-
Exogenous TNFα Co-treatment: Treat resistant cell lines with a combination of Xevinapant and a low dose of exogenous TNFα. If this combination induces apoptosis, it confirms that the lack of endogenous TNFα is a limiting factor.
-
Evaluate TNF Receptor 1 (TNFR1) Expression: Confirm that the resistant cell lines express TNFR1 on their surface using flow cytometry or Western blotting. The absence of the receptor would also explain the lack of response.
Question 3: My cells are resistant to Xevinapant even in the presence of TNFα. What other factors could be involved?
Answer: Resistance in the presence of TNFα can be mediated by high expression levels of cellular FLICE-like inhibitory protein (c-FLIP), a potent inhibitor of caspase-8.[8] Caspase-8 activation is a critical step in the apoptotic pathway induced by the Xevinapant/TNFα combination. Persistent high levels of c-FLIP can block this activation and prevent cell death.[8]
Troubleshooting Steps:
-
Assess c-FLIP Expression: Compare the protein levels of c-FLIP (both long and short isoforms) in your resistant and sensitive cell lines via Western blotting.
-
c-FLIP Knockdown: Use siRNA to specifically knockdown c-FLIP expression in the resistant cells and then re-treat with Xevinapant and TNFα. Sensitization to treatment following c-FLIP knockdown would confirm its role in the resistance.
-
Combination with c-FLIP Downregulating Agents: Some chemotherapeutic agents are known to down-regulate c-FLIP.[8] Exploring combinations of Xevinapant with such agents could be a strategy to overcome this form of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: Xevinapant is a small-molecule mimetic of the endogenous protein SMAC (Second Mitochondria-derived Activator of Caspases).[9][10] It targets and inhibits the activity of Inhibitor of Apoptosis Proteins (IAPs), specifically XIAP, cIAP1, and cIAP2.[9][10][11] By inhibiting these proteins, Xevinapant restores the activity of caspases, which are key enzymes that execute apoptosis (programmed cell death), thereby promoting the death of cancer cells.[9][11]
Q2: Are there any known mutations in XIAP, cIAP1, or cIAP2 that can confer resistance to Xevinapant?
A2: While mutations are a theoretical possibility for acquired resistance to any targeted therapy, the current literature on SMAC mimetic resistance focuses more on the upregulation of compensatory pathways or related proteins rather than direct mutations in the IAP proteins themselves. For example, a fusion oncogene involving cIAP2 (cIAP2-MALT1), which lacks the RING domain of cIAP2, has been shown to be resistant to SMAC mimetic treatment.[3]
Q3: Can defects in the necroptosis pathway affect a cell's response to Xevinapant?
A3: Yes, this is a plausible mechanism of resistance. SMAC mimetics, by degrading cIAPs, can lead to the formation of a "ripoptosome" complex containing RIPK1 and RIPK3, which can initiate necroptosis (a form of programmed necrosis) if caspase-8 is inhibited.[12] Therefore, cancer cells with defects in key necroptosis machinery components, such as RIPK3 or MLKL, may be resistant to this mode of cell death, potentially limiting the overall efficacy of Xevinapant under certain conditions.[12]
Q4: How can I experimentally determine if Xevinapant is effectively inhibiting IAPs in my cells?
A4: A key indicator of effective cIAP1/2 inhibition by Xevinapant is the rapid proteasomal degradation of these proteins. You can perform a time-course experiment, treating your cells with Xevinapant and then analyzing cIAP1 and cIAP2 protein levels at different time points using Western blotting. A significant reduction in these proteins within a few hours indicates target engagement.[1] To assess XIAP engagement, you can perform a co-immunoprecipitation experiment to see if Xevinapant disrupts the interaction between XIAP and active caspase-3.[13]
Q5: Given the recent discontinuation of Phase III trials, what is the current perspective on Xevinapant's clinical utility?
A5: Recent Phase III clinical trials (TrilynX and X-Ray Vision) evaluating Xevinapant in combination with chemoradiotherapy for locally advanced squamous cell carcinoma of the head and neck were discontinued.[14] The TrilynX study was unlikely to meet its primary endpoint of prolonging event-free survival. Recent preclinical data suggests that the combination of xevinapant with chemoradiotherapy may lead to a reduction in cytotoxic CD8+ T cells and promote a dysfunctional T-cell phenotype, potentially creating an immunosuppressive tumor microenvironment.[15] While disappointing, these results highlight the complexity of targeting apoptosis pathways and the need for further research to identify patient populations and combination strategies where IAP inhibitors may still provide benefit.
Data Summary
Table 1: Binding Affinities and Cellular Potency of Xevinapant
| Target | Binding Affinity (Ki, nM) | Cell Line | IC50 (nM) |
| cIAP1 | 1.9 | MDA-MB-231 (Breast) | 144 |
| cIAP2 | 5.1 | SK-OV-3 (Ovarian) | 142 |
| XIAP | 66.4 |
Data compiled from[10]
Experimental Protocols
Protocol 1: Western Blot Analysis of IAP and Signaling Proteins
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cIAP1, cIAP2, XIAP, p-p65, p-Akt, c-FLIP, or other targets of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Co-Immunoprecipitation to Assess XIAP-Caspase-3 Interaction
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based).
-
Pre-clearing: Pre-clear the lysate with protein A/G agarose (B213101) beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-XIAP antibody overnight at 4°C.
-
Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the bound proteins by boiling in SDS-PAGE loading buffer.
-
Western Blot Analysis: Analyze the eluate for the presence of active caspase-3 by Western blotting as described in Protocol 1.[13] A reduced amount of co-precipitated caspase-3 in Xevinapant-treated cells indicates disruption of the interaction.[13]
Protocol 3: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Treat cells with a dose range of Xevinapant, alone or in combination with other agents (e.g., TNFα, PI3K inhibitors).
-
Incubation: Incubate for a specified period (e.g., 48-72 hours).
-
Assay: Add a viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) according to the manufacturer's instructions.
-
Measurement: Read the absorbance or luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to an untreated control and determine IC50 values.
Visualizations
Caption: Xevinapant inhibits cIAPs and XIAP to promote apoptosis.
Caption: Key molecular pathways leading to Xevinapant resistance.
Caption: A workflow for troubleshooting Xevinapant resistance.
References
- 1. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 3. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Autocrine TNFα Signaling Renders Human Cancer Cells Susceptible to Smac-Mimetic-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autocrine TNFalpha signaling renders human cancer cells susceptible to Smac-mimetic-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Smac Mimetic Compounds Potentiate Interleukin-1β-mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibiting the inhibitors: Development of the IAP inhibitor xevinapant for the treatment of locally advanced squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. What is Xevinapant used for? [synapse.patsnap.com]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Smac mimetic reverses resistance to TRAIL and chemotherapy in human urothelial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Merck KGaA’s xevinapant gets SMACked down | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 15. Xevinapant plus Chemoradiotherapy Negatively Sculpts the Tumor-Immune Microenvironment in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Xevinapant Hydrochloride in Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to optimize the oral bioavailability of Xevinapant Hydrochloride in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Xevinapant is an orally available, small-molecule mimetic of the second mitochondrial-derived activator of caspases (Smac).[1][2] It functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), including X-linked IAP (XIAP) and cellular IAPs 1 and 2 (cIAP1 and cIAP2).[1][3][4][5] By binding to these IAPs, Xevinapant promotes the induction of apoptosis in cancer cells and may enhance anti-tumor immune responses.[1] This action can work synergistically with cytotoxic drugs and radiation to overcome tumor cell resistance.[1]
Q2: What are the known oral pharmacokinetic properties of Xevinapant?
Xevinapant is described as a potent, oral, small-molecule IAP inhibitor.[3][4][6] Preclinical studies have been conducted in mice, rats, non-human primates, and dogs to evaluate its pharmacokinetic properties.[7] In preclinical xenograft models, orally administered Xevinapant has been shown to inhibit tumor growth.[2][7] Clinical studies have established a recommended Phase III dose of 200 mg/day, with considerations for dose reduction to manage adverse events.[8][9] A study on the effect of food showed that it did not meaningfully alter the extent of Xevinapant absorption, suggesting it can be administered without regard to meals.[10]
Q3: What are common causes of low oral bioavailability in preclinical models for compounds like Xevinapant?
While Xevinapant is known to be orally bioavailable, researchers working with similar compounds or developing new formulations may encounter challenges. Common reasons for poor oral bioavailability in preclinical settings include:
-
Poor Aqueous Solubility: Limited solubility in gastrointestinal fluids can lead to a low dissolution rate, which is often the rate-limiting step for absorption.[11][12][13]
-
Low Intestinal Permeability: The inability of the drug molecule to efficiently cross the intestinal epithelium can restrict its entry into the systemic circulation.[11]
-
First-Pass Metabolism: Significant metabolism of the drug in the gut wall or liver before it reaches systemic circulation can reduce its bioavailability.[12][14]
-
Efflux by Transporters: Active transport proteins, such as P-glycoprotein (P-gp), located in the intestinal epithelium can pump the drug back into the intestinal lumen, limiting its net absorption.[11][15]
Troubleshooting Guide for Low Oral Bioavailability of Xevinapant Formulations
This guide addresses potential issues that may arise during the preclinical evaluation of new this compound formulations.
| Observed Problem | Potential Cause | Suggested Troubleshooting Strategy | Relevant Experimental Protocol |
| High variability in plasma concentrations between animal subjects. | Poor dissolution of the test formulation. | Improve the formulation by reducing particle size (micronization/nanonization) or creating an amorphous solid dispersion. | Protocol 1: Preparation of an Amorphous Solid Dispersion |
| Food effects influencing absorption. | Conduct a food-effect study comparing pharmacokinetics in fasted versus fed states. Standardize feeding schedules for all preclinical studies. | Protocol 4: In Vivo Pharmacokinetic Study | |
| Low peak plasma concentration (Cmax) and area under the curve (AUC) after oral dosing. | Dissolution rate-limited absorption due to poor solubility. | Employ solubility-enhancement techniques such as the use of co-solvents, surfactants, or cyclodextrins in the formulation. Lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can also be effective.[13][16][17] | Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) |
| Low intestinal permeability. | Conduct an in vitro Caco-2 permeability assay to assess the intrinsic permeability of Xevinapant. | Protocol 3: Caco-2 Permeability Assay | |
| High first-pass metabolism. | Compare the AUC from oral and intravenous administration in the same animal model to determine absolute bioavailability. If low, consider formulations that promote lymphatic absorption (e.g., lipid-based systems) to partially bypass the liver.[11][18] | Protocol 4: In Vivo Pharmacokinetic Study | |
| Oral bioavailability is significantly lower than expected based on in vitro data. | Efflux by intestinal transporters (e.g., P-glycoprotein). | Perform a bidirectional Caco-2 permeability assay to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux. | Protocol 3: Caco-2 Permeability Assay |
| In vivo precipitation of the drug in the GI tract. | Assess the solubility of Xevinapant in simulated gastric and intestinal fluids (SGF and SIF). | See supplementary protocols for solubility assessment. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion
Objective: To enhance the dissolution rate of this compound by converting it from a crystalline to an amorphous form within a polymer matrix.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Organic solvent (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Dissolve this compound and the selected polymer in the organic solvent in a 1:2 or 1:4 drug-to-polymer ratio.
-
Ensure complete dissolution to form a clear solution.
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.
-
Further dry the resulting solid film under a vacuum for 24 hours to remove any residual solvent.
-
Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a standard sieve to ensure a uniform particle size.
-
Characterize the solid dispersion for amorphicity (using techniques like XRD or DSC) and assess its dissolution profile compared to the crystalline drug.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate this compound in a lipid-based system that forms a fine emulsion upon contact with gastrointestinal fluids, thereby enhancing its solubilization and absorption.
Materials:
-
This compound
-
Oil (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® EL, Tween® 80)
-
Co-surfactant (e.g., Transcutol® HP, Plurol® Oleique CC 497)
-
Vortex mixer
-
Water bath
Methodology:
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable emulsion.
-
Accurately weigh the components of the selected formulation.
-
Heat the mixture in a water bath to 40°C and vortex until a clear, homogenous solution is formed.
-
Dissolve the required amount of this compound in the optimized SEDDS pre-concentrate.
-
To assess the self-emulsification properties, add 1 mL of the drug-loaded SEDDS to 250 mL of purified water under gentle agitation and observe the formation of the emulsion.
-
Characterize the resulting emulsion for droplet size, polydispersity index, and drug content.
Protocol 3: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of this compound using an in vitro model of the human intestinal epithelium.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, and antibiotics)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS for drug quantification
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
For the permeability assessment, add this compound (in transport buffer) to the apical (A) side and collect samples from the basolateral (B) side over time (e.g., 30, 60, 90, 120 minutes). This measures the apparent permeability coefficient (Papp) in the A-to-B direction.
-
For the efflux assessment, add the drug to the basolateral side and collect samples from the apical side to determine the Papp in the B-to-A direction.
-
Analyze the concentration of Xevinapant in the collected samples using a validated LC-MS/MS method.
-
Calculate the Papp values for both directions. The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B).
Protocol 4: In Vivo Pharmacokinetic Study
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) of a this compound formulation in a preclinical model.
Materials:
-
Test animal model (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
This compound formulation for oral administration
-
Vehicle for intravenous administration (if determining absolute bioavailability)
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS for bioanalysis
Methodology:
-
Fast the animals overnight (with free access to water) before dosing.
-
Administer the Xevinapant formulation orally via gavage at a predetermined dose. For absolute bioavailability, a separate cohort will receive an intravenous dose.
-
Collect blood samples at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) via a suitable route (e.g., tail vein or retro-orbital sinus).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of Xevinapant in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin). Oral bioavailability (F%) is calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
Visualizations
Caption: Xevinapant's mechanism of action via IAP inhibition.
Caption: Workflow for improving oral bioavailability.
Caption: Troubleshooting decision tree for low bioavailability.
References
- 1. Facebook [cancer.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What is Xevinapant used for? [synapse.patsnap.com]
- 6. Inhibiting the inhibitors: Development of the IAP inhibitor xevinapant for the treatment of locally advanced squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Model-Informed Selection of the Recommended Phase III Dose of the Inhibitor of Apoptosis Protein Inhibitor, Xevinapant, in Combination with Cisplatin and Concurrent Radiotherapy in Patients with Locally Advanced Squamous Cell Carcinoma of the Head and Neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. debiopharm.com [debiopharm.com]
- 11. benchchem.com [benchchem.com]
- 12. jneonatalsurg.com [jneonatalsurg.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Oral Anticancer Drugs: Mechanisms of Low Bioavailability and Strategies for Improvement | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. briefs.techconnect.org [briefs.techconnect.org]
- 18. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Xevinapant dosage in combination with cisplatin to reduce toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xevinapant in combination with cisplatin (B142131). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guide: Managing Toxicity in Combination Therapy
Question: We are observing significant toxicity in our preclinical models with the Xevinapant and cisplatin combination. How can we adjust the dosage to mitigate these effects?
Answer:
Recent clinical findings from the Phase III TrilynX study (NCT04459715) have shown that the addition of Xevinapant to cisplatin-based chemoradiotherapy resulted in an unfavorable safety profile and did not improve event-free survival in patients with unresected locally advanced squamous cell carcinoma of the head and neck (LA-SCCHN).[1][2] This has led to the termination of the trial.[1] The study reported that the unexpected toxicity led to more frequent and earlier dose reductions of cisplatin in the Xevinapant arm.[1]
Therefore, caution is strongly advised when using this combination. Below is a summary of toxicities reported in clinical trials and the dosage adjustment strategies that were implemented. It is crucial to note that even with these adjustments, the combination therapy in the TrilynX study was not well-tolerated and did not show improved efficacy.[1]
Table 1: Summary of Toxicities and Dosage Adjustments in Xevinapant and Cisplatin Clinical Trials
| Toxicity Observed | Potential Cause/Contributing Factor | Recommended Action/Dosage Adjustment (based on clinical trial protocols) | Supporting Clinical Data |
| Increased Grade ≥3 Treatment-Emergent Adverse Events (TEAEs) | Synergistic toxicity of Xevinapant and cisplatin. | In clinical trials, successive dose reductions of Xevinapant to 150 mg/day and then 100 mg/day were allowed to manage adverse events.[3] | The TrilynX study reported Grade ≥3 TEAEs in 87.9% of patients in the Xevinapant arm versus 80.3% in the placebo arm.[1] |
| Anemia, Stomatitis, Weight Loss | Combined effects of chemoradiotherapy and Xevinapant. | Monitor complete blood count regularly. Provide supportive care for stomatitis and nutritional support for weight loss. | These were the most common TEAEs observed in the Xevinapant group in the TrilynX study.[1] |
| Nephrotoxicity | Cisplatin is a known nephrotoxic agent.[4][5][6][7] | Ensure adequate hydration.[7] In cases of cisplatin-related toxicities, switching to carboplatin (B1684641) was permitted in some trial protocols.[2][8] | Risk factors for cisplatin-induced nephrotoxicity include age >65 years and cumulative dose.[6] |
| Ototoxicity | Cisplatin is a known ototoxic agent.[9] | Monitor for hearing loss. There are currently no FDA-approved agents to prevent or ameliorate ototoxicity in adults.[9] | The pooled prevalence of ototoxicity from cisplatin is approximately 49%.[9] |
| Mucositis and/or Dysphagia | Radiosensitization effect of Xevinapant. | Exposure-response analyses showed a correlation between Xevinapant exposure and the incidence of mucositis and/or dysphagia.[3] | In the Phase II study, late-onset AEs including dry mouth and dysphagia were reported.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Xevinapant?
A1: Xevinapant is an orally available, small-molecule inhibitor of Inhibitor of Apoptosis Proteins (IAPs), such as XIAP, cIAP1, and cIAP2.[11][12][13] IAPs are often overexpressed in cancer cells and suppress apoptosis (programmed cell death).[13] By inhibiting IAPs, Xevinapant is thought to restore the cancer cells' sensitivity to apoptotic signals induced by chemotherapy and radiotherapy.[11][12][13][14] This action is mediated through two main pathways:
-
Restoring Apoptosis: Xevinapant blocks XIAP and cIAP1/2, leading to the activation of caspases and subsequent apoptosis.[11][12][14]
-
Enhancing Anti-tumor Immune Response: By blocking cIAP1/2, Xevinapant can activate the noncanonical NF-κB signaling pathway, which may enhance the inflammatory anti-tumor response.[11][12][15]
Q2: What was the rationale for combining Xevinapant with cisplatin?
A2: The primary rationale was to leverage Xevinapant's ability to sensitize cancer cells to the cytotoxic effects of cisplatin and radiation.[13] Cisplatin is a cornerstone of treatment for many cancers but its efficacy can be limited by drug resistance and toxicity.[4] By inhibiting IAPs, Xevinapant was expected to lower the threshold for apoptosis, thereby making cancer cells more susceptible to the DNA damage caused by cisplatin and radiotherapy, potentially leading to improved treatment outcomes.[13] Initial Phase II study results suggested that this combination significantly improved overall survival in patients with unresected LA-SCCHN.[10][16]
Q3: What are the key toxicities associated with the Xevinapant and cisplatin combination?
A3: Clinical data, particularly from the recent Phase III TrilynX trial, indicated that the combination of Xevinapant with cisplatin and radiotherapy was associated with a higher incidence of severe adverse events compared to placebo plus chemoradiotherapy.[1]
Table 2: Incidence of Adverse Events in the Phase III TrilynX Study
| Adverse Event Category | Xevinapant + CRT Arm | Placebo + CRT Arm |
| Grade ≥3 TEAEs | 87.9% | 80.3% |
| Serious TEAEs | 53.3% | 36.2% |
| TEAEs Leading to Death | 6.0% | 3.7% |
| Data from the TrilynX Phase III study (NCT04459715) as of April 8, 2024.[1] |
The most common TEAEs in the Xevinapant arm were anemia, stomatitis, and weight loss.[1] The increased toxicity profile led to more frequent dose reductions of cisplatin in the Xevinapant group.[1]
Q4: Can we switch to carboplatin if cisplatin toxicity is observed?
A4: In the protocol for the TrilynX and other clinical studies, patients who experienced specific cisplatin-related toxicities after the first dose were permitted to switch to carboplatin for subsequent cycles.[2][8] Carboplatin is another platinum-based chemotherapy agent that can be better tolerated than cisplatin in some patients.[17]
Experimental Protocols
Question: What are the standard protocols for assessing the toxicity of the Xevinapant and cisplatin combination in a preclinical setting?
Answer:
Here are detailed methodologies for key experiments to evaluate the toxicity and efficacy of this combination therapy.
Protocol 1: In Vitro Cell Viability Assessment (MTT/MTS Assay)
This protocol is used to determine the cytotoxic effects of Xevinapant, cisplatin, and their combination on cancer cell lines.
Objective: To measure the reduction in cell viability as an indicator of cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., head and neck squamous cell carcinoma lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of Xevinapant and cisplatin in an appropriate solvent (e.g., DMSO). Create a dilution series for each compound and for the combination at various ratios.
-
Treatment: Remove the culture medium from the wells and add fresh medium containing the different concentrations of the drugs (single agents and combinations). Include untreated and solvent-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT/MTS Assay:
-
For MTT Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.[18][19][20] Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the crystals.[18][19]
-
For MTS Assay: Add a combined MTS/PES solution to each well and incubate for 1-4 hours.[18][19] The formazan product is soluble in culture medium.
-
-
Data Acquisition: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (around 570 nm for MTT, 490 nm for MTS).
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine IC50 values (the concentration of a drug that inhibits 50% of cell growth).
Protocol 2: In Vivo Toxicity Assessment in Animal Models
This protocol outlines a general approach to evaluate the systemic toxicity of the combination therapy in a murine model.
Objective: To assess the tolerability and identify dose-limiting toxicities of Xevinapant in combination with cisplatin in vivo.
Methodology:
-
Animal Model: Use immunocompromised or syngeneic mice bearing tumors derived from a relevant cancer cell line.
-
Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control, Xevinapant alone, cisplatin alone, combination therapy at different dose levels).
-
Drug Administration: Administer Xevinapant (e.g., orally) and cisplatin (e.g., intraperitoneally) according to a defined schedule that mimics clinical protocols (e.g., daily Xevinapant for a set number of days with intermittent cisplatin).
-
Toxicity Monitoring:
-
Clinical Observations: Monitor animals daily for signs of toxicity, including changes in behavior, posture, and grooming.
-
Body Weight: Record body weight at least three times per week as an indicator of general health. Significant weight loss (>15-20%) is a common endpoint.
-
Blood Analysis: At the end of the study (or at interim points), collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess hematological toxicity, nephrotoxicity (BUN, creatinine), and hepatotoxicity (ALT, AST).
-
-
Histopathological Analysis: At the end of the study, harvest major organs (kidneys, liver, spleen, etc.) for histopathological examination to identify any treatment-related tissue damage.[21]
-
Data Analysis: Compare the toxicity parameters between the different treatment groups to determine the maximum tolerated dose (MTD) of the combination therapy.
References
- 1. targetedonc.com [targetedonc.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Model-Informed Selection of the Recommended Phase III Dose of the Inhibitor of Apoptosis Protein Inhibitor, Xevinapant, in Combination with Cisplatin and Concurrent Radiotherapy in Patients with Locally Advanced Squamous Cell Carcinoma of the Head and Neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cisplatin-Based Combination Therapy for Enhanced Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination therapy of cisplatin with cilastatin enables an increased dose of cisplatin, enhancing its antitumor effect by suppression of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity, risk factors and management of cisplatin-induced toxicity: A prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 184-Prevention and management of cisplatin induced nephrotoxicity | eviQ [eviq.org.au]
- 8. air.unimi.it [air.unimi.it]
- 9. ascopubs.org [ascopubs.org]
- 10. onclive.com [onclive.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Facebook [cancer.gov]
- 14. The Effect of Xevinapant Combined with Ionizing Radiation on HNSCC and Normal Tissue Cells and the Impact of Xevinapant on Its Targeted Proteins cIAP1 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Xevinapant Improves Overall Survival in Patients with Head and Neck Squamous-Cell Carcinoma | Value-Based Cancer Care [valuebasedcancer.com]
- 17. Facebook [cancer.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
Navigating the Unfavorable Safety Profile of Xevinapant in Combination with CRT: A Technical Support Guide
For Immediate Release: Recent findings from the Phase III TrilynX study have highlighted an unfavorable safety profile for the IAP (Inhibitor of Apoptosis Protein) inhibitor Xevinapant when used in combination with chemoradiotherapy (CRT) for unresected locally advanced squamous cell carcinoma of the head and neck (LA-SCCHN). This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions to understand and navigate the challenges observed in the clinical application of this combination therapy.
Executive Summary of Clinical Safety Data
The TrilynX study, a randomized, double-blind, placebo-controlled Phase III trial, was terminated due to the combination of Xevinapant and CRT not only failing to improve event-free survival (EFS) but also demonstrating a detrimental effect on patient outcomes.[1][2] The addition of Xevinapant to CRT led to a shorter median EFS and worse overall survival compared to the placebo group.[2][3]
A key contributor to this outcome was the poor tolerability and unfavorable safety profile of the combination treatment.[1] Investigators noted that this unexpected toxicity resulted in more frequent and earlier dose reductions of cisplatin, potentially compromising the efficacy of the standard-of-care CRT.[1]
Quantitative Safety Data Summary
The following table summarizes the key adverse events (AEs) reported in the Phase III TrilynX study, comparing the Xevinapant plus CRT arm to the placebo plus CRT arm.
| Adverse Event Category | Xevinapant + CRT | Placebo + CRT |
| Grade ≥3 Treatment-Emergent AEs (TEAEs) | 87.9% | 80.3% |
| Anemia (Grade ≥3) | 21.4% | 14.3% |
| Neutropenia (Grade ≥3) | 19.5% | 19.4% |
| Serious TEAEs | 53.3% | 36.2% |
| TEAEs Leading to Death | 6.0% | 3.7% |
| Infections | 9.3% | 3.7% |
Data sourced from the TrilynX Phase III study results.[1][2][3]
Troubleshooting Guides & FAQs for Researchers
This section addresses specific issues and questions that may arise during preclinical and clinical research involving Xevinapant in combination with CRT.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for Xevinapant?
A1: Xevinapant is an orally available small molecule that functions as a mimetic of the natural second mitochondrial-derived activator of caspases (SMAC).[4] It targets and inhibits Inhibitor of Apoptosis Proteins (IAPs), specifically XIAP, c-IAP1, and c-IAP2.[4][5] By blocking these proteins, Xevinapant is designed to restore the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis in cancer cells, thereby sensitizing them to the effects of chemotherapy and radiotherapy.[5][6][7]
Q2: Why did the combination of Xevinapant and CRT lead to an unfavorable safety profile in the TrilynX study?
A2: While the exact reasons are still under investigation, the data suggests that the addition of Xevinapant to CRT led to increased toxicity.[1] This resulted in a higher incidence of serious adverse events and treatment-emergent adverse events leading to death compared to the placebo arm.[1][3] The increased toxicity also necessitated more frequent dose reductions of cisplatin, which may have negatively impacted the efficacy of the standard chemoradiotherapy regimen.[1] Furthermore, a higher rate of infections in the Xevinapant arm suggests potential immunosuppressive effects.[2]
Q3: The Phase II study of Xevinapant with CRT showed promising results. Why was the outcome of the Phase III TrilynX study so different?
A3: The discrepancy between the Phase II and Phase III results is a critical point of investigation. While the Phase II study suggested a manageable safety profile and improved efficacy,[8][9][10] the larger, more definitive Phase III TrilynX trial revealed a detrimental effect.[1] Potential contributing factors could include subtle differences in patient populations, the larger sample size of the Phase III trial providing more statistical power to detect less common but severe toxicities, or unforeseen drug interactions and cumulative toxicities that became more apparent in a larger patient cohort.
Q4: What are the key adverse events to monitor in preclinical models when combining Xevinapant with CRT?
A4: Based on the clinical data, researchers should closely monitor for signs of hematological toxicity (anemia, neutropenia), gastrointestinal distress, and increased susceptibility to infections.[1][2][3] It is also crucial to establish and monitor a humane endpoint for excessive weight loss and signs of systemic toxicity. Given the clinical findings of increased serious adverse events, careful dose-escalation and toxicity studies in animal models are warranted.
Troubleshooting Guide for In Vitro and In Vivo Experiments
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Excessive cytotoxicity in cell culture with combination treatment. | Synergistic toxicity of Xevinapant and CRT agents. | - Perform dose-response matrices to identify optimal, non-lethal concentrations of each agent. - Evaluate sequential vs. concurrent administration of Xevinapant and radiation/chemotherapy. - Utilize 3D cell culture models (spheroids, organoids) to better mimic in vivo tumor microenvironments and potential resistance mechanisms. |
| High mortality or severe toxicity in animal models. | Suboptimal dosing, scheduling, or route of administration. | - Conduct thorough maximum tolerated dose (MTD) studies for the combination therapy. - Explore alternative dosing schedules (e.g., intermittent Xevinapant dosing) to mitigate cumulative toxicity. - Implement comprehensive supportive care for the animals, including nutritional support and hydration. |
| Inconsistent anti-tumor efficacy in preclinical models. | - Model-specific differences in IAP expression or dependence. - Inadequate drug exposure at the tumor site. | - Characterize the expression levels of XIAP, c-IAP1, and c-IAP2 in your chosen cell lines or animal models. - Perform pharmacokinetic and pharmacodynamic (PK/PD) studies to ensure adequate tumor penetration and target engagement of Xevinapant. |
Signaling Pathways and Experimental Workflow
To aid in experimental design and data interpretation, the following diagrams illustrate the proposed mechanism of action of Xevinapant and a general experimental workflow for preclinical evaluation.
Caption: Xevinapant's mechanism of action.
Caption: Preclinical evaluation workflow.
Detailed Experimental Protocols
Researchers are advised to consult the original publications for detailed protocols. A general outline for key experiments is provided below.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of Xevinapant, the chemotherapeutic agent (e.g., cisplatin), or a combination of both. For radiation experiments, treat with Xevinapant before or after irradiation.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate cell viability relative to an untreated control.
Western Blot for IAP Degradation
-
Treat cells with Xevinapant for various time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against c-IAP1, XIAP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vivo Tumor Xenograft Study
-
Implant cancer cells subcutaneously into the flank of immunocompromised mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, Xevinapant, CRT, Xevinapant + CRT).
-
Administer treatments according to the predetermined schedule and dosage.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, harvest tumors for pharmacodynamic analysis (e.g., western blot, immunohistochemistry) and collect organs for toxicity assessment.
This technical support guide is intended to provide a framework for understanding the safety challenges associated with the combination of Xevinapant and CRT. Researchers are encouraged to design their experiments with careful consideration of the potential for increased toxicity and to incorporate robust safety monitoring in their preclinical and clinical studies.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Xevinapant Fails Phase 3 in Head and Neck Cancer [medscape.com]
- 3. Xevinapant or Placebo Plus Platinum-Based Chemoradiotherapy in Unresected Locally Advanced Squamous Cell Carcinoma of the Head and Neck (TrilynX): A Randomized, Phase III Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Inhibiting the inhibitors: Development of the IAP inhibitor xevinapant for the treatment of locally advanced squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ESMO 2022 Xevinapant [merckgroup.com]
- 9. onclive.com [onclive.com]
- 10. cancernetwork.com [cancernetwork.com]
Validation & Comparative
A Comparative Analysis of Xevinapant Hydrochloride and Other SMAC Mimetics in Oncology Research
A detailed guide for researchers and drug development professionals on the efficacy and mechanisms of Second Mitochondria-derived Activator of Caspases (SMAC) mimetics, with a focus on Xevinapant Hydrochloride.
This guide provides a comprehensive comparison of this compound (also known as Debio 1143 or AT-406) with other notable SMAC mimetics, including LCL161, Birinapant (B612068), and GDC-0152. It is designed to offer researchers, scientists, and drug development professionals an objective overview of their performance, supported by experimental data, to aid in the evaluation and selection of these compounds for further investigation.
Mechanism of Action: Restoring Apoptotic Pathways
SMAC mimetics are a class of investigational anti-cancer agents designed to mimic the function of the endogenous protein SMAC/DIABLO.[1] Under normal physiological conditions, SMAC is released from the mitochondria into the cytoplasm in response to apoptotic stimuli. Its primary role is to bind to and antagonize Inhibitor of Apoptosis Proteins (IAPs), thereby promoting programmed cell death, or apoptosis.[1]
Many cancer cells overexpress IAPs, such as X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2), which allows them to evade apoptosis and contributes to tumor growth and resistance to therapy.[2] SMAC mimetics counteract this by binding to the BIR (Baculoviral IAP Repeat) domains of IAPs, leading to:
-
Inhibition of Caspase Blockade: By binding to XIAP, SMAC mimetics prevent it from inhibiting caspases-3, -7, and -9, which are crucial executioner and initiator caspases in the apoptotic cascade.[2]
-
Induction of cIAP Degradation: Binding of SMAC mimetics to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent degradation by the proteasome. This degradation has a dual effect: it further promotes apoptosis and also activates the non-canonical NF-κB signaling pathway, which can lead to the production of pro-inflammatory cytokines like TNF-α, further sensitizing cancer cells to apoptosis.[3]
Comparative Efficacy: A Data-Driven Overview
The efficacy of SMAC mimetics can vary depending on their chemical structure (monovalent vs. bivalent) and their binding affinities for different IAP proteins. Bivalent mimetics, such as Birinapant, are designed to bind to two BIR domains simultaneously, which can confer higher potency.[3]
Binding Affinities for IAP Proteins
The following table summarizes the reported binding affinities (Ki or Kd values) of Xevinapant and other selected SMAC mimetics for XIAP, cIAP1, and cIAP2. Lower values indicate a higher binding affinity.
| SMAC Mimetic | XIAP (Ki/Kd, nM) | cIAP1 (Ki/Kd, nM) | cIAP2 (Ki/Kd, nM) | Reference(s) |
| Xevinapant | 66.4 | 1.9 | 5.1 | [4] |
| LCL161 | 35 (IC50) | 0.4 (IC50) | - | [5] |
| Birinapant | 45 | <1 | - | [1] |
| GDC-0152 | 28 | 17 | 43 | [6] |
Note: Data for LCL161 are presented as IC50 values, which may not be directly comparable to Ki/Kd values.
In Vitro Efficacy Across Cancer Cell Lines
The cytotoxic effects of SMAC mimetics have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The table below presents a selection of reported IC50 values for the compared SMAC mimetics. It is important to note that these values can vary depending on the experimental conditions and the specific cell line.
| Cell Line | Cancer Type | Xevinapant (IC50, µM) | LCL161 (IC50, µM) | Birinapant (IC50, µM) | GDC-0152 (IC50, µM) | Reference(s) |
| MDA-MB-231 | Breast Cancer | - | - | 0.015 | - | [5] |
| HCT-116 | Colon Cancer | - | - | - | 28.9 | [7] |
| HT-29 | Colon Cancer | - | - | - | 24.32 | [7] |
| GIST430 | Gastrointestinal Stromal Tumor | - | >20 | 0.09 | - | [8] |
| GIST48B | Gastrointestinal Stromal Tumor | - | >20 | >20 | - | [8] |
| Hep3B | Hepatocellular Carcinoma | - | 10.23 | - | - | [5] |
| PLC5 | Hepatocellular Carcinoma | - | 19.19 | - | - | [5] |
| HNSCC cell lines | Head and Neck Squamous Cell Carcinoma | Minimal cytotoxicity as monotherapy | 32 - 95 | - | - | [6][9] |
| Melanoma cell lines | Melanoma | - | - | >1 (as single agent) | - | [10] |
Clinical Development and Recent Findings
While preclinical data for many SMAC mimetics have been promising, their clinical development has faced challenges, with several agents showing limited efficacy as monotherapies.[11] Xevinapant, in combination with chemoradiotherapy, showed a significant overall survival benefit in a Phase 2 trial for patients with locally advanced squamous cell carcinoma of the head and neck (HNSCC).[12] However, the subsequent Phase 3 TrilynX study was discontinued (B1498344) for futility, as it was unlikely to meet its primary endpoint of event-free survival.[11] This highlights the complexities of translating preclinical efficacy to clinical success and the ongoing need for research to identify patient populations most likely to benefit from this class of drugs.
Experimental Protocols
To aid in the design and interpretation of studies involving SMAC mimetics, detailed protocols for key experimental assays are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
SMAC mimetics (Xevinapant, LCL161, Birinapant, GDC-0152)
-
MTT solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[14]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[15]
-
Treat the cells with a range of concentrations of the SMAC mimetics for the desired duration (e.g., 48 or 72 hours).[5][15] Include untreated control wells.
-
Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[16][17]
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Incubate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[18]
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for each compound.
Apoptosis (Annexin V) Assay
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis.[19]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[19]
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating them with the SMAC mimetics for the desired time and concentration.[20] Include both positive and negative controls.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[20]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[19]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]
-
After incubation, add 400 µL of 1X Annexin Binding Buffer to each tube.[20]
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and viable (Annexin V negative, PI negative).
In Vivo Tumor Xenograft Model
Tumor xenograft models are used to evaluate the anti-tumor efficacy of compounds in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
SMAC mimetics formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 x 10^6 cells) in sterile PBS or a mixture of PBS and Matrigel into the flank of the mice.[21]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the SMAC mimetics and vehicle control according to the desired dosing schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection).[22]
-
Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume using the formula: (Width² x Length) / 2.[17]
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizing the Pathways
To better understand the mechanism of action of SMAC mimetics and the experimental processes used to evaluate them, the following diagrams have been generated using Graphviz.
Figure 1: Apoptosis Signaling Pathways and SMAC Mimetic Intervention. This diagram illustrates the extrinsic and intrinsic apoptosis pathways. SMAC mimetics promote apoptosis by inhibiting IAPs (XIAP, cIAP1/2), thereby removing the brakes on caspase activation.
Figure 2: Experimental Workflow for SMAC Mimetic Efficacy. This diagram outlines a typical workflow for assessing the efficacy of SMAC mimetics, from initial in vitro screening to in vivo validation in animal models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibiting the inhibitors: Development of the IAP inhibitor xevinapant for the treatment of locally advanced squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. NCTD promotes Birinapant-mediated anticancer activity in breast cancer cells by downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biopolymers.org.ua [biopolymers.org.ua]
- 8. Inhibitor of Apoptosis Proteins (IAPs) are commonly dysregulated in GIST and can be pharmacologically targeted to enhance the pro-apoptotic activity of imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multifaceted Evaluation of Inhibitors of Anti-Apoptotic Proteins in Head and Neck Cancer: Insights from In Vitro, In Vivo, and Clinical Studies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The novel SMAC mimetic birinapant exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Merck KGaA’s xevinapant gets SMACked down | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 12. Xevinapant Improves Overall Survival in Patients with Head and Neck Squamous-Cell Carcinoma | Value-Based Cancer Care [valuebasedcancer.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. cyrusbio.com.tw [cyrusbio.com.tw]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Smac mimetics and innate immune stimuli synergize to promote tumor death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. kumc.edu [kumc.edu]
- 21. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 22. Smac mimetics increase cancer cell response to chemotherapeutics in a TNF-α-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Xevinapant's Radiosensitizing Effects: A Comparative Analysis Across Cancer Types
For Immediate Release
This guide provides a comprehensive analysis of the radiosensitizing effects of Xevinapant (formerly Debio 1143), a first-in-class oral small-molecule Inhibitor of Apoptosis Proteins (IAP) antagonist. Designed for researchers, scientists, and drug development professionals, this document objectively compares Xevinapant's performance with alternative radiosensitizing agents, supported by preclinical and clinical experimental data.
Executive Summary
Xevinapant has demonstrated significant radiosensitizing properties in various cancer models, most notably in head and neck squamous cell carcinoma (HNSCC) and non-small cell lung cancer (NSCLC). By mimicking the endogenous IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases), Xevinapant blocks the activity of cIAP1/2 and XIAP, thereby promoting radiation-induced apoptosis.[1][2][3] Preclinical studies have consistently shown that Xevinapant enhances the efficacy of radiotherapy, leading to increased cancer cell death and delayed tumor growth.[1][4] Early to mid-stage clinical trials in HNSCC suggested a substantial improvement in survival rates when Xevinapant was combined with chemoradiotherapy.[5] However, a recent Phase III trial (TrilynX) in unresected locally advanced HNSCC was discontinued (B1498344) as it was unlikely to meet its primary endpoint of event-free survival, highlighting the complexities of translating preclinical and early clinical success to late-stage confirmation.[6] This guide will delve into the available data to provide a nuanced understanding of Xevinapant's potential and limitations as a radiosensitizer.
Mechanism of Action: IAP Inhibition-Mediated Radiosensitization
Xevinapant's primary mechanism of action as a radiosensitizer involves the inhibition of IAP proteins, which are often overexpressed in cancer cells and contribute to treatment resistance.[2] By inhibiting IAPs, Xevinapant restores the apoptotic signaling pathways that are activated by radiation-induced DNA damage. This process is largely mediated by the activation of caspases and is dependent on Tumor Necrosis Factor-alpha (TNF-α).[1][7]
Comparative In Vitro Radiosensitizing Effects
Preclinical in vitro studies have quantified the radiosensitizing effects of Xevinapant in various cancer cell lines. The Dose Enhancement Ratio (DER) or Sensitization Enhancement Ratio (SER) are common metrics used to evaluate this effect, where a value greater than 1 indicates radiosensitization.
| Cancer Type | Cell Line | Drug Concentration | Dose Enhancement Ratio (DER/SER) | Reference |
| Xevinapant | ||||
| NSCLC | HCC193 | 2.5 µM | 2.19 | [8] |
| NSCLC | H460 | 10 µM | 1.29 | [8] |
| HNSCC | FaDu, SQ20B, etc. | Not specified | Synergistic effect in 5/6 cell lines | [1] |
| Alternative SMAC Mimetics | ||||
| Esophageal Squamous Cell Carcinoma | Multiple | Not specified | 1.4 - 2.0 (LCL161) | |
| Glioblastoma | U-251, U-87 | Not specified | Significant radiosensitization (Birinapant) | |
| Chemotherapeutic Agents | ||||
| HNSCC | FaDu | 0.5 µM | Significant at 4 & 8 Gy (Cisplatin) | |
| HNSCC | PCI 15a | 1.5 µM | Significant (Cisplatin) |
Comparative In Vivo Radiosensitizing Effects
In vivo studies using animal models have further validated the radiosensitizing potential of Xevinapant, demonstrating significant tumor growth delay and, in some cases, complete tumor regression when combined with radiotherapy.
| Cancer Type | Animal Model | Treatment | Outcome | Reference |
| Xevinapant | ||||
| HNSCC | FaDu & SQ20B xenografts | Xevinapant + Radiotherapy | Dose-dependent radiosensitization; complete tumor regression in 8/10 FaDu xenografts at high dose | [1] |
| HNSCC | Radio-resistant xenografts | Oral Xevinapant + Radiotherapy | Tumor growth delay of >40 days vs. RT alone | [9] |
| HNSCC | mEER mouse model | Xevinapant + Chemoradiotherapy | Significantly delayed tumor growth | [4] |
| Alternative SMAC Mimetics | ||||
| Glioblastoma | U-251 & U-87 xenografts | Birinapant + Radiotherapy | Significant tumor growth delay | |
| HNSCC | HPV- HNSCC xenografts | LCL161 + Radiotherapy | Dramatic tumor regression |
Clinical Trial Performance in HNSCC
The clinical development of Xevinapant has been most advanced in HNSCC, where it has been evaluated in combination with standard-of-care chemoradiotherapy (CRT).
| Trial Phase | Patient Population | Treatment Arms | Key Outcomes | Reference |
| Phase II (NCT02022098) | Unresected Locally Advanced HNSCC | Xevinapant + CRT vs. Placebo + CRT | 18-month locoregional control: 54% vs. 33% (p=0.026). 5-year overall survival: 53% vs. 28% (HR 0.47) | [5][10] |
| Phase III (TrilynX) | Unresected Locally Advanced HNSCC | Xevinapant + CRT vs. Placebo + CRT | Discontinued; unlikely to meet primary endpoint of event-free survival | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of typical protocols used in the evaluation of Xevinapant's radiosensitizing effects.
In Vitro Clonogenic Survival Assay
A standard workflow for assessing radiosensitization in vitro involves the clonogenic survival assay.
-
Cell Lines: HNSCC (e.g., FaDu, SQ20B, Cal33, Detroit 562), NSCLC (e.g., HCC193, H460).[1][8][11]
-
Drug Treatment: Cells are typically pre-incubated with varying concentrations of Xevinapant (e.g., 2.5 µM to 16.7 µM) for a specified duration (e.g., 24 or 48 hours) before irradiation.[8][11]
-
Radiation: Cells are irradiated with a single dose of ionizing radiation, typically ranging from 2 to 8 Gy.[11]
-
Colony Formation: After treatment, cells are seeded at low densities and allowed to grow for 10-14 days to form colonies. Colonies are then fixed, stained, and counted.
-
Data Analysis: The surviving fraction of cells is calculated for each treatment condition, and the dose enhancement ratio is determined by comparing the radiation dose required to achieve a certain level of cell kill with and without the drug.
In Vivo Tumor Growth Delay Studies
Animal models are used to evaluate the in vivo efficacy of radiosensitizers.
-
Animal Models: Nude mice bearing xenografts of human cancer cell lines (e.g., FaDu, SQ20B) are commonly used.[1] Immunocompetent mouse models have also been employed to study the interaction with the immune system.[4]
-
Drug Administration: Xevinapant is typically administered orally at doses ranging from 30 to 100 mg/kg.[12]
-
Radiotherapy: Tumors are locally irradiated, often with a fractionated radiation schedule.
-
Outcome Measures: Tumor volume is measured regularly to assess tumor growth delay. Animal survival is also a key endpoint.
Logical Relationship of IAP Inhibition and Radiosensitization
The core principle behind Xevinapant's radiosensitizing effect is the targeted inhibition of a key cancer cell survival mechanism, thereby lowering the threshold for radiation-induced cell death.
Conclusion
Xevinapant has demonstrated a strong preclinical rationale as a radiosensitizing agent across multiple cancer types, particularly HNSCC and NSCLC. Its mechanism of action, centered on the inhibition of IAP proteins, effectively lowers the threshold for radiation-induced apoptosis. While early and mid-stage clinical trials in HNSCC showed promising improvements in patient outcomes, the recent discontinuation of the Phase III TrilynX study underscores the challenges in translating these findings into a new standard of care.[6] Further analysis of the TrilynX data and ongoing research will be crucial to fully understand the therapeutic window and optimal patient populations for IAP inhibitor-mediated radiosensitization. The data presented in this guide provides a valuable resource for the continued investigation of Xevinapant and other SMAC mimetics in combination with radiotherapy.
References
- 1. The radiosensitizing activity of the SMAC-mimetic, Debio 1143, is TNFα-mediated in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of Xevinapant Combined with Ionizing Radiation on HNSCC and Normal Tissue Cells and the Impact of Xevinapant on Its Targeted Proteins cIAP1 and XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting the inhibitors: Development of the IAP inhibitor xevinapant for the treatment of locally advanced squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xevinapant plus Chemoradiotherapy Negatively Sculpts the Tumor-Immune Microenvironment in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-Class Agent Given With Chemoradiotherapy Improves Survival in Locally Advanced Head and Neck Cancer, Study Finds - The ASCO Post [ascopost.com]
- 6. Merck Provides Update on Xevinapant Program in Locally Advanced Head and Neck Cancer [merckgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. Debio 1143, an antagonist of multiple inhibitor-of-apoptosis proteins, activates apoptosis and enhances radiosensitization of non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Xevinapant Improves Overall Survival in Patients with Head and Neck Squamous-Cell Carcinoma | Value-Based Cancer Care [valuebasedcancer.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Xevinapant Hydrochloride and Chemoradiotherapy: A Comparative Analysis of Clinical Trial Outcomes
For Researchers, Scientists, and Drug Development Professionals
Xevinapant hydrochloride (formerly Debio 1143), an oral small-molecule inhibitor of apoptosis proteins (IAPs), has been investigated as a potential sensitizer (B1316253) to chemoradiotherapy (CRT) in patients with locally advanced squamous cell carcinoma of the head and neck (LA SCCHN). Early clinical data from a Phase II trial showed significant promise, suggesting a substantial improvement in survival outcomes. However, subsequent results from the large-scale Phase III TrilynX study have contradicted these initial findings, leading to the discontinuation of the trial. This guide provides a comparative analysis of the available data from these key clinical studies to offer a comprehensive overview of Xevinapant's performance in combination with CRT.
Mechanism of Action
Xevinapant is designed to enhance the efficacy of chemotherapy and radiotherapy by restoring the natural process of programmed cell death, or apoptosis, in cancer cells.[1][2] It functions by mimicking the second mitochondria-derived activator of caspases (SMAC), a natural inhibitor of IAPs.[3] By antagonizing IAPs, including X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1/2), Xevinapant promotes the activation of caspases, which are key executioners of apoptosis.[4][5][6] This dual mechanism of action is intended to sensitize tumor cells to the cytotoxic effects of CRT.[7]
Caption: Proposed mechanism of action for Xevinapant in sensitizing tumor cells to chemoradiotherapy.
Clinical Trial Data: A Tale of Two Trials
The clinical development of Xevinapant in LA SCCHN has been marked by starkly contrasting results between the Phase II and Phase III studies.
Phase II Study: Initial Promise
A randomized, double-blind Phase II study investigating Xevinapant in combination with CRT for unresected LA SCCHN demonstrated a significant improvement in long-term efficacy outcomes compared to placebo plus CRT.[8] The addition of Xevinapant more than halved the risk of death over five years.[8]
Table 1: Efficacy and Survival Data from the Phase II Trial
| Outcome | Xevinapant + CRT | Placebo + CRT | Hazard Ratio (95% CI) | p-value |
| 5-Year Overall Survival Rate | 53% | 28% | 0.47 (0.27-0.84) | 0.0101 |
| Median Overall Survival | Not Reached | 36.1 months | - | - |
| 3-Year Progression-Free Survival | Markedly Improved | - | 0.33 (0.17-0.67) | 0.0019 |
| 18-Month Locoregional Control Rate | 54% | 33% | Odds Ratio: 2.69 (1.13-6.42) | 0.026 |
Data sourced from a 96-patient Phase II trial as reported in September 2022.[8]
Phase III TrilynX Study: A Disappointing Turn
The Phase III TrilynX study, a large-scale, international, randomized, double-blind trial, was designed to confirm the promising results of the Phase II study.[9] However, the trial was discontinued (B1498344) in June 2024 following a pre-planned interim analysis by an Independent Data Monitoring Committee, which concluded that the study was unlikely to meet its primary endpoint of prolonging event-free survival.[10][11][12] In fact, the results showed that the addition of Xevinapant to CRT did not improve event-free survival and was associated with an unfavorable safety profile.[9][13]
Table 2: Efficacy and Survival Data from the Phase III TrilynX Trial (Interim Analysis)
| Outcome | Xevinapant + CRT (n=364) | Placebo + CRT (n=366) | Hazard Ratio (95% CI) | p-value |
| Median Event-Free Survival | 19.4 months | 33.1 months | 1.33 (1.05-1.67) | 0.9919 |
| Overall Survival | Worse in Xevinapant arm | - | 1.39 (1.04-1.86) | - |
Data from the TrilynX study involving 730 patients, with enrollment between September 2020 and February 2023.[9][13]
Safety and Tolerability
In the Phase II study, the addition of Xevinapant to CRT was reported to be well-tolerated and consistent with the safety profile of CRT alone.[8] However, the Phase III TrilynX study revealed an unfavorable safety profile for the Xevinapant combination.[9]
Table 3: Key Safety Findings
| Adverse Event | Phase II: Xevinapant + CRT | Phase II: Placebo + CRT | Phase III: Xevinapant + CRT | Phase III: Placebo + CRT |
| Grade ≥3 Adverse Events | 85% | 87% | - | - |
| Deaths due to TEAEs | - | - | 6.0% | 3.7% |
TEAEs: Treatment-Emergent Adverse Events[8][14]
Experimental Protocols
Phase II Study Protocol
The Phase II trial was a randomized, double-blind study involving 96 patients with unresected LA SCCHN.[8] Patients were treated with standard-of-care CRT in combination with either Xevinapant or a placebo.[8] The primary endpoint was the locoregional control rate at 18 months.[8]
Phase III TrilynX Study Protocol
The TrilynX study was an international, randomized, double-blind, placebo-controlled Phase III trial.[9] A total of 730 patients with unresected LA SCCHN (p16-negative oropharynx, hypopharynx, or larynx) were randomized to receive either Xevinapant (200 mg once daily on days 1-14 of a 21-day cycle for six cycles) plus CRT or placebo plus CRT.[9][13] The CRT regimen consisted of cisplatin (B142131) (100 mg/m²) on day 2 of each 3-week cycle for up to three cycles and intensity-modulated radiotherapy (70 Gy in 35 fractions).[9] The primary endpoint was event-free survival as assessed by a blinded independent review committee.[9][13]
Caption: Experimental workflow of the Phase III TrilynX clinical trial.
Conclusion
The journey of Xevinapant in the treatment of LA SCCHN presents a cautionary tale in drug development. While the robust and promising results of the Phase II trial generated significant optimism, the definitive Phase III TrilynX study failed to replicate these findings and was ultimately discontinued due to futility and an unfavorable safety profile.[10][11] These conflicting outcomes underscore the critical importance of large-scale, confirmatory trials in validating early-phase clinical signals. Further in-depth analysis of the TrilynX data, as well as translational research, may provide insights into the unexpected results and help to better understand the complex interplay between IAP inhibition, chemoradiotherapy, and the tumor microenvironment in head and neck cancer.[15]
References
- 1. onclive.com [onclive.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Merck KGaA’s xevinapant gets SMACked down | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What is Xevinapant used for? [synapse.patsnap.com]
- 7. Xevinapant Improves Overall Survival in Patients with Head and Neck Squamous-Cell Carcinoma | Value-Based Cancer Care [valuebasedcancer.com]
- 8. ESMO 2022 Xevinapant [merckgroup.com]
- 9. Addition of Xevinapant to Platinum-Based Chemoradiotherapy in Unresected Locally Advanced Squamous Cell Carcinoma of the Head and Neck - The ASCO Post [ascopost.com]
- 10. biopharmaapac.com [biopharmaapac.com]
- 11. Merck KGaA, Darmstadt, Germany, Provides Update on Phase III TrilynX Study in Locally Advanced Head and Neck Cancer - BioSpace [biospace.com]
- 12. Xevinapant Update [emdgroup.com]
- 13. Xevinapant or Placebo Plus Platinum-Based Chemoradiotherapy in Unresected Locally Advanced Squamous Cell Carcinoma of the Head and Neck (TrilynX): A Randomized, Phase III Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. aacrjournals.org [aacrjournals.org]
A head-to-head comparison of Xevinapant and other IAP inhibitors in preclinical models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug development, Inhibitor of Apoptosis Protein (IAP) antagonists have emerged as a promising therapeutic strategy to overcome resistance to conventional cancer treatments. This guide provides a detailed head-to-head comparison of Xevinapant (also known as AT-406 or Debio 1143) with other notable IAP inhibitors—Birinapant (B612068), LCL161, and Tolinapant—in preclinical models. The data presented herein is curated from various preclinical studies to offer an objective evaluation of their performance, supported by experimental data.
Mechanism of Action: Targeting the IAP Family
Inhibitor of Apoptosis Proteins, such as X-linked IAP (XIAP) and cellular IAPs 1 and 2 (cIAP1/2), are frequently overexpressed in cancer cells, leading to the suppression of apoptosis and contributing to therapeutic resistance.[1] IAP inhibitors, also known as SMAC mimetics, function by mimicking the endogenous IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases), thereby restoring the natural process of programmed cell death.[1]
Xevinapant, Birinapant, LCL161, and Tolinapant, while all targeting the IAP family, exhibit nuances in their binding affinities and downstream effects. Xevinapant is a potent oral antagonist of XIAP, cIAP1, and cIAP2.[2] Birinapant, a bivalent SMAC mimetic, also targets XIAP, cIAP1, and cIAP2, with a particularly strong effect on cIAP1.[3] LCL161 is another orally bioavailable SMAC mimetic that binds to multiple IAPs. Tolinapant is a dual antagonist of both cIAP1/2 and XIAP.[4]
The binding of these inhibitors to IAPs leads to two primary outcomes: the release of caspases from XIAP-mediated inhibition, promoting the intrinsic apoptosis pathway, and the induction of cIAP1/2 auto-ubiquitination and proteasomal degradation, which activates the non-canonical NF-κB pathway and can lead to TNFα-dependent apoptosis.[5][6][7]
Caption: General mechanism of action of IAP inhibitors.
Comparative In Vitro Activity
The in vitro potency of IAP inhibitors is typically assessed by their binding affinity (Ki) to specific IAP proteins and their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following tables summarize the available preclinical data for Xevinapant and its comparators.
Binding Affinities (Ki) of IAP Inhibitors
| Inhibitor | cIAP1 (nM) | cIAP2 (nM) | XIAP (nM) |
| Xevinapant | 1.9 | 5.1 | 66.4 |
| Birinapant | <1[8] | - | 45[8] |
| LCL161 | 0.40 (IC50)[9] | - | 35 (IC50)[9] |
| Tolinapant | <12 (IC50)[10] | - | <40 (IC50)[10] |
Note: Some values are reported as IC50 for binding inhibition rather than Ki.
In Vitro Cytotoxicity (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | Xevinapant (nM) | Birinapant (nM) | LCL161 (µM) |
| MDA-MB-231 | Breast Cancer | 144[11] | - | - |
| SK-OV-3 | Ovarian Cancer | 142[11] | - | - |
| UMSCC-1 | HNSCC | - | >1000[12] | 11-26[13] |
| UMSCC-11B | HNSCC | - | >1000[12] | - |
| UMSCC-46 | HNSCC | - | Sensitive (IC50 < 1000)[12] | - |
| PCI-1 | HNSCC | - | - | 11-26[13] |
| PCI-9 | HNSCC | - | - | 11-26[13] |
| PCI-13 | HNSCC | - | - | 11-26[13] |
| Hep3B | Hepatocellular Carcinoma | - | - | 10.23[14] |
| PLC5 | Hepatocellular Carcinoma | - | - | 19.19[14] |
HNSCC: Head and Neck Squamous Cell Carcinoma. Note that experimental conditions may vary between studies.
In Vivo Antitumor Efficacy in Xenograft Models
Preclinical evaluation in animal models provides crucial insights into the therapeutic potential of IAP inhibitors. The following is a summary of findings from xenograft studies.
Xevinapant: In a mouse xenograft model using MDA-MB-231 breast cancer cells, oral administration of Xevinapant at 100 mg/kg resulted in complete tumor growth inhibition during the treatment period.[11] In head and neck squamous cell carcinoma (HNSCC) xenograft models, Xevinapant has demonstrated a radiosensitizing effect, leading to a combination effect in tumor growth delay.[15]
Birinapant: In HNSCC xenograft models (UM-SCC-46 and -11B), birinapant monotherapy significantly inhibited tumor growth and prolonged survival.[12] When combined with radiation, birinapant led to durable tumor regression in the UM-SCC-46 model.[12] For instance, in the UMSCC-46 xenograft model, mice were treated with 15 mg/kg of birinapant intraperitoneally twice a week.[16]
LCL161: In a HPV-negative HNSCC tumor xenograft model, the combination of LCL161 with radiotherapy resulted in dramatic tumor regression.[17] In other solid tumor xenograft models, LCL161 administered orally at 30 mg/kg caused tumor growth delay.[14]
Tolinapant: In A375 melanoma xenograft models, tolinapant demonstrated efficacy at dose levels between 5 and 20 mg/kg.[18] In a syngeneic mouse oral cancer model, the combination of tolinapant with radiotherapy induced tumor growth inhibition.[19]
Experimental Protocols
Detailed methodologies are critical for the replication and validation of preclinical findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of IAP inhibitors on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the IAP inhibitor (e.g., Xevinapant, Birinapant) for a specified duration (typically 72-96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[14]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability compared to untreated controls.
Caption: A typical workflow for an MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Culture and treat cells with the IAP inhibitor at the desired concentration and time point.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Cell Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of IAP inhibitors in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HNSCC cell lines) into the flank of immunocompromised mice (e.g., nude or SCID mice).[12]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the IAP inhibitor (e.g., Xevinapant via oral gavage, Birinapant via intraperitoneal injection) at the specified dose and schedule.[12][15] The control group receives a vehicle control.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition or an increase in survival time.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as Western blotting for IAP protein levels or immunohistochemistry for apoptosis markers.
Conclusion
Preclinical data suggest that Xevinapant, Birinapant, LCL161, and Tolinapant are all potent IAP inhibitors with promising antitumor activity, particularly in combination with standard therapies like radiation. While direct head-to-head comparative studies are limited, the available data on binding affinities and in vitro cytotoxicity provide a basis for preliminary comparisons. Xevinapant and Birinapant have demonstrated robust in vivo efficacy in HNSCC models, a key indication for this class of drugs. The choice of a specific IAP inhibitor for further development may depend on the specific cancer type, the combination therapy being considered, and the desired pharmacologic profile. The detailed experimental protocols provided in this guide should aid researchers in designing and interpreting further preclinical studies to better delineate the comparative efficacy of these promising anticancer agents.
References
- 1. Inhibiting the inhibitors: Development of the IAP inhibitor xevinapant for the treatment of locally advanced squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Facebook [cancer.gov]
- 4. Tolinapant (ASTX660) Dual IAP Antagonist (T-cell Lymphomas) – Astex [astx.com]
- 5. researchgate.net [researchgate.net]
- 6. The Effect of Xevinapant Combined with Ionizing Radiation on HNSCC and Normal Tissue Cells and the Impact of Xevinapant on Its Targeted Proteins cIAP1 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Birinapant selectively enhances immunotoxin mediated killing of cancer cells conditional on the IAP protein levels within target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel SMAC mimetic birinapant exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. SMAC mimetic birinapant plus radiation eradicates human head and neck cancers with genomic amplifications of cell death genes FADD and BIRC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multifaceted Evaluation of Inhibitors of Anti-Apoptotic Proteins in Head and Neck Cancer: Insights from In Vitro, In Vivo, and Clinical Studies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. Xevinapant plus Chemoradiotherapy Negatively Sculpts the Tumor-Immune Microenvironment in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combination effects of SMAC mimetic birinapant with TNFα, TRAIL, and docetaxel in preclinical models of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LCL161, a SMAC-mimetic, Preferentially Radiosensitizes Human Papillomavirus-negative Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The preclinical pharmacokinetics of Tolinapant—A dual cIAP1/XIAP antagonist with in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dose escalation of tolinapant (ASTX660) in combination with standard radical chemoradiotherapy in cervical cancer : a study protocol for a phase 1b TiTE-CRM clinical trial (CRAIN) in UK secondary care centres - PMC [pmc.ncbi.nlm.nih.gov]
Xevinapant Hydrochloride: A Comparative Guide to In Vivo Tumor Growth Inhibition in Head and Neck Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Xevinapant Hydrochloride's performance in replicating in vivo tumor growth inhibition, benchmarked against other prominent IAP (Inhibitor of Apoptosis Proteins) inhibitors, Birinapant (B612068) and SM-164. The data presented is collated from various preclinical studies, offering a quantitative and methodological overview to inform future research and development.
Executive Summary
Xevinapant (also known as Debio 1143 or AT-406), a potent, orally available, small-molecule IAP inhibitor, has demonstrated significant potential in sensitizing tumor cells to apoptosis, particularly in combination with standard-of-care chemoradiotherapy (CRT) for Head and Neck Squamous Cell Carcinoma (HNSCC).[1][2][3][4] While preclinical monotherapy efficacy appears limited, its synergistic effects with CRT are pronounced. This guide compares its in vivo efficacy with Birinapant and SM-164, two other well-characterized IAP inhibitors, to provide a comprehensive perspective on their relative performance in HNSCC models.
Comparative In Vivo Efficacy of IAP Inhibitors in HNSCC
The following table summarizes the quantitative data from preclinical in vivo studies on the tumor growth inhibition properties of Xevinapant, Birinapant, and SM-164 in HNSCC xenograft models. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary across different studies.
| IAP Inhibitor | Cancer Model | Treatment Regimen | Key Findings on Tumor Growth Inhibition | Reference |
| Xevinapant (Debio 1143) | FaDu (human HNSCC) xenograft | Xevinapant (100 mg/kg, p.o., 5 days/week for 3 weeks) + Radiotherapy (2 Gy/day) | Combination therapy induced complete tumor regression in 80% of mice. | [5] |
| SQ20B (human HNSCC) xenograft | Xevinapant (10, 30, 100 mg/kg/day, p.o., for 14 days) + Radiotherapy (2 Gy/day) | Dose-dependent enhancement of radiotherapy's anti-tumor effect. At 30 and 100 mg/kg, the combination was highly effective in inhibiting tumor growth. | [5] | |
| mEER and MOC1 (syngeneic mouse SCCHN) | Xevinapant + Chemoradiotherapy (CRT) | Maintained or improved locoregional control compared to CRT alone. | [2] | |
| Birinapant (TL32711) | UMSCC-46 (human HNSCC) xenograft | Birinapant (15 mg/kg, i.p., twice a week for 3 weeks) | Significant inhibition of tumor growth and prolonged survival by over 20 days as a monotherapy. | [6] |
| UMSCC-46 (human HNSCC) xenograft | Birinapant (15 mg/kg, i.p., twice a week) + Docetaxel (B913) (6 mg/kg, i.p., once a week) for 3 weeks | Combination treatment further delayed tumor growth compared to Birinapant monotherapy. | [6] | |
| UM-SCC-46 and UM-SCC-11B (human HNSCC) xenografts | Birinapant (15 or 30 mg/kg, i.p.) | Significant inhibition of tumor growth in both models as a monotherapy. | [6] | |
| SM-164 | UMSCC-1 (human HNSCC) xenograft | SM-164 + Radiotherapy | Significantly sensitized human tumor xenografts to radiation with minimal toxicity. | [6] |
| HNSCC xenografts | SM-164 (200 nM) + Radiotherapy | Radiosensitized two out of four HNSCC cell lines. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vivo experiments cited in this guide.
Xevinapant In Vivo Xenograft Study Protocol (FaDu and SQ20B models)[5]
-
Animal Model: Athymic nude mice.
-
Cell Lines: FaDu (radiosensitive) and SQ20B (radioresistant) human HNSCC cell lines.
-
Tumor Implantation: Subcutaneous injection of tumor cells into the flank of the mice.
-
Treatment Groups:
-
Vehicle control
-
Xevinapant monotherapy (10, 30, or 100 mg/kg, administered orally)
-
Radiotherapy alone (2 Gy per day)
-
Combination of Xevinapant and radiotherapy
-
-
Drug Administration: Xevinapant was administered orally for 14 consecutive days (SQ20B model) or 5 days a week for 2 or 3 weeks (FaDu model).
-
Radiotherapy: Administered as single daily fractions.
-
Tumor Volume Measurement: Tumor size was measured regularly using calipers, and tumor volume was calculated using the formula: (length × width²) / 2.
-
Outcome Measures: Tumor growth delay and survival.
Birinapant In Vivo Xenograft Study Protocol (UMSCC-46 model)[6]
-
Animal Model: Severe Combined Immunodeficient (SCID) mice.
-
Cell Line: UMSCC-46 human HNSCC cell line, known for FADD overexpression.
-
Tumor Implantation: Subcutaneous implantation of UMSCC-46 cells into the flanks of SCID mice.
-
Treatment Groups (n=20 mice per group):
-
Control
-
Birinapant monotherapy (15 mg/kg, intraperitoneally, twice a week)
-
Docetaxel monotherapy (6 mg/kg, intraperitoneally, once a week)
-
Combination of Birinapant and Docetaxel
-
-
Treatment Duration: 3 weeks.
-
Tumor Volume Measurement: Tumor volumes were measured regularly.
-
Outcome Measures: Tumor growth inhibition and survival.
SM-164 In Vivo Xenograft Study Protocol (HNSCC model)
-
Animal Model: Nude mice.
-
Cell Line: UMSCC-1 human HNSCC cell line.
-
Tumor Implantation: Subcutaneous injection of UMSCC-1 cells.
-
Treatment Groups:
-
Control
-
SM-164 monotherapy
-
Radiotherapy alone
-
Combination of SM-164 and radiotherapy
-
-
Drug Administration: Dosing and schedule for SM-164 were not explicitly detailed in the provided search results.
-
Radiotherapy: Administered as indicated in the specific study.
-
Outcome Measures: Tumor growth delay and response to radiation.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways modulated by Xevinapant, Birinapant, and SM-164.
Xevinapant Mechanism of Action
Xevinapant functions as a SMAC mimetic, antagonizing IAP proteins (cIAP1, cIAP2, and XIAP). This action restores apoptotic signaling and enhances the anti-tumor effects of chemoradiotherapy.
Caption: Xevinapant inhibits IAPs, promoting apoptosis and modulating NF-κB signaling.
Birinapant Mechanism of Action
Birinapant is a bivalent SMAC mimetic that potently antagonizes cIAP1, cIAP2, and XIAP, leading to caspase activation and apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Xevinapant plus Chemoradiotherapy Negatively Sculpts the Tumor-Immune Microenvironment in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. news.cancerconnect.com [news.cancerconnect.com]
- 5. Multifaceted Evaluation of Inhibitors of Anti-Apoptotic Proteins in Head and Neck Cancer: Insights from In Vitro, In Vivo, and Clinical Studies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination effects of SMAC mimetic birinapant with TNFα, TRAIL, and docetaxel in preclinical models of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Xevinapant's Binding Constants to IAP Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of IAP Antagonist Binding Constants
The potency of IAP antagonists is a critical determinant of their therapeutic potential. The following table summarizes the reported binding constants (Ki or IC50) of Xevinapant and other well-characterized IAP inhibitors against key IAP family members: X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2). Lower values indicate higher binding affinity.
| Compound | XIAP Ki (nM) | cIAP1 Ki (nM) | cIAP2 Ki (nM) | Reference(s) |
| Xevinapant | 66.4 | 1.9 | 5.1 | [1][2][3][4] |
| GDC-0152 | 28 | 17 | 43 | [3] |
| LCL161 | 35 (IC50) | 0.4 (IC50) | - | [3][4] |
| SM-164 | 1.39 (IC50) | - | - | [3][4] |
| AZD5582 | 15 (IC50) | 15 (IC50) | 21 (IC50) | [4] |
| Birinapant | - | <1 | <1 |
Note: Ki and IC50 values are measures of binding affinity and inhibitory concentration, respectively. While related, they are not always directly comparable. Data for Birinapant is often cited as having very high affinity for cIAPs without specific numerical values in some sources.
Experimental Protocols for Determining Binding Constants
The determination of binding constants for small molecule inhibitors like Xevinapant to their protein targets is commonly achieved through biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical sensing technique that measures the real-time interaction between a ligand (e.g., an IAP protein) immobilized on a sensor chip and an analyte (e.g., Xevinapant) flowing over the surface. The binding event causes a change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte.
General Protocol:
-
Ligand Immobilization:
-
The purified IAP protein (ligand) is covalently immobilized onto a sensor chip surface. Common surfaces include CM5 chips, which have a carboxymethylated dextran (B179266) matrix.
-
The surface is first activated, typically using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
The IAP protein, diluted in an appropriate buffer (e.g., 10 mM acetate, pH 4.0-5.5), is then injected over the activated surface.
-
Any remaining active esters on the surface are deactivated by injecting a blocking agent, such as ethanolamine.
-
-
Analyte Binding:
-
A series of concentrations of the IAP antagonist (analyte), like Xevinapant, are prepared in a suitable running buffer (e.g., HBS-EP).
-
Each concentration is injected over the immobilized ligand surface for a defined association phase, followed by a dissociation phase where only the running buffer flows over the chip.
-
A reference flow cell, either blank or with an immobilized control protein, is used to subtract non-specific binding and bulk refractive index changes.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of KD), enthalpy change (ΔH), and stoichiometry (n).
General Protocol:
-
Sample Preparation:
-
Purified IAP protein is placed in the sample cell of the calorimeter.
-
The IAP antagonist is loaded into the injection syringe at a concentration typically 10-20 times that of the protein.
-
It is crucial that both the protein and the ligand are in identical buffer solutions to minimize heat of dilution effects.
-
-
Titration:
-
A series of small, precise injections of the ligand are made into the protein solution while the temperature is kept constant.
-
The heat released or absorbed during each injection is measured and recorded.
-
-
Data Analysis:
-
The raw data, a series of heat-flow peaks, is integrated to obtain the heat change per injection.
-
These values are then plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters: Ka, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the mechanism of action of Xevinapant and a generalized workflow for determining binding constants.
Workflow for determining IAP antagonist binding constants.
Simplified signaling pathway of Xevinapant-mediated apoptosis.
References
- 1. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Evaluating the differential effects of Xevinapant on malignant versus normal cells
A deep dive into the differential effects of the IAP inhibitor Xevinapant reveals a promising yet complex profile, showcasing potent anti-tumor activity in preclinical models but falling short in late-stage clinical trials. This guide provides a comprehensive comparison of Xevinapant's performance against normal and malignant cells, supported by experimental data, detailed protocols, and an examination of its place among alternative therapies.
Xevinapant (formerly Debio 1143) is an orally available, small-molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs), a family of proteins often overexpressed in cancer cells, contributing to their resistance to programmed cell death (apoptosis). By mimicking the endogenous IAP inhibitor SMAC (Second Mitochondria-derived Activator of Caspases), Xevinapant is designed to restore the natural apoptotic process in malignant cells, thereby sensitizing them to chemo- and radiotherapy.[1][2]
Preclinical studies have consistently demonstrated Xevinapant's selective cytotoxicity towards cancer cells while exhibiting a lesser impact on normal cells.[3][4] However, the recent discontinuation of the Phase III TrilynX clinical trial, which evaluated Xevinapant in combination with chemoradiotherapy for locally advanced squamous cell carcinoma of the head and neck (HNSCC), has cast a shadow on its future. The trial was halted due to futility, with the Xevinapant arm showing no improvement in event-free survival and an unfavorable safety profile compared to placebo.[5][6] This development underscores the critical need for a nuanced understanding of Xevinapant's differential effects and the complexities of translating preclinical success to clinical benefit.
Mechanism of Action: Restoring the Apoptotic Switch
Xevinapant's primary mechanism of action involves the inhibition of key IAP family members, namely X-linked inhibitor of apoptosis protein (XIAP) and cellular IAP1 and IAP2 (cIAP1/2). These proteins play a crucial role in suppressing apoptosis through two main pathways:
-
Intrinsic (Mitochondrial) Pathway: XIAP directly binds to and inhibits caspases-3, -7, and -9, which are key executioners of apoptosis.
-
Extrinsic (Death Receptor) Pathway: cIAP1 and cIAP2 regulate the signaling cascade initiated by death receptors like the TNF receptor, preventing the activation of caspase-8.
By binding to the BIR (Baculoviral IAP Repeat) domains of these IAPs, Xevinapant relieves this inhibition, allowing for the activation of the caspase cascade and subsequent apoptosis. Furthermore, the inhibition of cIAP1/2 by Xevinapant leads to the stabilization of NIK (NF-κB-inducing kinase), promoting the non-canonical NF-κB signaling pathway, which can have pro-inflammatory and anti-tumor effects.[1][7]
Quantitative Comparison: Malignant vs. Normal Cells
A key aspect of an effective cancer therapeutic is its ability to selectively target malignant cells while sparing healthy tissues. Preclinical data suggests that Xevinapant exhibits this differential effect. A study by Fleischmann et al. (2023) provides valuable quantitative data comparing the effects of Xevinapant on various HNSCC cell lines and a healthy oral mucosa cell line.[3][4]
| Cell Line | Cell Type | Doubling Time (hours) at 8.4 µM Xevinapant | Survival Fraction at 8.4 µM Xevinapant |
| Detroit 562 | HNSCC | 45.6 | 0.48 |
| FaDu | HNSCC | 50.2 | 0.55 |
| HSC4 | HNSCC | 62.1 | 0.39 |
| Kyse-30 | HNSCC | 48.9 | 0.61 |
| UM-SSC-47 | HNSCC | 55.4 | 0.42 |
| UD-SSC-2 | HNSCC | 42.3 | 0.72 |
| Normal Oral Mucosa | Normal | 38.5 | 0.85 |
Table 1: Differential Effects of Xevinapant on Cell Proliferation and Survival. Data extracted from Fleischmann et al. (2023).[3][4] Doubling time and survival fraction were assessed after treatment with 8.4 µM Xevinapant. A higher doubling time indicates slower proliferation, and a lower survival fraction indicates greater cell death.
The data clearly indicates that at a concentration of 8.4 µM, Xevinapant significantly increased the doubling time and reduced the survival fraction of all tested HNSCC cell lines. In contrast, the normal oral mucosa cell line was less affected, showing a smaller increase in doubling time and a significantly higher survival fraction. This suggests a therapeutic window where Xevinapant can exert its anti-cancer effects with reduced toxicity to normal oral epithelial cells.
Comparison with Alternative Therapies
The treatment landscape for HNSCC is evolving, with several targeted therapies and immunotherapies now available. A comparison with these alternatives is crucial for understanding the potential role of Xevinapant.
| Therapy | Target | Differential Efficacy (Malignant vs. Normal) | Common Side Effects |
| Xevinapant | IAPs (XIAP, cIAP1/2) | Preclinically selective for malignant cells, but clinical data from TrilynX raises concerns about toxicity.[3][5] | Anemia, neutropenia, stomatitis, weight loss.[6] |
| Cisplatin (Chemotherapy) | DNA | Non-selective, affects all rapidly dividing cells. | Nausea, vomiting, kidney damage, hearing loss, myelosuppression.[8][9] |
| Cetuximab (EGFR Inhibitor) | EGFR | Targets EGFR-expressing cells, which are abundant in HNSCC, but also present in normal skin and other tissues.[10][11][12] | Acneiform rash, infusion reactions, hypomagnesemia.[11] |
| Pembrolizumab (Immunotherapy) | PD-1 | Targets the immune system to attack cancer cells, but can also lead to immune-related adverse events in normal tissues.[13][14] | Fatigue, rash, colitis, pneumonitis, hepatitis.[8] |
Table 2: Comparison of Xevinapant with Standard and Targeted Therapies for HNSCC.
While preclinical data for Xevinapant suggested a favorable differential effect compared to the broad toxicity of chemotherapy, the results from the TrilynX trial highlight that this did not translate into a better safety profile in the clinical setting when combined with chemoradiotherapy.[5] Cetuximab, another targeted therapy, also has on-target toxicities due to EGFR expression in normal tissues. Immunotherapies like Pembrolizumab have a different mechanism of action and a distinct set of side effects related to immune system activation.
Experimental Protocols
To ensure transparency and reproducibility, the methodologies for the key experiments cited are detailed below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cells are seeded at a specific density (e.g., 5,000 cells/well) in a 96-well plate and allowed to adhere overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of Xevinapant or a vehicle control.
-
Incubation: The plate is incubated for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.
-
Formazan Formation: The plate is incubated for an additional 2-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Colony Formation Assay
The colony formation assay is an in vitro cell survival assay that assesses the ability of a single cell to undergo unlimited division and form a colony.
Protocol:
-
Cell Seeding: A known number of single cells are seeded into a multi-well plate.
-
Treatment: The cells are treated with the desired concentration of Xevinapant or other agents.
-
Incubation: The plates are incubated for a period of 1-3 weeks to allow for colony formation.
-
Fixation and Staining: The colonies are fixed with a solution such as methanol (B129727) and stained with a dye like crystal violet.
-
Colony Counting: The number of colonies (typically defined as a cluster of at least 50 cells) is counted. The survival fraction is then calculated by normalizing the number of colonies in the treated group to that in the control group.
The TrilynX Trial: A Setback for Xevinapant
Despite the promising preclinical data and positive results from a Phase II study, the Phase III TrilynX trial was discontinued (B1498344) in June 2024.[12] The study, which enrolled patients with unresected locally advanced HNSCC, found that the addition of Xevinapant to standard chemoradiotherapy did not improve event-free survival.[5][6] In fact, the data suggested a potential detrimental effect on overall survival.[5]
The safety profile was also unfavorable, with a higher incidence of grade ≥3 adverse events, serious adverse events, and treatment-emergent deaths in the Xevinapant arm compared to the placebo arm.[6] The reasons for this unexpected outcome are still under investigation, but one hypothesis is that Xevinapant may have an immunosuppressive effect on the tumor microenvironment.[15][16] Studies in mouse models have shown that while Xevinapant can enhance cancer cell apoptosis, it may also lead to a reduction in tumor-infiltrating cytotoxic CD8+ T cells and NK cells, which are crucial for an effective anti-tumor immune response.[15][17]
Conclusion
Xevinapant represents a targeted therapeutic approach with a clear and rational mechanism of action. Preclinical studies have provided compelling evidence for its ability to selectively induce apoptosis in malignant cells while having a lesser impact on normal cells. However, the disappointing results of the Phase III TrilynX trial highlight the significant challenges in translating these preclinical findings into clinical success. The potential for unforeseen off-target effects, particularly on the immune system, underscores the complexity of cancer biology and drug development.
For researchers, scientists, and drug development professionals, the story of Xevinapant serves as a crucial case study. It emphasizes the importance of a deep understanding of a drug's multifaceted effects, not only on the cancer cell itself but also on the intricate tumor microenvironment. While the future of Xevinapant in HNSCC is uncertain, the lessons learned from its development will undoubtedly inform the design of future cancer therapies and clinical trials. Further investigation into the precise mechanisms underlying the TrilynX trial results is warranted to fully understand the potential and pitfalls of targeting the IAP pathway in cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Smac Mimetics to Therapeutically Target IAP Proteins in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Xevinapant Combined with Ionizing Radiation on HNSCC and Normal Tissue Cells and the Impact of Xevinapant on Its Targeted Proteins cIAP1 and XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. Xevinapant or Placebo Plus Platinum-Based Chemoradiotherapy in Unresected Locally Advanced Squamous Cell Carcinoma of the Head and Neck (TrilynX): A Randomized, Phase III Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mskcc.org [mskcc.org]
- 9. Overcoming Resistance to Standard-of-Care Therapies for Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Cetuximab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cetuximab - Wikipedia [en.wikipedia.org]
- 13. droracle.ai [droracle.ai]
- 14. ascopubs.org [ascopubs.org]
- 15. Xevinapant plus Chemoradiotherapy Negatively Sculpts the Tumor-Immune Microenvironment in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Xevinapant plus Chemoradiotherapy Negatively Sculpts the Tumor-Immune Microenvironment in Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Xevinapant Hydrochloride
For researchers, scientists, and drug development professionals handling Xevinapant Hydrochloride, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to strict disposal protocols minimizes risks of exposure and prevents environmental contamination. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, a potent, orally bioavailable Smac mimetic and antagonist of the inhibitor of apoptosis proteins (IAPs) with potential applications in cancer therapy.[1][2]
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound.
| Hazard Classification | Precautionary Statements |
| Acute toxicity, oral (Category 4) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. |
| Skin corrosion/irritation (Category 2) | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |
| Serious eye damage/eye irritation (Category 2A) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
Data sourced from MedchemExpress Safety Data Sheet.[3]
Experimental Protocols: Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Personal Precautions and Protective Equipment:
-
Evacuate personnel from the immediate spill area.
-
Ensure adequate ventilation.
-
Don full personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, a protective gown, and a suitable respirator if ventilation is inadequate.[3][4][5]
Containment and Cleaning:
-
Prevent Further Spillage: Take measures to stop the leak or spill if it is safe to do so.
-
Containment: For liquid spills, use an absorbent material like diatomite or universal binders to contain the substance.[3] For solid spills, carefully sweep or scoop the material, avoiding dust generation.
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[3]
-
Collection: Collect all contaminated materials, including absorbents and cleaning supplies, into a designated, sealable, and properly labeled hazardous waste container.
Step-by-Step Disposal Procedure for this compound
Disposal of this compound and its contaminated waste must be conducted in accordance with all prevailing country, federal, state, and local regulations.[3] The following is a general procedural guide.
-
Segregation of Waste:
-
Properly segregate this compound waste from general and biohazardous waste streams.[6]
-
This includes unused or expired drug, contaminated lab supplies (e.g., gloves, gowns, pipette tips, vials), and spill cleanup materials.
-
-
Waste Containers:
-
Use designated, leak-proof, and clearly labeled hazardous waste containers. For chemotherapy and other hazardous drugs, yellow containers are often recommended for incineration.[6][7]
-
Sharps contaminated with this compound must be placed in a designated puncture-resistant sharps container labeled for chemotherapy waste.[4][7]
-
-
Packaging and Labeling:
-
Seal all waste containers securely to prevent leakage.
-
Label the containers clearly with "Hazardous Pharmaceutical Waste," the name "this compound," and any other information required by your institution's environmental health and safety (EHS) department and local regulations.
-
-
Storage:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
Storage areas should be clearly marked as containing hazardous drugs.[8]
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste management contractor.
-
Never dispose of this compound down the drain or in the regular trash.[9] Incineration at a permitted hazardous waste facility is the generally required disposal method for chemotherapy agents.[7]
-
-
Documentation:
-
Maintain accurate records of the generation, storage, and disposal of this compound waste, as required by your institution and regulatory agencies.
-
Logical Workflow for Disposal
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. ashp.org [ashp.org]
- 6. usbioclean.com [usbioclean.com]
- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 9. oncolink.org [oncolink.org]
Safeguarding Research: A Comprehensive Guide to Handling Xevinapant Hydrochloride
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of Xevinapant Hydrochloride, a potent inhibitor of apoptosis proteins (IAPs). Adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment.
Hazard Communication
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)
-
Causes skin irritation (Skin corrosion/irritation - Category 2)
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)
A comprehensive understanding of these hazards is the first step in safe handling.
Personal Protective Equipment (PPE)
The following Personal Protective Equipment (PPE) is mandatory when handling this compound. All PPE should be donned before entering the designated handling area and doffed in a specified clean area to prevent cross-contamination.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times to protect against splashes and airborne particles. |
| Hand Protection | Nitrile Gloves | Double-gloving is required. Change outer gloves immediately if contaminated. |
| Body Protection | Disposable Gown/Coveralls | Provides a barrier against skin contact. |
| Respiratory Protection | Suitable Respirator | A fit-tested respirator is necessary when handling the powder form or when there is a risk of aerosol generation. |
Operational Plan for Handling this compound
A systematic workflow is crucial for minimizing exposure risk. The following diagram outlines the procedural steps for safe handling.
Caption: Procedural workflow for handling this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific, restricted area for handling, such as a chemical fume hood or glove box.
-
Assemble all necessary materials and equipment.
-
Prepare clearly labeled, sealed waste containers for solid and liquid hazardous waste.
-
Don all required PPE in the correct sequence in a clean antechamber.
-
-
Handling:
-
Weighing and Aliquoting: Conduct all manipulations of the solid compound within a containment device to minimize dust generation. Use gentle scooping techniques.
-
Solution Preparation: When dissolving, slowly add the solvent to the solid to prevent splashing. Keep containers closed whenever possible.
-
-
Post-Handling:
-
Decontamination: Thoroughly clean all work surfaces and equipment with an appropriate decontamination solution.
-
Doffing PPE: Remove PPE in the designated doffing area, being careful to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.
-
Waste Disposal: Ensure all waste is segregated into appropriate, labeled containers.
-
Personal Hygiene: Immediately wash hands and any potentially exposed skin with soap and water after removing PPE.
-
Spill Management Plan
In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.
Caption: Logical flow for responding to a this compound spill.
Spill Kit Contents:
A dedicated spill kit for this compound should be readily accessible and include:
-
Appropriate PPE (gloves, gown, respirator, eye protection)
-
Absorbent materials (pads, pillows)
-
Designated hazardous waste bags
-
Scoop and other tools for cleanup
-
Decontamination solution
Spill Cleanup Procedure:
-
Immediately alert personnel in the vicinity and evacuate the area if necessary.
-
Don the appropriate PPE from the spill kit.
-
Contain the spill by working from the outside towards the center.
-
For liquid spills, use absorbent pads to soak up the material. For powder spills, gently wet the powder with a suitable liquid to prevent it from becoming airborne before absorbing.
-
Carefully collect all contaminated materials and place them in a labeled hazardous waste container.
-
Decontaminate the spill area thoroughly.
-
Dispose of all cleanup materials as hazardous waste.
-
Document the spill and the response actions taken according to institutional protocols.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of accordingly.
-
Solid Waste: This includes contaminated PPE, wipes, and any other solid materials that have come into contact with the compound. Place these in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, leak-proof hazardous waste container. Do not dispose of down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container.
All waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound." Follow all institutional and local regulations for the final disposal of hazardous chemical waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
